molecular formula C5H9IO B2508244 3-(2-Iodoethyl)oxetane CAS No. 1782577-96-1

3-(2-Iodoethyl)oxetane

Cat. No.: B2508244
CAS No.: 1782577-96-1
M. Wt: 212.03
InChI Key: UBVFXMJKTDGOFX-UHFFFAOYSA-N
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Description

3-(2-Iodoethyl)oxetane (CAS Number: 1782577-96-1) is a chemical reagent featuring a four-membered oxetane ring with a 2-iodoethyl substituent. It is supplied as a light yellow to brown liquid and is intended for research applications only . Oxetanes are a class of strained, four-membered cyclic ethers that have gained significant attention in medicinal chemistry and drug discovery. They are valued as polar, metabolically stable isosteric replacements for gem-dimethyl and carbonyl groups, which can improve the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability . The oxetane ring is a key structural motif in several FDA-approved drugs, including the chemotherapeutic agent paclitaxel (Taxol) . As a building block in organic synthesis, this compound offers versatile reactivity. The iodine atom serves as an excellent leaving group, making the compound suitable for various substitution reactions with nucleophiles to create more complex oxetane-containing structures . Furthermore, the oxetane ring itself can participate in ring-opening and ring-expansion reactions , driven by the release of ring strain, providing access to a diverse array of larger cyclic and acyclic oxygen-containing molecules . Researchers can leverage this compound as a critical intermediate in the synthesis of complex organic molecules and for the exploration of novel synthetic methodologies . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-iodoethyl)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-2-1-5-3-7-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVFXMJKTDGOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782577-96-1
Record name 3-(2-iodoethyl)oxetane
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Iodoethyl)oxetane: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable building block in modern medicinal chemistry.[1] Its unique combination of properties—small size, polarity, and a three-dimensional structure—allows for the fine-tuning of the physicochemical characteristics of drug candidates.[2] Oxetanes can act as bioisosteric replacements for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and cell permeability without significantly increasing molecular weight.[1][2] This guide focuses on a particularly useful derivative, 3-(2-Iodoethyl)oxetane, a versatile intermediate for introducing the oxetane scaffold into complex molecules. The presence of a reactive primary iodide provides a handle for a wide range of synthetic transformations, making it a powerful tool in the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₅H₉IO[4][5]
Molecular Weight 212.03 g/mol [4]
Appearance Light yellow to brown liquid[3]
Boiling Point Not available (N/A)[3]
Density Not available (N/A)[3]
Refractive Index Not available (N/A)
CAS Number 1782577-96-1[3][4]

Note: The molecular formula C₁₁H₁₇N₃O₂ and molecular weight of 223.27 g/mol have also been reported by one supplier, but this is likely an error as C₅H₉IO is consistent across multiple other chemical databases and with the compound's structure.[4][5][6]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, typically in the range of 4.3-4.9 ppm for the methylene groups adjacent to the oxygen atom, and around 2.2-2.8 ppm for the other ring protons.[7] The protons of the ethyl chain will also be present, with the methylene group attached to the iodine atom appearing downfield (around 3.2 ppm) due to the deshielding effect of the iodine.[8]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the oxetane ring carbons, with the carbons bonded to oxygen appearing in the range of 70-80 ppm.[9] The carbon bearing the iodoethyl substituent will be observed around 30-40 ppm, while the carbon directly attached to the iodine will be significantly upfield, typically in the range of 0-10 ppm.[10]

  • IR Spectroscopy: The infrared spectrum will be characterized by the C-O-C stretching vibrations of the oxetane ring, typically observed around 980 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be present in the 2850–2960 cm⁻¹ region.[11] A key feature will be the C-I stretching vibration, which is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.[12]

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted oxetanes and the conversion of alcohols to alkyl iodides.

Proposed Synthesis of this compound

A logical synthetic approach would start from a suitable precursor, such as 3-(2-hydroxyethyl)oxetane. This precursor can then be converted to the target iodo-compound.

Step 1: Synthesis of 3-(2-Hydroxyethyl)oxetane (Precursor)

The synthesis of the precursor alcohol can be achieved through various methods, often involving the construction of the oxetane ring from a 1,3-diol derivative.[13]

Step 2: Conversion of 3-(2-Hydroxyethyl)oxetane to this compound

The conversion of the primary alcohol in 3-(2-hydroxyethyl)oxetane to the corresponding iodide can be efficiently carried out using the Appel reaction.[5] This reaction typically involves triphenylphosphine (PPh₃) and iodine (I₂). The alcohol reacts with the phosphonium iodide intermediate in an Sₙ2 fashion, leading to the desired alkyl iodide.[14][15]

Synthesis of this compound cluster_0 Proposed Synthetic Route Precursor 3-(2-Hydroxyethyl)oxetane Product This compound Precursor->Product Appel Reaction Reagents PPh₃, I₂, Imidazole DCM Reagents->Product

Caption: Proposed synthesis of this compound via the Appel reaction.

Reactivity of this compound

The primary site of reactivity in this compound is the carbon-iodine bond. The iodide is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This allows for a variety of useful transformations in the context of drug discovery.

  • Nucleophilic Substitution: The iodoethyl group can readily undergo Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, azides, and carbanions. This allows for the straightforward introduction of diverse functional groups and the construction of larger molecular scaffolds.

  • Cross-Coupling Reactions: The C-I bond can participate in various transition-metal-catalyzed cross-coupling reactions. Of particular importance in drug discovery is the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl boronic acids.[6][16] This reaction is a powerful tool for constructing complex molecular architectures.

Applications in Medicinal Chemistry and Drug Development

The incorporation of the this compound moiety into drug candidates offers several potential advantages for medicinal chemists.

  • Bioisosteric Replacement: The oxetane ring can serve as a polar bioisostere for gem-dimethyl or carbonyl groups. This substitution can improve aqueous solubility and reduce lipophilicity, which are crucial parameters for optimizing the pharmacokinetic profile of a drug candidate.[2]

  • Improved Metabolic Stability: The oxetane ring is generally more metabolically stable than many other functional groups. Replacing metabolically labile groups with an oxetane can lead to an increased half-life of the drug in the body.

  • Scaffold for Library Synthesis: The reactivity of the iodoethyl group makes this compound an excellent building block for the synthesis of compound libraries. Through nucleophilic substitution and cross-coupling reactions, a diverse range of molecules can be rapidly synthesized for high-throughput screening.

Applications in Drug Discovery cluster_1 Utility of this compound in Medicinal Chemistry BuildingBlock This compound NucleophilicSubstitution Nucleophilic Substitution (e.g., with R-NH₂) BuildingBlock->NucleophilicSubstitution CrossCoupling Cross-Coupling (e.g., Suzuki with Ar-B(OH)₂) BuildingBlock->CrossCoupling Library Diverse Compound Library NucleophilicSubstitution->Library CrossCoupling->Library DrugCandidate Optimized Drug Candidate Library->DrugCandidate Screening & Optimization

Caption: Workflow illustrating the use of this compound in drug discovery.

Experimental Protocols

The following are representative, generalized protocols for the handling and reaction of this compound. Note: These are illustrative and should be adapted and optimized for specific substrates and reaction scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask is added the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a Schlenk flask, this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) are combined.

  • Solvent and Degassing: A mixture of solvents such as toluene/ethanol/water or dioxane/water is added. The reaction mixture is then thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: The mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere and stirred until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up: The reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the coupled product.

Safety, Handling, and Storage

This compound should be handled with care, taking into account the hazards associated with both the oxetane ring and the alkyl iodide functionality.

  • Hazards: Alkyl iodides are generally considered to be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.[17] Oxetanes can be flammable and may cause irritation.[18]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[17] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.[17]

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[17] Alkyl iodides can be light-sensitive and may decompose over time to release iodine, which can cause discoloration.[19] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features and predictable reactivity provide a reliable means of introducing the beneficial oxetane moiety into a wide range of molecular scaffolds. By leveraging its properties as a bioisosteric replacement and a handle for diverse chemical transformations, researchers can accelerate the development of novel therapeutics with improved physicochemical and pharmacological profiles. As with all reactive chemical intermediates, proper handling and safety precautions are paramount to ensure its safe and effective use in the laboratory.

References

mass spectrometry analysis of 3-(2-Iodoethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(2-Iodoethyl)oxetane

Introduction

This compound is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structure, combining a strained oxetane ring with a reactive iodoethyl side chain, makes it a valuable building block for introducing the oxetane motif into larger molecules. The oxetane ring is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability, aqueous solubility, and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Given its role in the synthesis of novel chemical entities, the unambiguous structural confirmation of this compound and its derivatives is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight determination, elemental composition analysis, and detailed structural elucidation through fragmentation analysis. This guide offers a comprehensive, in-depth exploration of the , grounded in the principles of scientific integrity and practical, field-proven insights. We will delve into the rationale behind methodological choices, from ionization source selection to the interpretation of complex fragmentation data, providing researchers with the necessary tools to confidently characterize this important chemical entity.

Part 1: Foundational Principles for Mass Spectrometry Analysis

The successful analysis of this compound hinges on a clear understanding of its chemical properties and how they dictate the choice of MS instrumentation and methodology. The molecule's structure presents two key features for consideration: the basic oxygen atom of the oxetane ring, which is amenable to protonation, and the C-I bond, which is relatively weak and prone to cleavage.

Ionization Source Selection: A Deliberate Choice

The choice of ionization source is the most critical parameter, as it governs the type of information that can be obtained.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is the preferred method for determining the molecular weight of this compound with minimal fragmentation. The basic oxygen atom on the oxetane ring can be readily protonated in the presence of a protic solvent (e.g., methanol, water) and an acid modifier (e.g., formic acid), leading to the formation of a strong signal for the protonated molecule, [M+H]⁺. This makes ESI ideal for analyses involving liquid chromatography (LC-MS), where it provides a clear molecular ion trace for quantification and identification.

  • Electron Ionization (EI): EI is a high-energy, "hard" ionization technique typically used in conjunction with gas chromatography (GC-MS). It involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation (M⁺•) and extensive, reproducible fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern serves as a unique "fingerprint" that can be used for structural confirmation and library matching. The fragmentation induced by EI provides deep structural insights that are complementary to the molecular weight information from ESI.

Mass Analyzer Considerations: The Quest for Resolution and Accuracy

The choice of mass analyzer impacts the precision and confidence of the results.

  • High-Resolution Mass Spectrometry (HRMS): Instruments such as Time-of-Flight (TOF) and Orbitrap analyzers are strongly recommended. The molecular formula of this compound is C₅H₉IO. An HRMS instrument can measure the mass of the [M+H]⁺ ion with high accuracy (typically < 5 ppm error), allowing for the unambiguous confirmation of its elemental composition. This is a critical step in verifying the identity of the compound, as it distinguishes it from any potential isobaric (same nominal mass, different exact mass) impurities.

  • Tandem Mass Spectrometry (MS/MS): To gain deeper structural insight, MS/MS is indispensable. This technique involves selecting the precursor ion of interest (e.g., the [M+H]⁺ ion at m/z 226.97) and subjecting it to fragmentation, typically through Collision-Induced Dissociation (CID). The resulting product ions are then analyzed, revealing the connectivity of the molecule. This is crucial for confirming the presence of both the oxetane ring and the iodoethyl side chain.

Part 2: Experimental Workflow: A Practical Guide

This section provides a detailed, step-by-step protocol for the analysis of this compound using LC-MS/MS with ESI, a common and powerful configuration for this type of analysis.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • From the stock solution, prepare a working solution at 1 µg/mL by diluting with a 50:50 mixture of methanol and deionized water containing 0.1% formic acid. The formic acid serves as a proton source to facilitate efficient ionization.

  • Liquid Chromatography (LC) Method:

    • A reversed-phase C18 column is suitable for this analysis.

    • The mobile phases should consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • A gradient elution is recommended to ensure good peak shape and separation from any potential impurities.

LC Parameter Value Rationale
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic eluent.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume2 µLMinimizes column overload.
Gradient5% B to 95% B over 5 minEnsures elution of the analyte.
  • Mass Spectrometry (MS) Method:

    • The instrument should be operated in positive ion mode to detect the [M+H]⁺ ion.

    • A full scan (MS1) experiment should be performed to identify the precursor ion.

    • A product ion scan (MS/MS or MS2) experiment should be set up to fragment the precursor ion and confirm its structure.

MS Parameter Value Rationale
Ionization ModeESI PositiveThe molecule contains a basic oxygen.
Capillary Voltage3.5 kVOptimizes the electrospray process.
Gas Temperature300 °CFacilitates desolvation.
MS1 Scan Rangem/z 50 - 500Covers the expected mass of the analyte.
MS/MS Precursorm/z 226.97The calculated exact mass of [C₅H₉IO+H]⁺.
Collision Energy15-25 eVNeeds to be optimized to see both precursor and fragments.

Part 3: Data Interpretation and Structural Elucidation

The interpretation of the mass spectrum is a process of logical deduction based on the principles of chemical fragmentation.

Expected Mass Spectra
  • Full Scan (MS1) Spectrum: In an ESI-MS experiment, the spectrum will be dominated by the protonated molecule, [M+H]⁺. Given the monoisotopic nature of iodine (¹²⁷I), this peak will appear as a single, sharp signal at m/z 226.9716 . The high-resolution measurement is key to confirming the elemental formula C₅H₁₀IO⁺.

  • Product Ion (MS/MS) Spectrum: The MS/MS spectrum provides the structural fingerprint of the molecule. Fragmentation is initiated by the energy introduced during CID. The resulting product ions reveal the underlying structure of the precursor.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving the cleavage of the C-I bond and the opening of the strained oxetane ring.

G cluster_main Proposed MS/MS Fragmentation of [this compound+H]⁺ cluster_path1 Pathway 1: Loss of Iodine cluster_path2 Pathway 2: Ring Opening cluster_path3 Pathway 3: Side Chain Cleavage precursor [M+H]⁺ m/z 226.97 C₅H₁₀IO⁺ p1_frag1 Loss of HI (-127.91 Da) precursor->p1_frag1 p2_frag1 Ring Opening & Loss of C₂H₂I• precursor->p2_frag1 p3_frag1 Loss of C₂H₄ precursor->p3_frag1 p1_frag2 C₅H₉O⁺ m/z 99.07 p1_frag1->p1_frag2 p2_frag2 C₃H₇O⁺ m/z 59.05 p2_frag1->p2_frag2 p3_frag2 C₃H₆IO⁺ m/z 198.95 p3_frag1->p3_frag2

Caption: Proposed fragmentation pathways for protonated this compound in MS/MS.

Summary of Key Fragments

The table below summarizes the expected key fragments, their exact masses, and their proposed origins. This data is critical for confirming the structure.

m/z (Exact Mass) Formula Proposed Origin
226.9716C₅H₁₀IO⁺[M+H]⁺ Precursor Ion
198.9458C₃H₆IO⁺Loss of ethene (C₂H₄) from the side chain.
99.0648C₅H₉O⁺Loss of hydrogen iodide (HI) from the precursor.
59.0491C₃H₇O⁺Oxetane ring-opening followed by cleavage.

Part 4: Troubleshooting and Best Practices

Even with a robust method, challenges can arise. A systematic approach to troubleshooting is essential for maintaining data quality and confidence.

Common Issues and Solutions
  • No or Low Signal:

    • Check Sample Preparation: Ensure the correct solvent and pH are used to promote ionization.

    • Verify Instrument Tuning: Confirm that the mass spectrometer is properly calibrated and tuned.

    • Investigate Matrix Effects: If analyzing from a complex matrix, co-eluting species may be suppressing the ionization of the target analyte. Improve chromatographic separation or use a different ionization source like APCI.

  • Unexpected Fragments:

    • In-Source Fragmentation: If fragments are observed in the MS1 scan, the ion source conditions (e.g., voltages, temperatures) may be too harsh. Reduce the energy in the source to promote the formation of the intact precursor.

    • Contaminants: Unexplained peaks may arise from contaminants in the sample, solvent, or LC-MS system. Run a blank injection to identify system-related peaks.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the analysis.

G cluster_workflow Troubleshooting Workflow for MS Analysis start Problem Observed (e.g., No Signal, Wrong m/z) check_tune Is MS Instrument Tuned & Calibrated? start->check_tune check_sample Is Sample Prep Correct? check_tune->check_sample Yes escalate Consult Instrument Specialist check_tune->escalate No check_lc Is LC Separation Optimal? check_sample->check_lc Yes resolve Problem Resolved check_sample->resolve No, Re-prepare check_method Are MS Method Parameters Correct? check_lc->check_method Yes check_lc->resolve No, Optimize LC check_method->resolve No, Correct Method check_method->escalate Yes, Problem Persists

Caption: A systematic workflow for troubleshooting common MS analysis issues.

Conclusion

The mass spectrometric analysis of this compound is a powerful and essential tool for its structural verification. By making informed decisions regarding ionization techniques and mass analyzers, and by employing a systematic approach to data interpretation and troubleshooting, researchers can confidently characterize this important chemical building block. The combination of high-resolution mass measurement to confirm elemental composition and tandem mass spectrometry to probe the molecular structure provides a self-validating system that ensures the highest degree of scientific rigor. This guide provides the foundational knowledge and practical protocols to empower scientists in their research and development endeavors involving this versatile oxetane derivative.

A Technical Guide to 3-(2-Iodoethyl)oxetane: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the modulation of physicochemical and pharmacological properties of drug candidates. Among these, the oxetane moiety has emerged as a particularly valuable scaffold. This technical guide provides an in-depth examination of 3-(2-Iodoethyl)oxetane, a key building block that combines the beneficial properties of the oxetane ring with the synthetic versatility of a primary alkyl iodide. We will explore its chemical structure, physicochemical properties, plausible synthetic strategies, and, most critically, its application in drug discovery as a bioisosteric replacement and a reactive intermediate for constructing complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool in their synthetic programs.

Core Compound Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring a polar, four-membered oxetane ring and a reactive iodoethyl side chain. This combination makes it an attractive intermediate for introducing the oxetane scaffold into target molecules.

PropertyValueSource
CAS Number 1782577-96-1[1][2][3]
Molecular Formula C₅H₉IO[2][3][4]
Molecular Weight 212.03 g/mol [2]
IUPAC Name This compound[3]
SMILES C1C(CO1)CCI[3][4]
InChIKey UBVFXMJKTDGOFX-UHFFFAOYSA-N[3][4]
Appearance Light yellow liquid (predicted)[5]
Purity Typically ≥95%[2]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

The Strategic Value in Medicinal Chemistry

The utility of this compound in drug design stems from two key features: the inherent properties of the oxetane ring and the reactivity of the iodoethyl group.

The Oxetane Moiety: A Modern Bioisostere

The oxetane ring is increasingly used by medicinal chemists as a strategic replacement for other common functional groups, a practice known as bioisosterism.[6] Its strained, four-membered ring is not merely a passive spacer but an active modulator of molecular properties.

  • Improving Physicochemical Properties : The polar ether oxygen of the oxetane ring can significantly enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic or gem-dimethyl analogues.[7][8] This is a critical advantage in drug development, where poor solubility can terminate a promising lead candidate.

  • Metabolic Stability : Replacement of metabolically vulnerable groups, such as a gem-dimethyl group, with an oxetane can block sites of oxidative metabolism, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.[6][8]

  • Three-Dimensionality : Unlike flat aromatic rings, the puckered, sp³-rich structure of the oxetane ring provides defined three-dimensional vectors.[7] This allows for more precise and optimized interactions within a target's binding pocket, potentially increasing potency and selectivity.

The Iodoethyl Group: A Versatile Reactive Handle

The primary iodide on the ethyl chain serves as an excellent leaving group, making the terminal carbon a soft electrophile. This provides a reliable anchor point for covalently attaching the oxetane scaffold to a wide array of nucleophiles.

  • Nucleophilic Substitution : The compound readily participates in Sₙ2 reactions with various nucleophiles (O, N, S-based), enabling the construction of ethers, amines, and thioethers. This is one of the most direct methods for incorporating the 3-(ethyl)oxetane unit.

  • Cross-Coupling Reactions : While less common for alkyl halides than aryl halides, the iodide can participate in certain cross-coupling reactions, further expanding its synthetic utility. The related compound, 3-iodooxetane, is widely used in Suzuki-Miyaura cross-coupling, highlighting the reactivity of the C-I bond on this scaffold.[6]

  • Covalent Inhibitor Design : In the context of fragment-based drug discovery (FBDD), the iodo-substituent acts as a mild electrophile.[7] This allows it to selectively form covalent bonds with highly nucleophilic residues like cysteine on a target protein, making it a valuable fragment for developing targeted covalent inhibitors.[7]

Conceptual Synthesis Pathway

The synthesis of substituted oxetanes often relies on intramolecular cyclization reactions.[9] A common and effective method is the intramolecular Williamson etherification, which proceeds from a 1,3-diol precursor.

A plausible, high-level workflow for the synthesis of this compound would start from a readily available precursor, such as 3-(oxetan-3-yl)propan-1-ol. The terminal alcohol can be converted to an iodide via an Appel reaction or by first converting it to a better leaving group (e.g., a tosylate or mesylate) followed by substitution with an iodide salt (Finkelstein reaction).

start 3-(Oxetan-3-yl)propan-1-ol (Precursor) step1 Tosylation (TsCl, Pyridine) start->step1 intermediate 3-(Oxetan-3-yl)propyl 4-methylbenzenesulfonate step1->intermediate step2 Finkelstein Reaction (NaI, Acetone) intermediate->step2 product This compound (Final Product) step2->product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: O-Alkylation of a Phenolic Nucleophile

This protocol describes a representative application of this compound as an alkylating agent to synthesize an aryl ether, a common transformation in medicinal chemistry.

Objective: To synthesize 1-methoxy-4-((2-(oxetan-3-yl)ethyl)oxy)benzene.

Reaction Scheme: 4-Methoxyphenol + this compound → 1-methoxy-4-((2-(oxetan-3-yl)ethyl)oxy)benzene

Materials & Equipment:
  • 4-Methoxyphenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen inlet

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the phenol).

  • Addition of Electrophile: While stirring vigorously, add this compound (1.1 eq) to the mixture at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting phenol spot is consumed (typically 4-12 hours). Causality Note: Heating is necessary to overcome the activation energy for the Sₙ2 reaction. K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Causality Note: The product is organic-soluble and will move into the EtOAc layer, while the inorganic salts (KI, excess K₂CO₃) and DMF will remain primarily in the aqueous phase.

  • Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Conclusion

This compound is more than a simple chemical; it is a meticulously designed building block that offers strategic advantages in the complex field of drug discovery. Its ability to enhance critical drug-like properties such as solubility and metabolic stability, combined with a synthetically versatile reactive handle, makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide aim to empower researchers to effectively integrate this and similar oxetane-based reagents into their synthetic campaigns, accelerating the discovery of novel therapeutics.

References

The Modern Synthesis of Substituted Oxetanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane motif, a four-membered saturated oxygen-containing heterocycle, has emerged from the periphery of synthetic chemistry to become a cornerstone in modern drug design.[1][2][3] Its unique physicochemical properties—imparting increased polarity, metabolic stability, and aqueous solubility while reducing lipophilicity—make it a highly sought-after bioisostere for gem-dimethyl and carbonyl groups.[3][4] This guide provides an in-depth exploration of the core synthetic strategies for constructing substituted oxetanes, offering field-proven insights and detailed methodologies for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of classical and contemporary methods, from the photochemistry of the Paternò-Büchi reaction to the strategic elegance of intramolecular cyclizations and the innovative power of modern catalytic approaches.

The Ascendancy of the Oxetane Ring in Medicinal Chemistry

The incorporation of an oxetane ring can profoundly alter the pharmacological profile of a lead compound.[4] Unlike its more strained three-membered counterpart, the oxirane, the oxetane ring is generally more stable under physiological conditions.[5] Yet, it is more polar and less lipophilic than its five-membered analogue, tetrahydrofuran. This delicate balance of properties allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[3] The recent regulatory approval of rilzabrutinib, a fully synthetic drug featuring an oxetane moiety, has further validated the use of this scaffold in drug discovery.[1] This guide aims to equip chemists with the synthetic tools necessary to harness the full potential of this remarkable heterocycle.

Foundational Strategies: Intramolecular Cyclization of 1,3-Diol Derivatives

One of the most reliable and widely employed methods for constructing the oxetane ring is the intramolecular cyclization of a 1,3-difunctionalized propane backbone. This strategy, primarily based on the Williamson ether synthesis, offers a high degree of control over substitution patterns and stereochemistry.[3][6]

The Williamson Etherification Approach

The quintessential method involves the base-mediated cyclization of a 1,3-halohydrin or a related substrate where one hydroxyl group of a 1,3-diol is converted into a good leaving group.

Mechanism and Rationale: The reaction proceeds via an intramolecular SN2 displacement. The choice of base is critical to deprotonate the remaining hydroxyl group without promoting elimination or other side reactions. Steric hindrance around the reacting centers can significantly impact the reaction rate, and the pre-organization of the substrate in a favorable conformation for cyclization is key.

Workflow for Williamson Etherification:

Williamson_Etherification cluster_prep Substrate Preparation cluster_cyclization Cyclization diol 1,3-Diol activation Selective Activation (e.g., Tosylation, Mesylation) diol->activation TsCl, Pyridine halohydrin 1,3-Halohydrin or Sulfonate Ester activation->halohydrin base Base (e.g., NaH, KOtBu) halohydrin->base Intramolecular SN2 oxetane Substituted Oxetane base->oxetane Paterno_Buchi cluster_excitation Photoexcitation cluster_reaction Cycloaddition carbonyl Carbonyl (S0) carbonyl_s1 Carbonyl (S1) carbonyl->carbonyl_s1 alkene Alkene (S0) carbonyl_t1 Carbonyl (T1) carbonyl_s1->carbonyl_t1 ISC exciplex Exciplex carbonyl_s1->exciplex + Alkene carbonyl_t1->exciplex + Alkene biradical 1,4-Biradical Intermediate exciplex->biradical oxetane Oxetane biradical->oxetane Ring Closure Photoredox_Oxetane alcohol Alcohol photocatalyst Photocatalyst* (Excited State) alcohol->photocatalyst HAT radical γ-Hydroxyalkyl Radical photocatalyst->radical vinyl_sulfonium Vinyl Sulfonium Salt radical->vinyl_sulfonium Addition adduct Radical Adduct vinyl_sulfonium->adduct precursor Oxetane Precursor adduct->precursor SET / Protonation oxetane Oxetane precursor->oxetane Base

References

Foreword: A Proactive Approach to Safety with a Novel Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, and Storage of 3-(2-Iodoethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable heterocyclic building block in modern medicinal chemistry. Its structure combines the desirable physicochemical properties of the oxetane ring—a motif known to improve metabolic stability and solubility—with the synthetic versatility of a primary alkyl iodide, a key functional group for nucleophilic substitution and cross-coupling reactions.[1][2][3] However, this unique combination of a strained ether and a reactive alkyl halide necessitates a rigorous and well-informed approach to its handling, storage, and disposal.

This guide synthesizes critical safety information by analyzing the compound's constituent functional groups. Due to the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this compound, we will derive its safety protocols from established data on oxetanes and alkyl iodides. This proactive, principles-based approach ensures that researchers can work safely and effectively with this potent synthetic intermediate.

Synthesized Hazard Profile

The primary hazards associated with this compound are derived from its two key structural features: the oxetane ring and the iodoethyl group.

  • Oxetane Ring: This four-membered ether is strained, though less so than an epoxide.[4] While generally stable, the ring can be opened under strongly acidic or certain nucleophilic conditions.[5][6] The oxetane moiety itself is considered a stable motif in many drug discovery applications.[1][3]

  • Alkyl Iodide Group: The carbon-iodine bond makes the terminal carbon electrophilic, classifying the compound as a potential alkylating agent. Alkylating agents are a reactive class of chemicals that require careful handling due to their potential toxicity and reactivity.[7] The primary hazard from this group is irritation, and like many organic iodides, it may be sensitive to light and heat.[8]

Based on data from structurally related compounds like 3-iodooxetane, this compound is classified as an irritant.[9] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation upon inhalation.[10][11][12]

Quantitative & Qualitative Data Summary
PropertyValue / InformationSource(s)
Molecular Formula C₅H₉IO[9]
Molecular Weight 212.03 g/mol [9]
Appearance Light yellow to brown liquid[13]
Primary Hazards Irritant[9]
Hazard Statements Anticipated based on 3-Iodooxetane: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10][11]
Reactivity Profile Potential alkylating agent.[7] Strained ring may open under strong acid conditions.[5][14] Sensitive to light and heat.[8]
Toxicity The chemical, physical, and toxicological properties have not been thoroughly investigated. Treat with caution as a potential toxin and alkylating agent.[10]

Laboratory Safety & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[15][16]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible within the immediate work area.[17]

Personal Protective Equipment (PPE)

Proper PPE is the final and most critical barrier between the researcher and the chemical.[15]

  • Eye Protection: Chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn over the goggles.[11][18]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Gloves must be inspected before use and changed immediately if contamination is suspected.[10] Use proper glove removal technique to avoid skin contact.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[17] Do not wear shorts or open-toed shoes in the laboratory.

Safe Handling & Experimental Protocols

Adherence to a strict, methodical workflow is essential for minimizing risk.

General Handling Workflow

The following protocol outlines the core steps for safely handling this compound from receipt to use.

  • Procurement & Receipt: Procure the smallest quantity of the chemical necessary for your experiments.

  • Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage while wearing appropriate PPE.

  • Transfer to Controlled Area: Immediately move the container to the designated storage area or the fume hood where it will be used.

  • Preparation: Before opening the container, ensure all necessary equipment, including spill cleanup materials, is within the fume hood.

  • Dispensing: Conduct all transfers and weighing operations within the fume hood. Use appropriate tools (e.g., pipettes, syringes) to minimize the risk of spills and direct contact.[15]

  • Reaction Setup: When adding the reagent to a reaction, do so slowly and in a controlled manner. Be aware of potential exothermic reactions, especially with strong nucleophiles or acids.

  • Post-Handling: Securely close the primary container immediately after use. Clean any contaminated surfaces within the fume hood.

  • Decontamination: Properly decontaminate or dispose of any contaminated materials (e.g., pipette tips, weighing paper) in the designated halogenated waste container.

Safe Handling Workflow Diagram

G A Receive & Inspect Container B Transfer to Fume Hood A->B C Don Full PPE B->C D Prepare Workspace & Spill Kit C->D E Open Container & Dispense Reagent D->E F Perform Reaction/Use E->F G Securely Close Container F->G H Decontaminate Workspace G->H I Segregate & Dispose of Waste H->I

Caption: Standard workflow for handling this compound.

Storage & Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage at 2-8°C.[12]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened, to prevent degradation from moisture and air.

  • Light: Protect from direct sunlight and other sources of strong light, as alkyl iodides can be light-sensitive.[8]

  • Incompatibilities: Segregate from strong acids, bases, and oxidizing agents.[15][16] Storing with incompatible materials could catalyze ring-opening or other hazardous reactions.[5][19]

  • Container: Keep the container tightly sealed to prevent the escape of vapors and entry of moisture.[8] Store in a well-ventilated area.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spills
  • Evacuate & Alert: Immediately alert others in the lab and evacuate the immediate spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess: For small spills within a fume hood, trained personnel may proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • Cleanup (Small, Contained Spill):

    • Wear full PPE, including respiratory protection if necessary.[10]

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit for organic solvents. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[11]

    • Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

Emergency Spill Response Logic

G Spill Spill Detected Alert Alert Personnel Spill->Alert Size Assess Spill Size & Location Small Small Spill (Inside Fume Hood) Size->Small Small & Contained Large Large Spill or Outside Hood Size->Large Large or Uncontained PPE Don Full PPE Small->PPE Evacuate EVACUATE AREA Large->Evacuate Alert->Size Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Report Report Incident Decon->Report CallEHS Call EHS / Emergency Response Evacuate->CallEHS

Caption: Decision-making workflow for a this compound spill.

Personal Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[20] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]

Fire
  • Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[10] Do not use a direct stream of water, as it may spread the chemical.

  • Hazards: Containers may explode when heated.[11] Upon combustion, it may emit toxic and corrosive fumes of carbon monoxide, carbon dioxide, and hydrogen iodide.[11]

Waste Disposal

Chemical waste must be managed responsibly to ensure personnel and environmental safety.

  • Designated Waste Container: Dispose of this compound and any materials contaminated with it in a dedicated, properly labeled hazardous waste container for halogenated organic waste .[12]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12]

  • Incompatibility: Do not mix with incompatible waste streams.

  • Storage: Keep the waste container sealed and stored in a designated, secure secondary containment area until collection.[12]

  • Collection: Arrange for disposal through your institution's licensed hazardous waste management service. Never dispose of this chemical down the drain or in regular trash.

References

Introduction: The Strategic Importance of the Oxetane Moiety and the Versatility of the Iodo Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Iodo Group in 3-(2-Iodoethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can confer a multitude of desirable physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and a three-dimensional exit vector for further chemical elaboration.[1][2][3] The unique structural and electronic properties of oxetanes, such as their high ring strain (approximately 106 kJ/mol) and the pronounced polarity imparted by the ether oxygen, render them valuable isosteres for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[2][3][4]

This guide focuses on a particularly useful building block: this compound. The strategic placement of a primary iodo group on an ethyl side chain attached to the 3-position of the oxetane ring creates a versatile synthetic handle. The reactivity of the carbon-iodine (C-I) bond is the linchpin for a wide array of chemical transformations, enabling the covalent attachment of this valuable oxetane motif to a diverse range of molecular architectures. Understanding the nuances of this reactivity is paramount for its effective utilization in drug discovery and development.

This document provides a comprehensive exploration of the factors governing the reactivity of the iodo group in this compound, with a focus on nucleophilic substitution and elimination reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into controlling the reaction outcomes.

Molecular Architecture and Electronic Landscape: Unpacking the Reactivity of this compound

The reactivity of the iodo group in this compound is a direct consequence of its molecular and electronic structure. The key reactive site is the electrophilic carbon atom directly bonded to the iodine.

The C-I bond is the longest and weakest of the carbon-halogen bonds, making iodide an excellent leaving group. The high polarizability of iodine also facilitates the departure of the iodide ion. The presence of the oxetane ring, while not directly attached to the reactive center, exerts a significant influence through both steric and electronic effects.

Key Physicochemical Properties Influencing Reactivity:

PropertyInfluence on Reactivity
C-I Bond Strength Relatively weak, facilitating cleavage and making iodide an excellent leaving group.
Electronegativity Difference (C vs. I) Creates a polar bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.
Oxetane Ring Strain While the ring itself is stable under typical substitution/elimination conditions, its steric bulk can influence the accessibility of the reactive center.[5][6]
Inductive Effect of Oxetane Oxygen The electron-withdrawing nature of the oxygen atom can have a minor, through-bond effect on the electrophilicity of the iodo-bearing carbon.[2]

Nucleophilic Substitution Reactions: A Gateway to Diverse Oxetane-Containing Molecules

The most prevalent reaction pathway for this compound is nucleophilic substitution, where a nucleophile displaces the iodide ion. Given that the iodo group is on a primary carbon, the reaction predominantly proceeds through an SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.

The SN2 Mechanism: A Concerted Dance of Bond Formation and Cleavage

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. This backside attack leads to an inversion of stereochemistry at the reaction center. Although the carbon bearing the iodine in this compound is not a stereocenter, understanding this mechanistic detail is crucial when dealing with more complex, chiral analogues.

// Reactants sub [label=<

Nu-

]; elec [label=<

H I

H

];

// Transition State ts [label=<

Nu ... C ... I

, shape=box, style=rounded];

// Products prod [label=<

H Nu

H

]; lg [label=<

I-

];

// Edges sub -> ts [label="Backside Attack", color="#4285F4"]; elec -> ts [color="#4285F4"]; ts -> prod [label="Inversion", color="#34A853"]; ts -> lg [color="#34A853"];

// Invisible edges for alignment {rank=same; sub; elec;} {rank=same; prod; lg;} } "A simplified representation of the SN2 mechanism for this compound."

Factors Influencing the SN2 Reaction Rate:
  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For instance, thiols are generally more potent nucleophiles than alcohols.[7]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetone are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.

  • Steric Hindrance: The oxetane ring at the β-position introduces some steric bulk, but as the reaction occurs at a primary carbon, SN2 reactions are generally efficient.

Experimental Protocol: A General Procedure for Nucleophilic Substitution

This protocol provides a robust starting point for the reaction of this compound with a generic nitrogen nucleophile (e.g., a primary or secondary amine).

Materials:

  • This compound

  • Nucleophile (e.g., amine, 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous DMF.

  • Add the amine nucleophile (1.2 equivalents) followed by anhydrous potassium carbonate (2.0 equivalents). The K₂CO₃ acts as a base to neutralize the HI formed during the reaction, driving the equilibrium towards the product.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine. These washes remove the DMF and any remaining inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted oxetane.

Elimination Reactions: The Competing Pathway

Under certain conditions, particularly with strong, sterically hindered bases, this compound can undergo an elimination reaction to form an alkene.[8][9] For a primary iodide, this will proceed via an E2 (Elimination, Bimolecular) mechanism.

The E2 Mechanism: A Concerted Elimination

Similar to the SN2 reaction, the E2 mechanism is a single, concerted step. The base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while simultaneously, the C-I bond breaks and a π-bond is formed.[10]

// Reactants base [label=<

B:-

]; substrate [label=<

H H I

];

// Transition State ts [label=<

B ... H ... C ... C ... I

, shape=box, style=rounded];

// Products alkene [label=<

H H

]; conj_acid [label=<

B-H

]; lg [label=<

I-

];

// Edges base -> ts [label="Proton Abstraction", color="#EA4335"]; substrate -> ts [color="#EA4335"]; ts -> alkene [label="Alkene Formation", color="#FBBC05"]; ts -> conj_acid [color="#FBBC05"]; ts -> lg [color="#FBBC05"];

// Invisible edges for alignment {rank=same; base; substrate;} {rank=same; alkene; conj_acid; lg;} } "A simplified representation of the E2 mechanism for this compound."

Controlling the SN2 versus E2 Competition

The choice between substitution and elimination can be judiciously controlled by the selection of the nucleophile/base and the reaction conditions.

FactorFavors SN2Favors E2Rationale
Nucleophile/Base Strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻, RNH₂)Strong, sterically hindered bases (e.g., t-BuOK, DBU)Bulky bases are poor nucleophiles as they cannot easily access the electrophilic carbon, but they can readily abstract a proton from the periphery of the molecule.[10]
Temperature Lower temperaturesHigher temperaturesElimination reactions have a higher activation energy than substitution reactions and are thus favored by an increase in temperature.[9]

Workflow for a Typical Nucleophilic Substitution Reaction

workflow

Conclusion: A Versatile Building Block for Chemical Innovation

This compound stands as a testament to the power of strategic molecular design. The presence of a reactive iodo group on a side chain appended to the valuable oxetane core provides a robust and versatile handle for chemical modification. By understanding the fundamental principles of its reactivity, particularly the nuances of SN2 and E2 pathways, researchers can effectively harness this building block to construct novel molecular entities with tailored properties. The ability to control the competition between substitution and elimination through the judicious choice of reagents and reaction conditions further underscores the synthetic utility of this compound. As the demand for three-dimensional molecular scaffolds continues to grow in drug discovery and materials science, a thorough comprehension of the reactivity of molecules like this compound will remain indispensable for driving innovation.

References

key starting materials for 3-(2-Iodoethyl)oxetane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Starting Materials and Synthesis of 3-(2-Iodoethyl)oxetane

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique physicochemical properties—such as improved aqueous solubility, metabolic stability, and its ability to act as a polar bioisostere for gem-dimethyl or carbonyl groups—make it a desirable component in the design of novel therapeutics.[1][2] this compound is a key functionalized building block, providing a reactive electrophilic handle for the introduction of the oxetane moiety into more complex molecules via nucleophilic substitution. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the key starting materials and the underlying chemical principles that govern the transformations.

Primary Synthetic Strategy: Functional Group Interconversion from 3-(2-Hydroxyethyl)oxetane

The most direct and reliable approach to synthesizing this compound involves the conversion of the primary alcohol in the key starting material, 3-(2-hydroxyethyl)oxetane . This precursor contains the requisite oxetane and ethyl spacer, requiring only the transformation of the hydroxyl group into an iodide. This conversion is typically achieved via two robust and well-established methodologies: the Appel reaction and a two-step mesylation/Finkelstein reaction sequence.

Key Starting Material: 3-(2-Hydroxyethyl)oxetane

Before delving into the iodination protocols, it is crucial to understand the synthesis of the alcohol precursor itself. A practical and efficient route begins with the commercially available Oxetan-3-one .

A common strategy for carbon-carbon bond formation on a ketone is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This approach allows for the introduction of a two-carbon extension, which can then be reduced to the target primary alcohol.

Workflow:

  • Horner-Wadsworth-Emmons Reaction: Oxetan-3-one is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH) to form an α,β-unsaturated ester, ethyl 2-(oxetan-3-ylidene)acetate.

  • Conjugate Reduction & Ester Reduction: The resulting product is then subjected to a reduction that saturates the carbon-carbon double bond and reduces the ester functionality to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH4) can achieve this transformation in a single step.

G cluster_0 Synthesis of 3-(2-Hydroxyethyl)oxetane A Oxetan-3-one B Horner-Wadsworth-Emmons Reaction (e.g., (EtO)₂P(O)CH₂CO₂Et, NaH) A->B C Ethyl 2-(oxetan-3-ylidene)acetate B->C D Reduction (e.g., LiAlH₄) C->D E 3-(2-Hydroxyethyl)oxetane D->E

Caption: Workflow for synthesizing the key alcohol precursor.

With the key starting material, 3-(2-hydroxyethyl)oxetane, in hand, we can now explore its conversion to the target iodide.

Method 1: The Appel Reaction for Direct Iodination

The Appel reaction provides a direct, one-step conversion of a primary alcohol to an alkyl iodide under mild conditions.[5][6] This method avoids the need to isolate an intermediate and is often high-yielding.

Mechanism and Rationale

The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7] The process begins with the activation of triphenylphosphine (PPh₃) by iodine to form a phosphonium salt. The alcohol then attacks the phosphorus center, and subsequent intramolecular rearrangement leads to the displacement of the resulting alkoxyphosphonium group by the iodide ion in a classic SN2 reaction.[8] The use of imidazole is common as it acts as a mild base and a catalyst.

G cluster_0 Appel Reaction Mechanism A PPh₃ + I₂ B [Ph₃P-I]⁺I⁻ (Phosphonium Salt) A->B D [Ph₃P-OR]⁺I⁻ (Alkoxyphosphonium Salt) B->D + R-OH - HI C R-OH (Alcohol) C->D E Sₙ2 Attack by Iodide (I⁻) D->E F R-I (Alkyl Iodide) E->F G Ph₃P=O (Triphenylphosphine Oxide) E->G

Caption: Simplified mechanism of the Appel iodination.

Experimental Protocol: Appel Iodination
  • To a solution of triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add iodine (I₂) (1.5 eq.) portion-wise.

  • Stir the resulting slurry for 15-30 minutes at 0 °C.

  • Add a solution of 3-(2-hydroxyethyl)oxetane (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Method 2: Two-Step Mesylation and Finkelstein Reaction

An alternative, highly reliable two-step approach involves first converting the alcohol into an excellent leaving group, a mesylate, followed by its displacement with iodide in a Finkelstein reaction.[9] This method is particularly useful when the Appel reaction proves problematic or when purification from triphenylphosphine oxide is challenging.

Step 1: Mesylation of 3-(2-Hydroxyethyl)oxetane

The hydroxyl group is converted to a methanesulfonate (mesylate) ester using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[3]

Protocol:

  • Dissolve 3-(2-hydroxyethyl)oxetane (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate is often used in the next step without further purification.[10]

Step 2: Finkelstein Reaction

The Finkelstein reaction is a classic SN2 reaction where the mesylate is displaced by an iodide ion.[9] The reaction's equilibrium is driven to completion by Le Châtelier's principle; using sodium iodide (NaI) in acetone, the sodium mesylate byproduct precipitates out of the solution, forcing the reaction forward.[9]

Protocol:

  • Dissolve the crude mesylate from the previous step in acetone.

  • Add sodium iodide (NaI) (2.0-3.0 eq.) to the solution.

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC. The formation of a white precipitate (sodium mesylate) will be observed.

  • After cooling to room temperature, filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield pure this compound.

G cluster_1 Two-Step Iodination Workflow A 3-(2-Hydroxyethyl)oxetane B Mesylation (MsCl, Et₃N) A->B C 3-(2-Mesyloxyethyl)oxetane (Intermediate) B->C D Finkelstein Reaction (NaI, Acetone) C->D E This compound D->E

Caption: Workflow for the two-step mesylation-Finkelstein route.

Comparative Analysis of Iodination Methods

FeatureAppel ReactionMesylation / Finkelstein Reaction
Number of Steps One-potTwo steps (mesylate can be isolated or used crude)
Reagents PPh₃, I₂, ImidazoleMsCl, Et₃N, NaI
Byproducts Triphenylphosphine oxide (Ph₃P=O)Sodium mesylate (precipitate), Triethylammonium salt
Key Advantages Direct, one-step conversion.High-yielding, clean conversion. Byproduct is easily removed by filtration.
Key Considerations Purification can be difficult due to the Ph₃P=O byproduct.Two separate reaction steps. Mesylates are moisture-sensitive.
Typical Yields Good to excellentExcellent

Conclusion

The synthesis of this compound is most efficiently accomplished by the functional group transformation of a key alcohol precursor, 3-(2-hydroxyethyl)oxetane . This precursor can be reliably prepared from the readily available starting material oxetan-3-one via a Horner-Wadsworth-Emmons reaction followed by reduction. For the final iodination step, researchers have two excellent options. The Appel reaction offers a direct, one-pot conversion, while the two-step mesylation and Finkelstein reaction sequence provides a robust and often cleaner alternative, driven by the precipitation of the mesylate byproduct. The choice between these methods will depend on the specific requirements of the synthesis, scale, and purification capabilities. Both pathways are grounded in fundamental, reliable organic chemistry principles, providing drug development professionals with a clear and validated roadmap to this valuable building block.

References

Methodological & Application

Application Note & Protocol: Synthesis of N-(2-(Oxetan-3-yl)ethyl)amines via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane motif is a strained four-membered cyclic ether that has garnered significant attention in medicinal chemistry as a versatile bioisostere for gem-dimethyl and carbonyl groups.[1][2][3][4] Its incorporation can lead to improved physicochemical properties such as metabolic stability and aqueous solubility.[5] This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted 3-(2-aminoethyl)oxetanes through the reaction of 3-(2-iodoethyl)oxetane with primary amines. We will delve into the mechanistic rationale, provide a detailed step-by-step procedure, and offer expert insights into reaction optimization and troubleshooting.

Introduction and Scientific Principle

The alkylation of primary amines with alkyl halides is a fundamental and robust method for the formation of carbon-nitrogen bonds.[6] The reaction detailed herein proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom attached to the iodine, displacing the iodide leaving group.

A critical consideration in this synthesis is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[7][8] This can lead to the formation of tertiary amines and even quaternary ammonium salts.[9][10][11] To favor selective monoalkylation, this protocol employs a slight excess of the primary amine relative to the alkyl iodide.

Furthermore, the stability of the oxetane ring under the reaction conditions is paramount. Oxetanes can be susceptible to ring-opening, particularly under harsh acidic or thermal conditions.[1] The described protocol utilizes mild basic conditions at a controlled temperature to ensure the integrity of the oxetane ring is maintained throughout the transformation.[12]

Reaction Mechanism

The reaction proceeds in two main stages:

  • Nucleophilic Attack (SN2): The lone pair of the primary amine attacks the carbon atom bearing the iodine, leading to the formation of a new C-N bond and the displacement of the iodide ion. This forms a protonated secondary amine intermediate (an ammonium salt).

  • Deprotonation: A base, in this case, an excess of the starting primary amine or a non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom to yield the final, neutral secondary amine product and the corresponding ammonium salt.

SN2_Mechanism

Experimental Protocol

This protocol provides a general method applicable to a range of primary amines. Researchers should consider small-scale trials to optimize conditions for their specific substrate.

Materials and Equipment

Reagents:

  • This compound

  • Primary Amine (R-NH₂)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as an alternative base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and needle for inert atmosphere (if required)

  • Magnetic stir plate with heating capabilities

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Reagent Quantities (Example Scale)
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound226.01226 mg1.01.0
Primary Amine (e.g., Benzylamine)107.15161 mg1.51.5
Triethylamine (optional)101.19202 mg (278 µL)2.02.0
Anhydrous DMF-5 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.5 equivalents).

    • Dissolve the amine in anhydrous DMF (or MeCN) (approx. 0.2 M concentration relative to the limiting reagent).

    • Expert Tip: Using the primary amine in excess (1.5-2.0 eq.) serves both as the nucleophile and as the base to neutralize the HI generated, which helps to drive the reaction to completion and minimize the formation of the amine hydroiodide salt.[11] If the primary amine is valuable or solid, using 1.1 equivalents of the amine and 2.0 equivalents of a non-nucleophilic base like TEA or DIPEA is a recommended alternative.[6]

  • Addition of Alkyl Iodide:

    • Add this compound (1.0 equivalent) to the stirred solution of the amine at room temperature (20-25 °C).

    • If the amine is particularly sensitive or the reaction is exothermic, consider adding the alkyl iodide solution dropwise.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. For less reactive amines, gentle heating to 40-60 °C may be necessary.[6]

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The product should have an Rf value between that of the two starting materials.

    • The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (approx. 10 times the volume of DMF used).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x). The bicarbonate wash removes any residual HI salts.

    • Causality Note: The aqueous washes are crucial for removing the polar DMF solvent and any inorganic salts, which is essential for obtaining a clean product after solvent evaporation.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The eluent system will depend on the polarity of the product but often starts with a low percentage of ethyl acetate in hexanes, gradually increasing the polarity.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-(2-(Oxetan-3-yl)ethyl)amine.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Workflow Visualization

Workflow

Troubleshooting and Expert Insights

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive alkyl iodide. 2. Sterically hindered or unreactive amine. 3. Insufficient temperature.1. Check the purity of the iodide; store it protected from light. 2. Increase reaction temperature to 60-80°C. Consider a more polar solvent like DMSO. 3. Increase temperature in 10°C increments.
Over-alkylation (Tertiary Amine Formation) 1. Amine is not in sufficient excess. 2. Product secondary amine is highly reactive.1. Increase the excess of primary amine to 3-5 equivalents.[7] 2. Run the reaction at a lower temperature (0°C to RT) to favor monoalkylation. Add the alkyl iodide slowly.
Oxetane Ring Opening 1. Reaction temperature is too high. 2. Presence of strong acid contaminants.1. Do not exceed 80°C. 2. Ensure all reagents and solvents are pure. The use of a non-nucleophilic base will ensure any acidic byproducts are neutralized.
Difficult Purification 1. Product and starting amine have similar polarity.1. If the starting amine is volatile, it may be removed under high vacuum. 2. Consider converting the product to its HCl salt to facilitate purification via crystallization or extraction.

Safety Precautions

  • Alkyl iodides are alkylating agents and should be handled with care as they are potentially mutagenic.

  • Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: Strategic Incorporation of 3-(2-Iodoethyl)oxetane in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] This guide provides an in-depth exploration of 3-(2-Iodoethyl)oxetane , a versatile building block for introducing the valuable oxetanyl moiety into molecular scaffolds. As a bifunctional reagent, it combines the property-enhancing benefits of the oxetane ring with a highly reactive iodoethyl group, enabling straightforward incorporation via nucleophilic substitution. These application notes detail the strategic rationale for its use, supported by quantitative data and field-proven experimental protocols designed for researchers, medicinal chemists, and drug development professionals.

The Oxetane Motif: A Paradigm Shift in Physicochemical Property Modulation

Historically, the incorporation of small, strained rings in drug candidates was approached with caution due to concerns about metabolic instability.[1] However, extensive studies have demonstrated that the 3-substituted and 3,3-disubstituted oxetane ring is not only stable but also a powerful tool for optimizing drug-like properties.[3] Its value lies in its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure.[1][4]

The Oxetane as a Superior Bioisostere

A primary application of the oxetane ring is as a bioisosteric replacement for common, often problematic, functional groups. This strategy allows chemists to address liabilities in a lead compound while retaining or enhancing biological activity.[5]

  • gem-Dimethyl and Carbonyl Group Replacement: The oxetane ring serves as a polar surrogate for the lipophilic gem-dimethyl group and can mimic the hydrogen bond accepting capability of a carbonyl group.[6][7] This replacement can simultaneously block metabolically weak C-H bonds and improve aqueous solubility, a critical advantage for oral bioavailability.[4][5]

  • Metabolic Stability: In many contexts, replacing a gem-dimethyl or carbonyl group with an oxetane leads to a lower intrinsic clearance rate in human liver microsomes, indicating improved metabolic stability.[1][6]

Quantifiable Impact on Drug-like Properties

The introduction of an oxetane predictably alters a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Aqueous Solubility & Lipophilicity (LogD): Replacing a non-polar group with an oxetane can dramatically increase aqueous solubility while reducing lipophilicity (LogD), which is often beneficial for reducing off-target toxicity.[4][5]

  • Basicity (pKa) Modulation: The potent electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the basicity of adjacent amines. Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[4] This is a powerful tactic for mitigating liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability.[8]

The following table summarizes the typical effects of introducing an oxetane moiety based on matched molecular pair analyses.

PropertyChange upon Oxetane IntroductionRationale & Advantage
Aqueous Solubility Significant IncreaseThe polar ether oxygen improves solvation in water, enhancing bioavailability.[4][5]
Lipophilicity (LogD) DecreaseReduces non-specific binding and can improve safety profile.[4]
Metabolic Stability Often IncreasedBlocks sites of oxidative metabolism (e.g., benzylic positions).[1][6]
Amine Basicity (pKa) Decrease (by ~1-2.7 units)Mitigates hERG liability and improves cell permeability for basic compounds.[4][8]
Molecular Shape Increased sp³ CharacterEnhances three-dimensionality, potentially improving target binding and selectivity.[3]

This compound: The Reagent of Choice for Linker-Based Incorporation

While building blocks like 3-iodooxetane or oxetan-3-one are useful for direct attachment, this compound provides an ethyl linker.[9][10] This linker offers critical advantages:

  • Flexibility and Reach: The ethyl spacer provides conformational flexibility, allowing the oxetane ring to access different regions of a target's binding pocket that might be inaccessible with a direct connection.

  • Preservation of Core Interactions: It enables the introduction of the oxetane's benefits without disrupting the core binding elements of a pharmacophore.

  • Facile Reactivity: The primary iodide is an excellent leaving group for SN2 reactions, ensuring high efficiency and broad substrate scope under mild conditions.[11]

Below is a diagram illustrating the strategic rationale for employing this building block.

G cluster_problem Lead Compound Liabilities cluster_strategy Strategic Solution cluster_reagent Building Block Selection cluster_outcome Desired Outcome Problem Poor Solubility High LogD Metabolic Liability pKa Too High Strategy Introduce Polar, Stable, sp³-Rich Moiety Problem->Strategy Identify Need Reagent This compound Strategy->Reagent Select Tool Outcome Optimized Candidate Improved ADME Profile Novel IP Reagent->Outcome Synthesize & Test

Caption: Strategic workflow for addressing drug discovery liabilities.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine with this compound

This protocol describes a standard SN2 reaction for coupling a primary or secondary amine with this compound.

Materials:

  • Substrate (amine-containing molecule)

  • This compound (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Reaction vial, magnetic stirrer, and heating block/oil bath

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Preparation: To a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in the chosen anhydrous solvent (DMF or CH₃CN) to a concentration of 0.1-0.5 M.

    • Causality Note: Anhydrous polar aprotic solvents are used to facilitate the SN2 reaction by solvating the cation of the base without hydrogen bonding to the nucleophile, thus maximizing its reactivity.[12]

  • Base Addition: Add the non-nucleophilic base, DIPEA, or the solid base, K₂CO₃ (2.0-3.0 eq).

    • Causality Note: The base is crucial for scavenging the HI acid formed during the reaction, driving the equilibrium towards the product. An excess is used to ensure the amine remains deprotonated and nucleophilic.

  • Reagent Addition: Add this compound (1.2-1.5 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 50-80 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-16 hours).

    • Causality Note: Heating increases the reaction rate. The C-I bond is the weakest of the carbon-halogen bonds, allowing for relatively mild reaction temperatures compared to bromo- or chloro-alkanes.[13]

  • Workup: a. Cool the reaction mixture to room temperature. b. If K₂CO₃ was used, filter off the solid. c. Dilute the mixture with ethyl acetate or another suitable organic solvent. d. Wash the organic layer sequentially with water (2x) and brine (1x) to remove the solvent and residual base. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate gradient of solvents (e.g., ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure product.

G start Start: Amine Substrate in Reaction Vial add_solvent Add Anhydrous DMF or CH3CN start->add_solvent add_base Add Base (DIPEA or K2CO3) add_solvent->add_base add_reagent Add this compound add_base->add_reagent heat Heat to 50-80 °C add_reagent->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Complete purify Flash Chromatography workup->purify end End: Purified Product purify->end

Caption: Experimental workflow for SN2 alkylation.

Protocol 2: Synthesis of this compound from Oxetan-3-ylmethanol

This protocol provides a reliable two-step synthesis for the title reagent, which may not always be commercially available.

Step 2a: Mesylation of Oxetan-3-ylmethanol

  • Preparation: Dissolve oxetan-3-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).

  • Base: Add triethylamine (1.5 eq).

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench with water, separate the layers, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield (oxetan-3-yl)methyl methanesulfonate, which is often used directly in the next step.

Step 2b: Finkelstein Reaction to form this compound

  • Preparation: Dissolve the crude mesylate from the previous step in acetone or acetonitrile.

  • Iodide Source: Add sodium iodide (NaI, 3.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (56-82 °C, depending on the solvent) and stir for 12-24 hours.

  • Workup: Cool to room temperature, filter out the precipitated sodium mesylate, and concentrate the filtrate.

  • Extraction: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash chromatography to yield this compound.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that empowers medicinal chemists to strategically enhance the ADME properties of drug candidates. Its straightforward reactivity via SN2 substitution provides a reliable method for incorporating the beneficial oxetane motif. By leveraging the principles of bioisosterism and property-based design, this reagent facilitates the rapid optimization of lead compounds, ultimately accelerating the journey from discovery to clinical development.[1][2] The continued exploration of novel oxetane-containing building blocks will undoubtedly fuel further innovation in the design of next-generation therapeutics.[5][14]

References

The Oxetane Moiety: A Strategic Insertion in Modern Drug Discovery with 3-(2-Iodoethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Strained Ring in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly turning to innovative bioisosteric replacements and three-dimensional scaffolds to escape "flatland" and access novel chemical space. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for enhancing the drug-like properties of therapeutic candidates.[1][2] Its unique combination of polarity, metabolic stability, and conformational rigidity allows for the fine-tuning of critical attributes such as aqueous solubility, lipophilicity, and metabolic clearance.[3][4]

This application note provides a comprehensive guide to the use of 3-(2-iodoethyl)oxetane , a versatile and highly valuable building block for the introduction of the oxetane moiety. We will delve into the rationale behind its use, provide detailed, field-tested protocols for its application in nucleophilic substitution reactions, and present case studies illustrating its impact on key physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of oxetane incorporation in their discovery programs.

The Strategic Advantage of the Oxetane Moiety

The incorporation of an oxetane ring can confer a multitude of benefits to a drug candidate, primarily by acting as a bioisostere for commonly used but often problematic functional groups like gem-dimethyl or carbonyl groups.[1][2]

Key Physicochemical Improvements:

  • Enhanced Solubility: The inherent polarity of the ether oxygen in the oxetane ring can significantly improve the aqueous solubility of a parent compound.[5]

  • Reduced Lipophilicity: Replacing lipophilic groups like gem-dimethyl with a polar oxetane can lower the LogD, a critical parameter for overall drug-likeness.[3]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, leading to improved half-life and bioavailability.[1]

  • Modulation of Basicity: When placed adjacent to a basic nitrogen, the electron-withdrawing nature of the oxetane can reduce the pKa of the amine, which can be crucial for mitigating off-target effects, such as hERG inhibition.[6]

  • Improved Conformational Profile: The rigid, three-dimensional structure of the oxetane ring can help to lock in a bioactive conformation, potentially increasing potency and selectivity.[5]

This compound: The Gateway to Oxetane Incorporation

This compound is a highly effective reagent for introducing the oxetane-ethyl motif onto a variety of scaffolds. The primary alkyl iodide provides a reactive handle for nucleophilic substitution reactions with a broad range of nucleophiles, including amines, thiols, and phenols.

Diagram: Versatility of this compound

Caption: Reaction pathways for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound from the commercially available 3-(2-hydroxyethyl)oxetane.

Step 1: Tosylation of 3-(2-Hydroxyethyl)oxetane

Materials:

  • 3-(2-Hydroxyethyl)oxetane

  • Tosyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(2-hydroxyethyl)oxetane (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) dropwise, followed by the portion-wise addition of tosyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate, which can be used in the next step without further purification.

Step 2: Iodination of 3-(2-Oxetan-3-ylethyl) 4-methylbenzenesulfonate

Materials:

  • 3-(2-Oxetan-3-ylethyl) 4-methylbenzenesulfonate (from Step 1)

  • Sodium iodide (NaI)

  • Acetone

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude tosylate (1.0 eq) in acetone in a round-bottom flask.

  • Add sodium iodide (3.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the acetone under reduced pressure.

  • Partition the residue between water and DCM.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any residual iodine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a stable oil.

Protocol 2: N-Alkylation of Amines with this compound

This protocol provides a general procedure for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 eq) in ACN or DMF, add K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C for 4-24 hours, depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the desired N-alkylated product.

Workflow for N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Amine in Solvent B Add Base (K2CO3 or DIPEA) A->B C Add this compound B->C D Stir at RT or Heat (50-70 °C) C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Extraction with EtOAc F->G H Purification (Chromatography) G->H I Final Product H->I

Caption: Step-by-step workflow for N-alkylation.

Protocol 3: S-Alkylation of Thiols with this compound

This protocol outlines a general procedure for the synthesis of oxetanyl-ethyl thioethers.

Materials:

  • This compound

  • Thiol

  • Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the thiol (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the aqueous layer with Et₂O.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired S-alkylated product.

Case Studies: Impact on Physicochemical Properties

The strategic introduction of the oxetane-ethyl moiety using this compound can lead to significant improvements in the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Parent Compound Property Value Oxetane-Containing Analog Property Value Reference
Compound A (with N-ethylpiperazine)pKa8.0Compound A (with N-(oxetan-3-ylethyl)piperazine)pKa6.4[1]
T/B Cell Selectivity5T/B Cell Selectivity10[1]
Compound B (with tertiary alkylamine)hERG IC₅₀8.5 µMCompound B (with N-(oxetan-3-yl)amine)hERG IC₅₀>100 µM[1]
pKa7.6pKa5.0[1]
ThalidomideIntrinsic SolubilityLowOxetanothalidomideIntrinsic SolubilityIncreased[3]
Plasma Stability (% remaining after 5h)40%Plasma Stability (% remaining after 5h)74%[3]

This table presents representative data from the literature to illustrate the potential impact of oxetane incorporation. Actual results will be context-dependent.

Analysis of Case Studies:

The data clearly demonstrates the power of the oxetane moiety in fine-tuning key drug-like properties. In the case of Compound A, the introduction of the oxetane group significantly lowered the pKa of the piperazine nitrogen, leading to a doubling of the desired T/B cell selectivity.[1] For Compound B, replacing a simple alkyl group with an oxetane on the tertiary amine dramatically reduced hERG liability, a critical safety parameter, by lowering the basicity.[1] The comparison of thalidomide with its oxetane analog reveals a marked improvement in both solubility and plasma stability, highlighting the potential for this strategy to rescue compounds with suboptimal pharmacokinetic profiles.[3]

Troubleshooting and Technical Insights

  • Reactivity of the Iodide: this compound is a reactive primary iodide. Store it in a cool, dark place to prevent degradation. For sluggish reactions, the addition of a catalytic amount of sodium iodide can facilitate the reaction via the Finkelstein reaction, particularly if the starting material was a tosylate or mesylate.

  • Over-alkylation of Amines: In the case of primary amines, di-alkylation can be a competing side reaction. Using an excess of the primary amine can help to favor mono-alkylation.

  • Base Selection: The choice of base is critical. For sensitive substrates, milder organic bases like DIPEA are recommended. For less reactive amines, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ are effective. For thiol alkylation, NaH provides a strong, non-nucleophilic base, but requires careful handling.

  • Solvent Choice: Aprotic polar solvents like ACN and DMF are generally good choices for these nucleophilic substitution reactions as they effectively solvate the cations and do not interfere with the nucleophile.

Conclusion

This compound is a powerful and versatile building block that provides a straightforward and efficient means of introducing the valuable oxetane moiety into drug candidates. The strategic incorporation of this strained ring system can lead to significant improvements in a wide range of physicochemical and pharmacokinetic properties, ultimately enhancing the probability of success in drug discovery programs. The protocols and insights provided in this application note are intended to empower researchers to confidently employ this valuable tool in their quest for novel and effective therapeutics.

References

Application Note: A Guide to the Synthesis of Oxetane-Modified APIs using 3-(2-Iodoethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of strained ring systems into active pharmaceutical ingredients (APIs) is a powerful strategy in modern medicinal chemistry for modulating physicochemical and pharmacokinetic properties. The oxetane moiety, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1][2][3] It can act as a polar, three-dimensional bioisostere for commonly used groups like gem-dimethyl or carbonyls, often leading to significant improvements in aqueous solubility, metabolic stability, and cell permeability.[4][5][6] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the late-stage modification of APIs using 3-(2-Iodoethyl)oxetane, a versatile and reactive building block for introducing the oxetanyl-ethyl side chain.

The Strategic Value of Oxetane Incorporation in Drug Discovery

The oxetane ring is more than just a structural curiosity; its unique electronic and conformational properties offer tangible benefits in drug design.[3][7][8]

  • Improved Solubility: The inherent polarity and hydrogen bond accepting capability of the oxetane's oxygen atom can disrupt crystal packing and enhance interactions with water, often leading to a marked increase in aqueous solubility.[1][4][5]

  • Enhanced Metabolic Stability: The sp³-rich, sterically hindered nature of the oxetane ring can shield adjacent metabolically labile sites from enzymatic degradation by cytochrome P450 enzymes.[3][4]

  • Basicity (pKa) Attenuation: The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly reduce the basicity of nearby amine groups.[1] Placing an oxetane two carbons away (β to the nitrogen) can lower the pKaH by approximately 1.9 units, which can be crucial for mitigating hERG liability or improving oral absorption.[1]

  • Optimized Lipophilicity (LogD): Introducing an oxetane can add steric bulk and three-dimensionality without a proportional increase in lipophilicity, allowing for fine-tuning of a compound's LogD to optimize for permeability and reduce off-target effects.[1][3]

This compound serves as an ideal reagent for leveraging these benefits. The primary iodide is an excellent leaving group for nucleophilic substitution reactions, enabling the direct attachment of the oxetanyl-ethyl motif to a wide range of APIs under relatively mild conditions.

Core Synthetic Strategy: Nucleophilic Alkylation

The primary pathway for modifying APIs with this compound is the bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophilic heteroatom (such as nitrogen, oxygen, or sulfur) present in the API attacks the electrophilic carbon atom bearing the iodine, displacing the iodide ion and forming a new carbon-heteroatom bond.

Caption: General reaction scheme for API modification.

The success of this reaction hinges on the appropriate selection of a base and solvent to facilitate the SN2 pathway while minimizing side reactions.

Detailed Application Protocols

The following protocols provide a robust starting point for the modification of APIs containing common nucleophilic functional groups.

Protocol 1: N-Alkylation of Amine-Containing APIs

This procedure is applicable to APIs containing primary or secondary amines, anilines, or nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles).

Causality Behind Experimental Choices:

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred. These bases are strong enough to deprotonate the resulting ammonium salt intermediate but are generally not nucleophilic themselves, preventing competition with the API. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. For sterically hindered amines or acid-sensitive substrates, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be used.[9]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) is crucial. These solvents can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it "bare" and highly reactive, thereby accelerating the SN2 reaction.[9]

  • Temperature: Reactions are often started at room temperature and may be gently heated (40-80 °C) to increase the reaction rate, especially for less reactive amines. Overheating should be avoided to prevent decomposition or side reactions.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine-containing API (1.0 eq).

  • Dissolution: Dissolve the API in a suitable polar aprotic solvent (e.g., DMF or MeCN, at a concentration of 0.1-0.5 M).

  • Base Addition: Add the selected base (e.g., K₂CO₃, 2.0-3.0 eq). For APIs with multiple amine sites, the stoichiometry may need adjustment.

  • Reagent Addition: Add this compound (1.1-1.5 eq) to the stirring suspension. The slight excess ensures complete consumption of the often more valuable API.

  • Reaction: Stir the mixture at room temperature or the desired temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic base if necessary.

    • Dilute the filtrate with a water-immiscible organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with water and brine to remove the solvent and salt byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the pure N-alkylated API.[10][11][12]

Protocol 2: O-Alkylation of Phenol-Containing APIs

This procedure is designed for APIs that possess a phenolic hydroxyl group.

Causality Behind Experimental Choices:

  • Base: A moderately strong base is required to deprotonate the phenol (pKa ≈ 10) to form the more nucleophilic phenoxide anion. K₂CO₃ is a common and effective choice.[13][14] For less reactive systems, a stronger base like sodium hydride (NaH) can be used, but requires anhydrous conditions and careful handling.

  • Solvent: As with N-alkylation, polar aprotic solvents (DMF, acetone, MeCN) are optimal. They promote the desired O-alkylation pathway.[15][16] The use of protic solvents (e.g., ethanol) should be avoided as they can solvate the phenoxide oxygen, reducing its nucleophilicity and potentially favoring undesired C-alkylation at the aromatic ring.[16]

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol-containing API (1.0 eq).

  • Dissolution: Dissolve the API in anhydrous DMF or MeCN (0.1-0.5 M).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) and stir the mixture for 15-30 minutes at room temperature to ensure formation of the phenoxide anion.

  • Reagent Addition: Add this compound (1.1-1.2 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor for completion via TLC or LC-MS.

  • Workup:

    • Quench the reaction by carefully adding water.

    • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic extracts and wash with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude material via flash column chromatography on silica gel to isolate the desired O-alkylated product.[17]

Summary of Recommended Reaction Conditions

The following table provides a quick-reference guide for selecting initial reaction conditions based on the API's nucleophilic group.

Nucleophile TypeAPI Functional GroupRecommended BaseRecommended SolventTypical Temp. (°C)
Nitrogen Primary/Secondary AmineK₂CO₃, Cs₂CO₃, DIPEADMF, MeCN25 - 60
Nitrogen AnilineCs₂CO₃, K₂CO₃DMF, DMSO40 - 80
Nitrogen N-Heterocycle (e.g., Imidazole)K₂CO₃DMF, MeCN25 - 50
Oxygen PhenolK₂CO₃, NaHDMF, Acetone, MeCN25 - 50
Sulfur ThiolK₂CO₃, Et₃NMeCN, THF25

Note: These are starting recommendations and may require optimization for specific substrates.

Experimental Workflow and Analysis

A robust and reproducible synthesis requires a systematic workflow from setup to final characterization, ensuring the identity and purity of the final product.

Caption: A self-validating experimental workflow.

  • Reaction Monitoring: Regular analysis is critical. LC-MS is the preferred method as it provides simultaneous information on the consumption of starting material and the formation of the desired product (by mass), as well as any potential byproducts.

  • Purification Strategies: Flash column chromatography is the most common method for purifying neutral or moderately polar compounds.[11] For highly polar or basic compounds, reverse-phase preparative HPLC may be necessary.[12] In some cases, crystallization can be an effective and scalable purification technique.[10][17]

  • Structural Characterization: The identity and purity of the final oxetane-modified API must be rigorously confirmed.

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming that the oxetane moiety has been successfully installed at the correct position. Characteristic signals for the oxetane ring protons typically appear in the 4.0-5.0 ppm region.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized molecule.

Conclusion

This compound is a highly effective and versatile building block for the late-stage functionalization of active pharmaceutical ingredients. The straightforward SN2 reactions with common nucleophiles found in APIs, such as amines and phenols, provide a reliable pathway to introduce the valuable oxetane motif. By leveraging the principles and protocols outlined in this guide, researchers can systematically modify lead compounds to enhance their drug-like properties, accelerating the journey through the drug discovery pipeline.

References

Application Notes and Protocols: The Strategic Use of 3-(2-Iodoethyl)oxetane in Covalent Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Oxetanes and Covalent Modulators in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of novel, high-quality lead compounds. By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space with remarkable efficiency, often identifying binding modes and pockets inaccessible to larger molecules used in traditional high-throughput screening (HTS).[1][2] A particularly compelling evolution of this strategy is the use of electrophilic fragments to form covalent bonds with specific nucleophilic residues on a protein target.[3][4] This approach can lead to compounds with exceptional potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[4][5]

This guide focuses on a specific, strategically designed electrophilic fragment: 3-(2-Iodoethyl)oxetane . We will explore the rationale behind its design, its unique advantages in FBDD, and provide detailed protocols for its application in a covalent drug discovery campaign. This document is intended for researchers, medicinal chemists, and structural biologists engaged in the discovery and development of novel therapeutics.

The Oxetane Motif: A Bioisostere for Enhanced Druglikeness

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a versatile tool for optimizing the physicochemical properties of drug candidates.[6][7][8][9] Its incorporation is not merely a matter of adding steric bulk; it is a strategic decision to impart desirable "druglike" characteristics.

  • Improved Aqueous Solubility: The polar oxygen atom of the oxetane ring can significantly enhance the aqueous solubility of a molecule. Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase solubility by orders of magnitude, a critical factor for oral bioavailability.[7][10][11]

  • Metabolic Stability: The oxetane ring is generally robust to metabolic degradation and can be used to block sites of oxidative metabolism.[7][10]

  • Reduced Lipophilicity (LogD): In an era where "molecular obesity" is a significant concern, the oxetane motif offers a means to reduce lipophilicity, which can in turn decrease off-target toxicity.[7]

  • pKa Modulation: The electron-withdrawing nature of the oxetane oxygen can lower the basicity (pKa) of adjacent amines, a useful tactic for mitigating hERG channel liability and improving cell permeability.[7]

  • Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane provides defined three-dimensional vectors for fragment elaboration, allowing for a more efficient and precise exploration of the target's binding pocket.[12][13]

PropertyImpact of Oxetane IncorporationRationale
Aqueous Solubility Significantly IncreasedIntroduction of a polar ether oxygen.
Lipophilicity (LogD) DecreasedReplacement of non-polar groups with a polar heterocycle.
Metabolic Stability Generally IncreasedBlocking of metabolically labile positions.
Basicity of Proximal Amines DecreasedInductive electron-withdrawing effect of the oxetane oxygen.
Molecular Shape Increased 3D CharacterNon-planar, sp³-rich scaffold.

This compound: A Tailored Covalent Fragment

This compound merges the beneficial properties of the oxetane scaffold with a moderately reactive electrophile, the iodoethyl group. This combination makes it a highly valuable tool for covalent FBDD.[14] The choice of an iodoalkane as the "warhead" is deliberate. Unlike more aggressive electrophiles, it exhibits mild reactivity, promoting selective engagement with highly nucleophilic residues like cysteine under physiological conditions, thereby minimizing off-target effects.[14]

The core hypothesis is that the oxetane portion of the fragment will guide its initial, reversible binding to the target protein. This binding event, driven by favorable interactions within a binding pocket, pre-orients the iodoethyl group in proximity to a nucleophilic residue. This proximity then facilitates the irreversible covalent bond formation.

G cluster_0 Reversible Binding cluster_1 Irreversible Covalent Modification A This compound (Fragment) C Non-covalent Complex (Proximity & Orientation) A->C Weak Affinity (μM-mM) B Target Protein (with Cysteine) B->C D Covalently Modified Target Protein C->D Covalent Bond Formation (S-alkylation)

Figure 1: Mechanism of covalent modification.

Experimental Workflow: A Covalent FBDD Campaign with this compound

A typical FBDD campaign using this compound involves a multi-stage, biophysical screening cascade designed to identify and validate covalent binders.[1][15]

FBDD_Workflow cluster_screening Primary Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_structural Structural Biology cluster_optimization Hit-to-Lead Optimization Screen Fragment Library Screen (including this compound) MS_Screen Intact Protein Mass Spectrometry (Detects covalent adduct) Screen->MS_Screen Thermal_Shift Differential Scanning Fluorimetry (DSF) (Detects binding/stabilization) Screen->Thermal_Shift NMR NMR Spectroscopy (Confirms binding site) MS_Screen->NMR ITC Isothermal Titration Calorimetry (Thermodynamics of initial binding) Thermal_Shift->ITC XRay X-ray Crystallography (Definitive binding mode) NMR->XRay Kinetics Enzyme Kinetics / Activity Assay (Functional consequence of binding) ITC->Kinetics Kinetics->XRay SAR Structure-Activity Relationship (SAR) (Guided by structural data) XRay->SAR

Figure 2: Covalent FBDD workflow.

Protocols

Protocol 1: Primary Screening by Intact Protein Mass Spectrometry

Rationale: Mass spectrometry (MS) provides direct evidence of covalent modification by detecting the mass shift of the target protein upon incubation with the electrophilic fragment.[16] This is a highly sensitive and direct method for identifying covalent hits.

Materials:

  • Purified target protein (e.g., >95% purity, in an MS-compatible buffer like ammonium acetate or HEPES).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • LC-MS system (e.g., a Q-TOF or Orbitrap instrument).

  • Desalting column.

Procedure:

  • Sample Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the target protein at a final concentration of 5-10 µM.

    • Add this compound to a final concentration of 100-200 µM (the final DMSO concentration should be <1%).

    • Prepare a control sample with protein and DMSO only.

  • Incubation:

    • Incubate the reaction and control samples at room temperature for 1-4 hours. The incubation time may need to be optimized depending on the reactivity of the target nucleophile.

  • LC-MS Analysis:

    • Inject an aliquot of the incubated sample onto the LC-MS system.

    • Use a short desalting step on a reverse-phase column to remove non-volatile salts.

    • Elute the protein into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range for the target protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein in the fragment-treated sample to the control sample. A mass increase corresponding to the molecular weight of this compound (212.0 g/mol ) indicates covalent modification.

Self-Validation:

  • The observation of a distinct peak at the expected mass of the protein-fragment adduct provides strong evidence of covalent binding.

  • The absence of this peak in the DMSO control confirms that the modification is fragment-dependent.

Protocol 2: Orthogonal Screening by Differential Scanning Fluorimetry (DSF)

Rationale: DSF, or thermal shift assay, measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[1][15] This provides an orthogonal, biophysical validation of a binding event, though it does not distinguish between covalent and non-covalent interactions.

Materials:

  • Purified target protein.

  • SYPRO Orange dye (or equivalent).

  • Real-time PCR instrument with a thermal ramping capability.

  • This compound stock solution.

Procedure:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare reactions containing the target protein (2-5 µM), SYPRO Orange dye (e.g., 5x final concentration), and this compound at various concentrations (e.g., a dilution series from 1 µM to 1 mM).

    • Include a no-ligand control (protein + dye + DMSO).

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the fragment-containing samples.

    • A significant positive ΔTm (e.g., > 2 °C) is considered a hit.

Self-Validation:

  • A dose-dependent increase in Tm strengthens the evidence for a specific binding interaction.

Protocol 3: Hit Validation by X-ray Crystallography

Rationale: X-ray crystallography provides the ultimate validation of a covalent fragment hit by revealing the precise atomic details of the interaction.[17][18][19] It confirms the binding site, the specific residue modified, and the orientation of the fragment, which is invaluable for structure-guided hit-to-lead optimization.

Materials:

  • High-quality crystals of the target protein.

  • This compound.

  • Cryoprotectant solution.

  • X-ray diffraction equipment (synchrotron access is highly recommended).

Procedure:

  • Co-crystallization or Soaking:

    • Soaking: Transfer protein crystals to a solution containing the cryoprotectant and this compound (typically at 1-10 mM). The soaking time can range from minutes to hours.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Cryo-cooling:

    • Loop out a crystal and flash-cool it in liquid nitrogen.

  • Data Collection and Processing:

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source.

    • Process the diffraction data (indexing, integration, and scaling).

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with a previously determined apo-protein structure.

    • Analyze the initial electron density maps (Fo-Fc) for positive density near nucleophilic residues (e.g., cysteine).

    • Model the covalently attached fragment into the density and perform crystallographic refinement.

  • Analysis:

    • Examine the final refined structure to confirm the covalent bond, identify the specific interactions between the fragment and the protein, and assess the exit vectors provided by the oxetane ring for further chemical elaboration.

Self-Validation:

  • Clear and unambiguous electron density for the fragment covalently attached to a specific residue is definitive proof of binding.

  • The structural information provides a rational basis for designing more potent and selective analogues.

Hit-to-Lead Optimization: Leveraging the this compound Hit

Once a covalent hit with this compound is validated, the focus shifts to improving its affinity and selectivity. The structural information from X-ray crystallography is paramount in this phase. The oxetane ring not only contributes to favorable physicochemical properties but also presents a well-defined 3D vector for synthetic elaboration into adjacent sub-pockets.

Hit2Lead InitialHit Validated Covalent Hit (this compound) Structural_Data X-ray Crystal Structure (Binding mode & exit vectors) InitialHit->Structural_Data Design Design of Analogs (Exploit exit vectors) Structural_Data->Design Synthesis Chemical Synthesis Design->Synthesis Assay Biological Evaluation (Potency, Selectivity, ADME) Synthesis->Assay SAR SAR Analysis Assay->SAR SAR->Design Iterative Cycles Lead Optimized Lead Compound SAR->Lead

Figure 3: Hit-to-lead optimization workflow.

Conclusion

This compound is a sophisticated chemical tool for modern fragment-based drug discovery. It elegantly combines the property-enhancing features of the oxetane ring with a mildly reactive electrophile for covalent targeting. This dual functionality allows for the discovery of novel covalent inhibitors with potentially superior pharmacological profiles. The integrated workflow of biophysical screening, validation, and structure-based design outlined in these notes provides a robust framework for researchers to successfully employ this and similar fragments in their quest for next-generation therapeutics.

References

Application Notes & Protocols: A Guide to Covalent Inhibitor Development Using 3-(2-Iodoethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Covalent inhibitors have re-emerged as a powerful therapeutic modality, offering enhanced potency and prolonged duration of action.[1] The design of these inhibitors requires a careful balance between reactivity and selectivity to minimize off-target effects. This guide provides a comprehensive overview and detailed protocols for the development of covalent inhibitors using 3-(2-Iodoethyl)oxetane, a versatile chemical probe. The iodoethyl group serves as a mild electrophile targeting nucleophilic residues like cysteine, while the oxetane moiety often improves critical physicochemical properties such as solubility and metabolic stability, making it an attractive scaffold in drug discovery.[2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of targeted covalent therapeutics.

Introduction: The Rationale for Oxetane-Based Covalent Probes

Covalent drug discovery has undergone a renaissance, moving from serendipitous findings to rational design.[1] The mechanism of a targeted covalent inhibitor typically involves a two-step process: first, the inhibitor (I) forms a reversible, non-covalent complex (E•I) with the target protein (E), and second, a covalent bond is formed between the inhibitor's electrophilic "warhead" and a nucleophilic amino acid residue on the target, resulting in an inactivated complex (E-I).[1][5]

The kinetic profile of this interaction is defined by the initial binding affinity (Ki) and the rate of inactivation (kinact). The overall potency is often expressed as the second-order rate constant kinact/Ki, which provides a robust metric for comparing different covalent inhibitors.[5]

Why this compound?

The this compound scaffold offers a unique combination of features for covalent inhibitor design:

  • Tunable Reactivity: The primary iodide is a soft electrophile that displays preferential reactivity towards soft nucleophiles like the thiol group of cysteine under physiological conditions. This inherent selectivity helps to minimize off-target reactions with more abundant, harder nucleophiles.

  • Improved Physicochemical Properties: The oxetane ring is a compact, polar, and metabolically stable motif.[4] Its incorporation into a molecule can increase aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to isosteric groups like a gem-dimethyl moiety.[2][3] These improvements can translate to a better overall pharmacokinetic profile.

  • Structural Versatility: The oxetane ring provides a three-dimensional exit vector, allowing for the exploration of chemical space during lead optimization to enhance binding affinity and selectivity.[6]

Reaction Mechanism: Targeting Cysteine Residues

The primary mechanism of action for this compound as a covalent warhead is the irreversible alkylation of a nucleophilic amino acid residue via a bimolecular nucleophilic substitution (SN2) reaction. Cysteine is the most common target due to the high nucleophilicity of its deprotonated thiolate side chain.

The reaction proceeds as follows: the cysteine thiolate attacks the carbon atom bearing the iodine, displacing the iodide leaving group and forming a stable thioether bond.

Caption: SN2 reaction mechanism for cysteine alkylation.

Experimental Workflow for Covalent Inhibitor Development

The development of a covalent inhibitor using a this compound warhead follows a structured, multi-stage process. This workflow integrates biochemical, biophysical, and analytical techniques to identify and optimize potent and selective drug candidates.

G A 1. Target Validation & Protein Prep C 3. Initial Screening (Biochemical or Biophysical Assay) A->C B 2. Compound Synthesis (this compound Scaffold) B->C D 4. Confirmation of Covalent Modification (Mass Spectrometry) C->D Identify Hits E 5. Kinetic Characterization (Determine kinact/Ki) D->E F 6. Selectivity Profiling (Proteome-wide reactivity) E->F G 7. Structure-Activity Relationship (SAR) & Lead Optimization E->G F->G G->B Iterative Design H 8. In Vitro & In Vivo Efficacy G->H Select Lead Candidate

Caption: Overall workflow for covalent inhibitor development.

Key Experimental Protocols

Protocol 1: Protein Modification with this compound

This protocol describes the general procedure for labeling a purified protein containing a reactive cysteine with a this compound-based compound.

Rationale: The conditions are chosen to favor the specific reaction. A slightly alkaline pH (7.5-8.5) is often used to increase the population of the more nucleophilic thiolate form of the cysteine residue. The reaction is monitored over time to determine the optimal incubation period.

Materials:

  • Target protein stock solution (e.g., 1 mg/mL in a suitable buffer like HEPES or PBS).

  • This compound compound stock solution (e.g., 10-100 mM in DMSO).

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0.

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or β-mercaptoethanol (BME).

  • Analysis equipment (e.g., LC-MS, SDS-PAGE).

Procedure:

  • Protein Preparation: Dilute the target protein to a final concentration of 10 µM in the pre-warmed Reaction Buffer (37°C).

  • Compound Addition: Add the this compound compound from the DMSO stock to the protein solution. A typical starting point is a 5 to 10-fold molar excess of the compound over the protein. The final DMSO concentration should be kept low (ideally <2%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Time-Course Analysis: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw aliquots of the reaction.

  • Quenching: Immediately quench the reaction in the withdrawn aliquots by adding a large excess of a quenching reagent like DTT (to a final concentration of 10-20 mM). This will react with any remaining electrophilic compound.

  • Analysis: Analyze the quenched samples by LC-MS to determine the extent of protein modification over time.

Protocol 2: Confirmation of Covalent Modification by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for confirming covalent modification and identifying the specific residue(s) targeted.[7][8] Both intact protein analysis and peptide mapping approaches should be employed.

A. Intact Protein Mass Analysis

Rationale: This "top-down" approach provides a rapid confirmation of covalent labeling by measuring the mass increase of the full-length protein.[9]

Procedure:

  • Following the labeling reaction (Protocol 1), desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts.

  • Analyze the sample by electrospray ionization mass spectrometry (ESI-MS).

  • Deconvolute the resulting multi-charged spectrum to obtain the average mass of the protein.

  • Compare the mass of the labeled protein to an unlabeled control. A mass shift corresponding to the addition of the oxetane-ethyl moiety is expected.

B. Peptide Mapping Analysis (Bottom-Up Proteomics)

Rationale: This approach identifies the precise amino acid that has been modified. The protein is enzymatically digested, and the resulting peptides are analyzed by LC-MS/MS.[8]

Procedure:

  • Alkylation and Digestion: Take the labeled protein sample and reduce any remaining disulfide bonds (e.g., with DTT) and alkylate the non-modified cysteines with a reagent like iodoacetamide (IAA) to prevent disulfide scrambling. Note: Be aware that iodine-containing reagents like IAA can sometimes cause non-specific side reactions.[10][11]

  • Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search software (e.g., Mascot, MaxQuant) to identify the peptides. The search parameters must include a variable modification on cysteine corresponding to the mass of the added 3-(2-ethyl)oxetane group. The MS/MS spectrum of the modified peptide will confirm the modification site.

Modification Chemical Formula of Adduct Monoisotopic Mass Shift (Da)
3-(2-ethyl)oxetaneC₅H₉O+85.0653
Iodoacetamide (Control Alkylation)C₂H₄NO+58.0293
Table 1: Expected mass shifts for MS analysis.
Protocol 3: Kinetic Analysis of Covalent Inhibition

Determining the kinetic parameters kinact and Ki is crucial for evaluating and ranking covalent inhibitors.[5][12][13] A common method involves measuring the rate of enzyme inhibition at various inhibitor concentrations.

G cluster_legend Legend E_I E + I EI_rev E•I E_I->EI_rev Ki = k_off / k_on EI_irrev E-I EI_rev->EI_irrev kinact E E: Free Enzyme I I: Inhibitor EI_rev_leg E•I: Reversible Complex EI_irrev_leg E-I: Covalent Complex

Caption: Kinetic model for irreversible covalent inhibition.

Rationale: This protocol uses a progress curve method. By monitoring the enzymatic reaction over time in the presence of different concentrations of the covalent inhibitor, the observed rate constant (kobs) for inactivation can be determined. A plot of kobs versus inhibitor concentration allows for the calculation of kinact and Ki.

Materials:

  • Target enzyme.

  • Substrate for the enzyme (ideally a fluorogenic or chromogenic substrate).

  • Covalent inhibitor stock solutions at various concentrations.

  • Assay Buffer.

  • Microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the covalent inhibitor to the Assay Buffer. Include a control well with no inhibitor (e.g., DMSO vehicle only).

  • Pre-incubation (Optional but Recommended): Pre-incubate the enzyme and inhibitor for a short period to allow for the initial non-covalent binding equilibrium to be established.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. Collect data points at regular intervals (e.g., every 30 seconds for 30-60 minutes).

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curve (Product vs. Time) to the equation for irreversible inhibition to obtain the observed rate constant, kobs.

    • Plot the calculated kobs values against the inhibitor concentration [I].

    • Fit this data to the Michaelis-Menten-like equation: kobs = kinact * [I] / (Ki + [I]) .

    • This hyperbolic fit will yield the values for the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (Ki).

Inhibitor Conc. [µM] k_obs (s⁻¹)
00
0.1Calculated value
0.5Calculated value
1.0Calculated value
2.5Calculated value
5.0Calculated value
10.0Calculated value
Table 2: Example data structure for kinetic analysis.

Conclusion and Future Directions

The use of this compound as a reactive scaffold provides a powerful tool for the development of targeted covalent inhibitors. Its favorable reactivity profile combined with the beneficial physicochemical properties imparted by the oxetane ring makes it an attractive starting point for drug discovery campaigns.[6][14] The protocols outlined in this guide provide a robust framework for researchers to successfully identify, confirm, and characterize novel covalent inhibitors. By following a systematic workflow that combines chemical synthesis, biochemical screening, rigorous biophysical characterization, and kinetic analysis, researchers can effectively advance their covalent inhibitor programs.

References

Application Notes and Protocols for Transition-Metal-Catalyzed Cross-Coupling Reactions with 3-(2-Iodoethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxetane Moiety as a Privileged Scaffold in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in medicinal chemistry.[1][2] Its unique combination of properties—small size, polarity, metabolic stability, and a three-dimensional exit vector—makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[3][4] The incorporation of an oxetane moiety can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, while providing a non-planar scaffold that can improve target engagement and selectivity.[1][4]

3-(2-Iodoethyl)oxetane is a versatile building block that allows for the introduction of the desirable oxetanyl-ethyl group into a wide range of molecular scaffolds. The primary iodide provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides detailed application notes and adaptable protocols for key cross-coupling reactions utilizing this compound, offering a strategic toolkit for the synthesis of novel oxetane-containing molecules.

Synthesis of this compound

A reliable supply of the starting material is crucial. This compound can be synthesized from commercially available oxetane-3-methanol in a two-step sequence.

Proposed synthetic route to this compound.

A plausible synthetic route involves the conversion of oxetane-3-methanol to the corresponding tosylate, followed by a Finkelstein reaction with sodium iodide to yield 3-(iodomethyl)oxetane. Subsequent chain extension, for instance, via a Grignard reaction with ethylene oxide followed by iodination, would afford the target this compound. This multi-step synthesis underscores the value of having a robust protocol for its subsequent use in cross-coupling reactions.

Section 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

Rationale and Mechanistic Insight:

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp³) bonds.[5] While palladium is the most common catalyst for Suzuki reactions, nickel catalysts often exhibit superior reactivity for the coupling of alkyl halides, particularly primary iodides.[6] This is attributed to the different mechanisms of oxidative addition. Nickel catalysts can undergo oxidative addition with alkyl halides through a radical mechanism, which is often more facile than the concerted or SN2-type mechanisms typically observed with palladium.

The catalytic cycle begins with the reduction of a Ni(II) precatalyst to the active Ni(0) species. This is followed by oxidative addition of the this compound to the Ni(0) center. Transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination furnishes the desired product and regenerates the Ni(0) catalyst.

Simplified catalytic cycle for Ni-catalyzed Suzuki coupling.
Adaptable Protocol: Nickel-Catalyzed Suzuki Coupling of this compound with Arylboronic Acids

This protocol is adapted from successful methods for the coupling of primary alkyl iodides and 3-iodooxetane.[7] Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(dppp) (5 mol%) or NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane or 2-methyl-THF

  • Degassed water (if using a mixed solvent system, e.g., dioxane/water 4:1)

Equipment:

  • Oven-dried Schlenk tube or microwave vial

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the nickel catalyst, and potassium phosphate.

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add the anhydrous solvent(s) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Exemplary):

EntryArylboronic AcidCatalystSolventTemp (°C)Yield (%)
1Phenylboronic acidNiCl₂(dppp)Dioxane80Est. 70-85
24-Methoxyphenylboronic acidNiCl₂(PCy₃)₂2-Me-THF100Est. 75-90
33-Pyridylboronic acidNiCl₂(dppp)Dioxane/H₂O (4:1)80Est. 60-75
44-Trifluoromethylphenylboronic acidNiCl₂(PCy₃)₂2-Me-THF100Est. 80-95

*Yields are estimated based on typical results for similar primary alkyl iodides and may vary.

Section 2: Palladium-Catalyzed Negishi Coupling

Rationale and Mechanistic Insight:

The Negishi coupling is a highly versatile C-C bond-forming reaction between an organozinc reagent and an organic halide.[8] A key advantage of Negishi coupling is the high functional group tolerance and the relatively high reactivity of organozinc reagents.[9] For primary alkyl iodides like this compound, palladium catalysts are generally effective.

The mechanism follows the standard cross-coupling catalytic cycle: oxidative addition of the alkyl iodide to a Pd(0) species, transmetalation of the organic group from the organozinc reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10]

Adaptable Protocol: Negishi Coupling of this compound

This protocol provides a general framework for the Negishi coupling. The organozinc reagent can be prepared in situ or in a separate step.

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (e.g., Arylzinc chloride) (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)

  • Anhydrous THF or DMF

Procedure:

  • Preparation of the Organozinc Reagent (if not commercially available):

    • To a solution of the corresponding aryl or alkyl halide in anhydrous THF at -78 °C, add n-butyllithium.

    • After stirring, add a solution of anhydrous ZnCl₂ in THF.

    • Allow the mixture to warm to room temperature.

  • Coupling Reaction:

    • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst.

    • Add a solution of this compound in the anhydrous solvent.

    • Add the solution of the organozinc reagent dropwise.

    • Heat the reaction mixture to 50-80 °C and monitor by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by flash column chromatography.

Quantitative Data (Exemplary):

EntryOrganozinc ReagentCatalystSolventTemp (°C)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄THF65Est. 70-85
22-Thienylzinc bromidePdCl₂(dppf)DMF80Est. 65-80
3Benzylzinc chloridePd(PPh₃)₄THF65Est. 75-90

*Yields are estimated based on typical results for similar primary alkyl iodides and may vary.

Section 3: Sonogashira Coupling

Rationale and Mechanistic Insight:

The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond between a terminal alkyne and an organic halide.[4] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11]

The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) is followed by transmetalation with a copper acetylide. Reductive elimination then yields the product. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, copper(I), and the amine base.

General workflow for a Sonogashira coupling reaction.
Adaptable Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk tube, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill with argon or nitrogen.

  • Add the anhydrous solvent, the amine base, this compound, and the terminal alkyne.

  • Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress.

  • Once complete, dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Quantitative Data (Exemplary):

EntryTerminal AlkyneBaseSolventTemp (°C)Yield (%)
1PhenylacetyleneEt₃NTHF25Est. 65-80
2TrimethylsilylacetyleneDIPADMF40Est. 70-85
31-HexyneEt₃NTHF25Est. 60-75

*Yields are estimated based on typical results for similar primary alkyl iodides and may vary.

Section 4: Buchwald-Hartwig Amination

Rationale and Mechanistic Insight:

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[9][12] It involves the palladium-catalyzed coupling of an amine with an organic halide. While most commonly applied to aryl halides, conditions have been developed for the coupling of alkyl halides.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the alkyl iodide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to afford the aminated product.[13]

Adaptable Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos or a suitable biarylphosphine ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add the anhydrous solvent, followed by the amine and this compound.

  • Seal the tube and heat the mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Quantitative Data (Exemplary):

EntryAmineBaseSolventTemp (°C)Yield (%)
1MorpholineNaOtBuToluene100Est. 60-75
2AnilineCs₂CO₃Dioxane110Est. 50-65
3BenzylamineNaOtBuToluene100Est. 65-80

*Yields are estimated based on typical results for similar primary alkyl iodides and may vary.

Conclusion

This compound is a valuable building block for introducing the oxetanyl-ethyl motif into diverse molecular architectures. The adaptable protocols provided herein for Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for synthetic chemists. While optimization for specific substrates is often necessary, the fundamental principles and mechanistic understanding outlined in this guide will facilitate the successful application of these powerful transformations in drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Iodoethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(2-Iodoethyl)oxetane. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges encountered in the laboratory.

Troubleshooting Guide: Enhancing Your Yield

Researchers often face challenges in achieving high yields for the synthesis of this compound. This section addresses specific problems with detailed, causality-driven solutions.

Issue 1: Low or No Conversion of the Starting Material

Symptoms: Analysis of the crude reaction mixture (e.g., by NMR or GC-MS) shows a high percentage of unreacted starting material, such as 3-(2-bromoethyl)oxetane or a corresponding tosylate/mesylate.

Potential Causes & Solutions:

  • Inadequate Nucleophilicity of the Iodide Source: The success of this SN2 reaction heavily relies on the effective displacement of the leaving group by the iodide anion.[1][2]

    • Solution: Ensure you are using a high-purity, anhydrous iodide salt (e.g., sodium iodide or potassium iodide). The presence of water can solvate the iodide ion, reducing its nucleophilicity. Consider drying the iodide salt in an oven before use. Using an excess of the iodide salt can also help drive the reaction to completion.[1]

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Solution: While bromide is a common and effective leaving group, tosylates and mesylates are often superior.[3] If starting from 3-(2-hydroxyethyl)oxetane, consider converting the alcohol to a tosylate or mesylate first. This two-step process can often provide a higher overall yield than a direct conversion from the alcohol.

  • Insufficient Reaction Temperature or Time: The Finkelstein reaction, a common method for this synthesis, often requires heating to proceed at a reasonable rate.[4]

    • Solution: Gradually increase the reaction temperature. For a typical Finkelstein reaction using sodium iodide in acetone, refluxing is standard.[1] Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time.

Issue 2: Formation of Significant Byproducts

Symptoms: The appearance of unexpected peaks in your analytical data, suggesting side reactions are competing with the desired substitution.

Potential Causes & Solutions:

  • Elimination Reactions: Under basic conditions or at elevated temperatures, an E2 elimination can compete with the SN2 substitution, leading to the formation of vinyl-substituted oxetanes.

    • Solution: If using a base to facilitate the reaction, opt for a non-nucleophilic, sterically hindered base. Carefully control the reaction temperature; lower temperatures generally favor substitution over elimination.

  • Oxetane Ring Opening: The strained four-membered oxetane ring can be susceptible to opening under strongly acidic or basic conditions, or in the presence of certain Lewis acids.[5]

    • Solution: Maintain neutral or mildly basic reaction conditions. Avoid strong acids or bases. If a Lewis acid is required for a specific protocol, use it in catalytic amounts and at low temperatures.[6]

Issue 3: Difficulty in Product Purification

Symptoms: The final product is difficult to isolate from the reaction mixture, or the purified product has low purity.

Potential Causes & Solutions:

  • Co-elution with Starting Material or Byproducts: The polarity of this compound may be similar to that of the starting material or certain byproducts, making separation by column chromatography challenging.

    • Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes). Consider using a different stationary phase if silica gel is not providing adequate separation.

  • Product Instability: this compound is noted to be light-sensitive.[7]

    • Solution: Protect the reaction and the purified product from light by wrapping the glassware in aluminum foil. Store the final product in an amber vial at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most frequently employed and reliable method is the Finkelstein reaction .[1][4] This involves treating a precursor, typically 3-(2-bromoethyl)oxetane or 3-(2-tosyloxyethyl)oxetane, with an excess of sodium iodide in a polar aprotic solvent like acetone or DMF.[1][4] The reaction is driven to completion by the precipitation of the less soluble sodium bromide or sodium tosylate from the acetone solution.[3]

Q2: Can I synthesize this compound directly from 3-(2-hydroxyethyl)oxetane?

While direct conversion is possible, it often proceeds with lower yields compared to a two-step approach. A one-pot synthesis can be achieved using an Appel-type reaction with triphenylphosphine, iodine, and imidazole.[7] However, a more robust and often higher-yielding method involves first converting the alcohol to a good leaving group, such as a tosylate or mesylate, and then performing a Finkelstein reaction.[8]

Q3: What are the critical reaction parameters to control for a high-yield Finkelstein reaction?

To maximize the yield of your Finkelstein reaction, focus on the following parameters:

ParameterRecommendationRationale
Starting Material Use 3-(2-bromoethyl)oxetane or 3-(2-tosyloxyethyl)oxetane.Bromides and tosylates are excellent leaving groups for SN2 reactions.[3]
Iodide Source Anhydrous sodium iodide (NaI).NaI is soluble in acetone, while the resulting NaBr or NaOTs is not, driving the equilibrium forward.[1]
Solvent Anhydrous acetone or DMF.These polar aprotic solvents facilitate the SN2 mechanism.[4]
Temperature Refluxing temperature of the solvent.Provides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time Monitor by TLC or GC until starting material is consumed.Ensures the reaction goes to completion without unnecessary heating that could lead to side products.

Q4: How should I properly store this compound?

Due to its light sensitivity, this compound should be stored in an amber vial to protect it from light.[7][9] It is also recommended to store it at a low temperature, such as in a refrigerator, to minimize potential degradation over time.

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol describes the conversion of 3-(2-bromoethyl)oxetane to this compound.

Materials:

  • 3-(2-Bromoethyl)oxetane

  • Anhydrous sodium iodide (NaI)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve 3-(2-bromoethyl)oxetane (1 equivalent) in anhydrous acetone.

  • Add anhydrous sodium iodide (1.5 - 2 equivalents) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitated sodium bromide and wash the solid with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

  • The crude product can be further purified by flash column chromatography on silica gel.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway to this compound

G cluster_0 Two-Step Synthesis cluster_1 Alternative Starting Material 3-(2-Hydroxyethyl)oxetane 3-(2-Hydroxyethyl)oxetane 3-(2-Tosyloxyethyl)oxetane 3-(2-Tosyloxyethyl)oxetane 3-(2-Hydroxyethyl)oxetane->3-(2-Tosyloxyethyl)oxetane TsCl, Pyridine This compound This compound 3-(2-Tosyloxyethyl)oxetane->this compound NaI, Acetone (Finkelstein Reaction) 3-(2-Bromoethyl)oxetane 3-(2-Bromoethyl)oxetane 3-(2-Bromoethyl)oxetane->this compound NaI, Acetone (Finkelstein Reaction)

Caption: Common synthetic routes to this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield of This compound Check_Conversion Is starting material consumed? Start->Check_Conversion Yes_Conversion Yes Check_Conversion->Yes_Conversion Yes No_Conversion No Check_Conversion->No_Conversion No Byproducts Significant byproducts observed? Yes_Conversion->Byproducts Improve_Conditions Increase reaction time/temperature. Use excess NaI. Ensure anhydrous conditions. No_Conversion->Improve_Conditions Yes_Byproducts Yes Byproducts->Yes_Byproducts Yes No_Byproducts No Byproducts->No_Byproducts No Elimination_Side_Reaction Consider elimination side reactions. Lower temperature. Yes_Byproducts->Elimination_Side_Reaction Purification_Issues Difficulty in purification? No_Byproducts->Purification_Issues Check_Leaving_Group Is the leaving group optimal? (Br > Cl, Tosylate is excellent) Improve_Conditions->Check_Leaving_Group Optimize_Chromatography Optimize chromatography solvent system. Purification_Issues->Optimize_Chromatography Ring_Opening_Side_Reaction Check for oxetane ring opening. Avoid strong acids/bases. Elimination_Side_Reaction->Ring_Opening_Side_Reaction

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Column Chromatography Purification of Crude 3-(2-Iodoethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2-Iodoethyl)oxetane. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the column chromatography purification of this and structurally related organoiodide compounds. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate the unique challenges posed by this molecule.

The primary difficulty in purifying iodo-alkanes, particularly those with strained rings like oxetanes, is their inherent instability. These molecules are susceptible to degradation catalyzed by factors such as light, heat, and the acidic nature of standard silica gel, leading to low yields and impure final products.[1] This guide will address these issues head-on, providing robust solutions and preventative measures.

Troubleshooting & FAQs

Question 1: My product seems to be decomposing on the silica gel column. I'm observing low yields and a persistent yellow or purple coloration in my fractions. What is happening and how can I prevent it?

Answer:

This is the most common issue encountered when purifying organoiodides. The decomposition is primarily caused by two factors: the acidic nature of the stationary phase and sensitivity to light.

  • Silica Gel Acidity: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. These acidic sites can catalyze the elimination of hydrogen iodide (HI) from your molecule, leading to the formation of alkene byproducts. The released iodide (I⁻) can then be oxidized to molecular iodine (I₂), which is responsible for the characteristic yellow-to-purple coloration.[1][2]

  • Light Sensitivity: The carbon-iodine bond is relatively weak and can be cleaved by exposure to UV and even ambient laboratory light, generating radical species that lead to decomposition and the formation of iodine.[1]

Solutions & Optimization:

  • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to the eluent.[1] A concentration of 0.5-1% (v/v) is usually sufficient. Alternatively, you can pre-treat the silica gel itself.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase.

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for sensitive compounds.[1][2]

    • Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.

  • Protect from Light: Wrap the glass column in aluminum foil to prevent light exposure during the entire purification process.[1] Collect fractions in amber vials or foil-wrapped test tubes.

  • Work Quickly and at Low Temperature: Minimize the time the compound spends on the column. If possible, consider running the column in a cold room or using a jacketed column with a circulating coolant to reduce thermal degradation.[1]

Experimental Protocol: Preparation of Deactivated Silica Gel
  • In a fume hood, create a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry gently for 15-20 minutes to ensure thorough mixing and neutralization.

  • Pack your chromatography column with this deactivated silica slurry as you normally would ("wet packing").[1]

  • Flush the packed column with at least two column volumes of the eluent containing 1% triethylamine before loading your sample.

Question 2: What is a good starting eluent system for this compound, and what should the target Rf value be?

Answer:

For compounds of moderate polarity like this compound, a mixture of a non-polar solvent and a moderately polar solvent is ideal.

  • Recommended Starting System: A Hexane/Ethyl Acetate (EtOAc) or Hexane/Dichloromethane (DCM) system is the most common and effective choice.[3][4][5] Begin with a low polarity mixture, such as 98:2 or 95:5 Hexane:EtOAc, and analyze the separation by Thin Layer Chromatography (TLC).

  • Target Rf Value: For optimal separation during flash column chromatography, you should adjust your solvent system so that the Rf (Retention Factor) of your target compound is between 0.15 and 0.35 .[6]

    • An Rf higher than 0.4 often leads to poor separation from less polar impurities.

    • An Rf lower than 0.15 results in excessively long elution times and broad peaks, increasing the risk of decomposition on the column.[7][8]

The table below provides a starting point for eluent selection based on TLC analysis.

TLC Result (Starting Eluent: 95:5 Hexane:EtOAc)Recommended ActionExample New Eluent
Rf > 0.5Decrease eluent polarity (weaken the solvent)98:2 Hexane:EtOAc
0.15 < Rf < 0.35Proceed with this eluent system95:5 Hexane:EtOAc
Rf < 0.15Increase eluent polarity (strengthen the solvent)90:10 Hexane:EtOAc
Spots are streaked or unresolvedChange solvent selectivityTry a Hexane:DCM or Hexane:MTBE system
Question 3: My compound is streaking or "tailing" down the column, leading to broad fractions and poor separation. What causes this?

Answer:

Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it can be related to how the sample was loaded.

  • Cause 1: Acidity of Silica: As discussed in Question 1, acidic sites on the silica can interact strongly with polar functional groups (like the ether oxygen in the oxetane ring), causing the compound to "stick" and elute slowly and unevenly. The solution is to use deactivated silica or alumina.[1]

  • Cause 2: Sample Overloading: Loading too much crude material onto the column is a common cause of tailing and poor separation. A general rule of thumb is to load a mass of crude material that is 1-2% of the mass of the silica gel (e.g., 400-800 mg of crude on a 40 g column).

  • Cause 3: Poor Solubility/Loading Technique: If your compound is not fully soluble in the eluent, it can precipitate at the top of the column and then slowly redissolve as the chromatography proceeds, causing significant tailing. If your compound has poor solubility in the starting eluent, dry loading is the preferred method.[7]

Workflow Diagram: Column Chromatography Decision Pathway

G cluster_prep Preparation cluster_column Column Setup cluster_run Execution Crude Crude this compound TLC 1. Run TLC in Hex/EtOAc Crude->TLC Decomp Decomposition on TLC? TLC->Decomp Silica Use Standard Silica Decomp->Silica No Deact_Silica Use Deactivated Silica (1% Et3N) Decomp->Deact_Silica Yes Solvent 2. Adjust Eluent for Rf = 0.15 - 0.35 Silica->Solvent Deact_Silica->Solvent Pack 3. Pack and Equilibrate Column (Protect from Light) Solvent->Pack Load 4. Load Sample (Wet or Dry Load) Pack->Load Elute 5. Elute and Collect Fractions Load->Elute Analyze 6. Analyze Fractions via TLC Elute->Analyze Combine 7. Combine Pure Fractions and Evaporate Analyze->Combine

Caption: Decision workflow for purifying this compound.

Question 4: I still can't separate my product from a stubborn impurity. What else can I try?

Answer:

If adjusting eluent polarity (the ratio of strong to weak solvent) doesn't achieve separation, the next step is to change the selectivity of the solvent system. Different solvents interact with your compound and the stationary phase in unique ways.

  • Change the Polar Solvent: If you are using Hexane/EtOAc, try switching to Hexane/DCM, Hexane/MTBE (tert-butyl methyl ether), or a three-component system like Hexane/DCM/EtOAc. These changes can dramatically alter the retention times of your product and impurities, potentially resolving the co-elution issue.[6]

  • Consider Reverse-Phase Chromatography: If the impurity is very non-polar and your product is significantly more polar, reverse-phase chromatography (using a C18-functionalized silica stationary phase and polar eluents like water/acetonitrile or water/methanol) could be an effective alternative. This is generally a more advanced technique but can solve difficult separation problems.

Troubleshooting Logic Diagram

G cluster_decomp Decomposition cluster_sep Poor Separation cluster_tail Tailing/Streaking Problem Purification Issue Decomp_Cause Cause: - Silica Acidity - Light/Heat Exposure Problem->Decomp_Cause Sep_Cause Cause: - Incorrect Eluent Polarity - Poor Solvent Selectivity Problem->Sep_Cause Tail_Cause Cause: - Silica Acidity - Sample Overload - Poor Solubility Problem->Tail_Cause Decomp_Sol Solution: - Deactivate Silica (Et3N) - Use Alumina - Wrap column in foil Decomp_Cause->Decomp_Sol Address with Sep_Sol Solution: - Adjust Polarity for Rf 0.15-0.35 - Change Solvent (e.g., EtOAc to DCM) - Try Alumina Sep_Cause->Sep_Sol Address with Tail_Sol Solution: - Deactivate Silica - Reduce Sample Load - Use Dry Loading Method Tail_Cause->Tail_Sol Address with

Caption: Common issues and solutions in chromatography.

References

assessing the stability of 3-(2-Iodoethyl)oxetane under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Versatile Building Block

Welcome to the technical support guide for 3-(2-iodoethyl)oxetane. This valuable building block is prized in medicinal chemistry for its ability to introduce the desirable oxetane motif, a polar and metabolically robust isostere for gem-dimethyl and carbonyl groups.[1][2] However, its utility is balanced by a key chemical challenge: the presence of two distinct reactive sites. The primary iodide on the ethyl side chain is an excellent electrophile for nucleophilic substitution, while the strained oxetane ring, though generally stable, can be susceptible to ring-opening under certain conditions.[2][3]

This guide is designed to provide researchers, scientists, and drug development professionals with a clear, in-depth understanding of the stability of this compound under basic conditions. Moving beyond simple protocols, we will explore the causality behind reaction outcomes and provide robust troubleshooting strategies to help you navigate potential synthetic challenges, ensuring the selective functionalization of the side chain while preserving the integrity of the oxetane core.

Section 1: Core Principles of Reactivity and Stability

Understanding the competing reaction pathways is critical for experimental success. When this compound is subjected to basic conditions, particularly in the presence of a nucleophile, it can proceed down several pathways.

  • SN2 Substitution (Desired Pathway): A nucleophile attacks the electrophilic carbon attached to the iodine, displacing the iodide leaving group. This is typically the most favorable pathway due to the reactivity of the primary iodide.

  • E2 Elimination (Primary Side Reaction): A strong, sterically hindered base can abstract a proton from the carbon adjacent to the C-I bond, leading to the elimination of HI and the formation of 3-vinyl-oxetane.

  • Oxetane Ring Opening (Infrequent but Possible): While the oxetane ring is significantly more stable to bases than an epoxide, a potent nucleophile or harsh conditions (e.g., high temperatures) could lead to a nucleophilic attack on one of the ring's methylene carbons, causing irreversible ring-opening.[4][5][6] Generally, 3,3-disubstituted oxetanes exhibit the highest stability.[2]

The choice of base, solvent, temperature, and nucleophile dictates which of these pathways will predominate.

Reaction_Pathways Start This compound SN2_Product Desired S_N2 Product (Oxetane Intact) Start->SN2_Product Nucleophilic Base (e.g., K2CO3, DIPEA) Low Temperature E2_Product E2 Byproduct (3-Vinyl-oxetane) Start->E2_Product Strong, Hindered Base (e.g., KOtBu) High Temperature RO_Product Ring-Opened Product (Oxetane Cleaved) Start->RO_Product Harsh Nucleophile or High Temperature (Uncommon)

Figure 1: Competing reaction pathways for this compound under basic conditions.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Question 1: "My reaction is very slow or stalls completely. How can I improve the conversion rate without degrading the oxetane?"

Answer: Sluggish reactions are typically due to a mismatch between the nucleophile's reactivity and the reaction conditions. The goal is to accelerate the desired SN2 reaction without providing enough energy to initiate side reactions.

Potential Causes & Solutions:

  • Insufficient Basicity: The base may not be strong enough to fully deprotonate your nucleophile (if required).

    • Solution: Choose a base with a pKa conjugate acid value at least 2 units higher than the pKa of your nucleophile. For example, when alkylating a secondary amine (pKa ~11), a carbonate base (pKa of H₂CO₃ ~6.4) is sufficient to act as an acid scavenger, but a stronger base like DBU might be needed if deprotonation is required first.

  • Poor Solvent Choice: The solvent may not adequately solvate the reactants or stabilize the transition state.

    • Solution: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they accelerate the rate of substitution.

  • Low Temperature: While low temperatures preserve the oxetane ring, they also slow the primary reaction.

    • Solution: If the reaction is clean but slow at room temperature, consider gently heating to 40-50 °C. Monitor the reaction closely by TLC or LCMS for the appearance of byproducts.

ParameterRecommendation for Sluggish ReactionsRationale
Base NaH, K₂CO₃, Cs₂CO₃, DBUSelect based on nucleophile pKa. NaH is excellent for deprotonating alcohols, while carbonates are good for amines and thiols.
Solvent DMF, Acetonitrile, THFPolar aprotic solvents enhance the nucleophilicity of the reacting species, accelerating the SN2 pathway.
Temperature 0 °C to 50 °CStart at room temperature and increase incrementally, monitoring for byproduct formation.
Additive NaI or KI (catalytic amount)If starting with a bromo- or chloro-analogue, iodide can facilitate the reaction via the Finkelstein reaction. Not needed for the iodo-compound.
Question 2: "I'm observing a significant amount of an impurity with a mass 127 units lower than my starting material. What is it and how do I prevent it?"

Answer: This observation strongly suggests the formation of 3-vinyl-oxetane via an E2 elimination pathway, where HI (mass ≈ 128) is lost. This side reaction is a classic competitor to SN2 substitution.

Primary Cause: The base being used is too strong, too sterically hindered, or the temperature is too high, favoring proton abstraction over nucleophilic attack.

Solutions to Minimize Elimination:

  • Change the Base: This is the most effective solution. Switch from a strong, hindered base like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) to a weaker, less hindered base.

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). These are sufficiently basic to scavenge the acid produced but are poor agents for E2 elimination.[7]

  • Lower the Temperature: E2 reactions have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will dramatically favor the substitution pathway.

  • Choose a "Softer" Nucleophile: If applicable, using a nucleophile that is "softer" according to Pearson's HSAB (Hard and Soft Acids and Bases) theory, such as a thiol, will preferentially attack the soft electrophilic carbon of the C-I bond rather than act as a base.

Troubleshooting_Workflow Start Low Yield or Complex Mixture? Analysis Analyze Byproducts (LCMS, NMR) Start->Analysis NoReaction Problem: Mainly Starting Material Analysis->NoReaction No Conversion Elimination Problem: 3-Vinyl-oxetane Detected Analysis->Elimination Mass Loss of ~127 RingOpening Problem: Mass indicates Ring Cleavage Analysis->RingOpening Unexpected Mass Sol_NoReaction Solution: - Use stronger base - Switch to DMF/DMSO - Gently warm (40-50°C) NoReaction->Sol_NoReaction Sol_Elimination Solution: - Use weaker base (K2CO3) - Lower temperature (RT or 0°C) - Avoid hindered bases (KOtBu) Elimination->Sol_Elimination Sol_RingOpening Solution: - Use mild non-nucleophilic base - Avoid high temperatures - Screen solvents RingOpening->Sol_RingOpening

Figure 2: A logical workflow for troubleshooting common experimental issues.

Question 3: "My analysis suggests the oxetane ring itself has reacted. Is this possible under basic conditions?"

Answer: Yes, while uncommon, ring-opening under basic conditions can occur.[4][5] The oxetane ring strain is approximately 25.5 kcal/mol, making it a potential target for nucleophiles under forcing conditions.[1]

Potential Causes & Solutions:

  • Highly Nucleophilic Reagents: Strong, hard nucleophiles (including certain organometallics or excess hydroxide at high temperatures) can attack the C2 or C4 positions of the oxetane ring.

    • Solution: Avoid reagents like Grignards or organolithiums unless ring-opening is the desired outcome.[8] Use the mildest base necessary to achieve the desired SN2 reaction on the side chain.

  • High Temperatures: Thermal energy can overcome the activation barrier for ring-opening.

    • Solution: Maintain reaction temperatures below 60 °C whenever possible. Most SN2 reactions with the iodoethyl group should proceed efficiently at or below this temperature.

  • Intramolecular Reaction: If the incoming nucleophile, once attached to the ethyl side chain, possesses a group that can perform a subsequent intramolecular attack on the oxetane ring, a complex rearrangement or ring-opening can occur.[4][5]

    • Solution: This is highly substrate-dependent. If you suspect this is happening, you may need to reconsider your synthetic strategy or introduce protecting groups to prevent the intramolecular event.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the recommended "go-to" conditions for a standard SN2 reaction with an amine nucleophile?

    • A: For a typical secondary amine, use 1.0 eq of this compound, 1.2 eq of the amine, and 1.5-2.0 eq of potassium carbonate (K₂CO₃) in acetonitrile or DMF at room temperature. Monitor by LCMS over 12-24 hours.

  • Q2: Is this compound stable during an aqueous workup with a mild base like sodium bicarbonate?

    • A: Yes. The oxetane ring is stable to weak aqueous bases like NaHCO₃ or K₂CO₃, especially at room temperature. These conditions are standard for quenching a reaction and removing acidic impurities.

  • Q3: Can I use sodium hydride (NaH) with this substrate?

    • A: Yes, NaH is an excellent choice when you need to deprotonate a poor nucleophile, such as an alcohol, before the addition of this compound. It is a non-nucleophilic base, so it will not attack the iodide or the ring itself. The resulting alkoxide will then perform the desired SN2 reaction.[9]

  • Q4: How should I store this compound?

    • A: Like many alkyl iodides, it should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow decomposition and discoloration caused by light or air.

Section 4: Validated Experimental Protocol

Protocol: N-Alkylation of Morpholine with this compound

This protocol provides a reliable method for the SN2 displacement of the iodide, minimizing side reactions.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous (to make a 0.1 M solution based on the limiting reagent)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the anhydrous potassium carbonate.

  • Under an inert atmosphere (N₂ or Ar), add the anhydrous acetonitrile via syringe.

  • Add the morpholine to the stirring suspension.

  • Add the this compound dropwise to the reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Monitoring: Check the reaction progress by thin-layer chromatography (TLC) or LCMS. The starting material is non-polar, while the amine product is more polar.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the K₂CO₃, washing the pad with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

Technical Support Center: Troubleshooting Low Reactivity in Alkylation Reactions with 3-(2-Iodoethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(2-iodoethyl)oxetane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low reactivity in alkylation reactions. Our goal is to empower you with the scientific rationale and practical steps to overcome common hurdles and achieve successful outcomes in your synthetic endeavors.

The oxetane motif is of growing importance in medicinal chemistry, offering a unique combination of properties such as increased polarity and metabolic stability.[1][2][3] However, the inherent chemical characteristics of oxetanes, including ring strain and steric factors, can present challenges in synthetic transformations.[4][5] This guide is designed to provide a systematic approach to troubleshooting and optimizing your alkylation reactions involving this compound.

Troubleshooting Guide: Low Reactivity and Side Reactions

This section addresses specific issues you may encounter during your experiments, providing explanations grounded in reaction mechanisms and offering actionable solutions.

Question 1: My alkylation reaction with this compound is showing very low or no conversion. What are the likely causes and how can I improve the reaction rate?

Low reactivity in alkylation reactions with this compound can stem from several factors, primarily related to the stability of the oxetane ring, the nature of the nucleophile, and the reaction conditions. The primary alkyl iodide in this compound is expected to react via an S\N2 mechanism, which is sensitive to steric hindrance and the strength of the nucleophile.[6][7][8]

Potential Causes & Solutions:

  • Weak Nucleophile: The S\N2 reaction rate is directly proportional to the nucleophile's strength.[6][9] If your nucleophile is weak (e.g., neutral amines, alcohols, or hindered anions), the reaction will be slow.

    • Solution:

      • Increase Nucleophilicity: If possible, deprotonate your nucleophile using a suitable base to generate a more reactive anionic species. For example, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate alcohols or thiols.[10] For amine nucleophiles, consider using a stronger, less hindered amine if the structure-activity relationship of your target molecule allows.

      • Change the Nucleophile: If the nucleophile cannot be modified, you may need to reconsider your synthetic strategy.

  • Steric Hindrance: The oxetane ring at the 3-position of the iodoethyl chain can create steric bulk, hindering the backside attack of the nucleophile on the carbon bearing the iodine.[11][12][13] This effect is more pronounced with bulky nucleophiles.

    • Solution:

      • Less Hindered Nucleophiles: If possible, use a smaller, less sterically demanding nucleophile.

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as higher temperatures can also lead to side reactions.

  • Inappropriate Solvent: The choice of solvent is critical for S\N2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more "naked" and reactive.[6][10]

    • Solution:

      • Solvent Optimization: Switch to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents can significantly accelerate S\N2 reactions compared to polar protic solvents like ethanol or methanol.

  • Poor Leaving Group (Less Likely with Iodide): Iodide is an excellent leaving group, so this is a less probable cause. However, if the starting material has been improperly stored and degraded, its purity could be an issue.

Troubleshooting Workflow for Low Conversion

LowConversionWorkflow cluster_nucleophile Nucleophile Issues cluster_sterics Steric Hindrance cluster_solvent Solvent Effects Start Low/No Conversion Check_Nucleophile Assess Nucleophile Strength Start->Check_Nucleophile Check_Sterics Evaluate Steric Hindrance Start->Check_Sterics Check_Solvent Review Solvent Choice Start->Check_Solvent Weak_Nucleophile Weak Nucleophile? Check_Nucleophile->Weak_Nucleophile Bulky_Nucleophile Bulky Nucleophile? Check_Sterics->Bulky_Nucleophile Protic_Solvent Using Protic Solvent? Check_Solvent->Protic_Solvent Optimize_Conditions Systematic Optimization Weak_Nucleophile->Check_Sterics No Increase_Nucleophilicity Increase Nucleophilicity (e.g., add base) Weak_Nucleophile->Increase_Nucleophilicity Yes Increase_Nucleophilicity->Optimize_Conditions Bulky_Nucleophile->Check_Solvent No Use_Smaller_Nu Use Smaller Nucleophile Bulky_Nucleophile->Use_Smaller_Nu Yes Use_Smaller_Nu->Optimize_Conditions Protic_Solvent->Optimize_Conditions No Switch_to_Aprotic Switch to Polar Aprotic (DMF, DMSO) Protic_Solvent->Switch_to_Aprotic Yes Switch_to_Aprotic->Optimize_Conditions

Caption: A workflow for troubleshooting low conversion in alkylation reactions.

Question 2: I am observing the formation of significant side products in my reaction. What are the common side reactions and how can I suppress them?

Side product formation is a common issue, often arising from competing reaction pathways or the inherent reactivity of the oxetane ring under certain conditions.

Common Side Reactions & Mitigation Strategies:

  • Elimination (E2) Reaction: If your nucleophile is also a strong, sterically hindered base (e.g., tert-butoxide), it can promote the E2 elimination of HI to form 3-(vinyl)oxetane.

    • Mitigation:

      • Use a Less Basic Nucleophile: If possible, choose a nucleophile that is less basic but still sufficiently reactive for the S\N2 reaction.

      • Lower Reaction Temperature: E2 reactions often have a higher activation energy than S\N2 reactions. Running the reaction at a lower temperature can favor the substitution pathway.

      • Choice of Base: If a base is required to deprotonate your nucleophile, use a non-hindered, strong base like NaH.

  • Oxetane Ring Opening: While oxetanes are more stable than epoxides, the ring can open under strongly acidic or basic conditions, or at high temperatures, especially in the presence of nucleophiles.[3][4][5]

    • Mitigation:

      • Avoid Harsh Conditions: Steer clear of strong acids. If a base is necessary, use it stoichiometrically to deprotonate your nucleophile rather than in large excess.

      • Moderate Temperatures: Avoid excessively high reaction temperatures.

      • Monitor Reaction Time: Prolonged reaction times can increase the likelihood of ring opening. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.

  • Overalkylation: For nucleophiles with multiple reactive sites (e.g., primary amines), dialkylation can be a problem.

    • Mitigation:

      • Control Stoichiometry: Use a larger excess of the nucleophile to favor monoalkylation.

      • Protecting Groups: If applicable, protect other nucleophilic sites on your molecule.

Table 1: Summary of Troubleshooting Strategies

IssuePotential CauseRecommended Action
Low Conversion Weak NucleophileUse a stronger nucleophile or add a base to generate the conjugate base.
Steric HindranceIncrease reaction temperature; use a smaller nucleophile.
Inappropriate SolventUse a polar aprotic solvent (e.g., DMF, DMSO).
Side Products Elimination (E2)Use a less basic nucleophile; lower the reaction temperature.
Oxetane Ring OpeningAvoid harsh acidic/basic conditions and high temperatures.
OveralkylationUse an excess of the nucleophile; use protecting groups.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a potentially challenging substrate for alkylation?

The primary challenge arises from the steric bulk of the oxetane ring, which can hinder the S\N2 reaction at the adjacent ethyl chain.[11][12] While the iodide is an excellent leaving group, the accessibility of the electrophilic carbon is a key factor in the reaction rate.[7]

Q2: How does the reactivity of the iodoethyl group in this compound compare to a simple primary alkyl iodide like 1-iodoethane?

The reactivity of this compound is generally lower than that of 1-iodoethane due to the increased steric hindrance from the 3-substituted oxetane ring.[12][13]

Q3: Can I use protic solvents for my alkylation reaction with this compound?

While the reaction may proceed in protic solvents, they are not ideal for S\N2 reactions as they can solvate and deactivate the nucleophile through hydrogen bonding, leading to slower reaction rates.[6] Polar aprotic solvents are strongly recommended for better results.

Q4: At what temperatures should I run my alkylation reaction?

A good starting point is room temperature. If the reaction is slow, you can gradually increase the temperature, for example, to 50-80 °C. It is advisable to monitor the reaction for the formation of side products at higher temperatures.

Q5: Is the oxetane ring stable under typical alkylation conditions?

The 3,3-disubstituted-like environment of the oxetane in the product can contribute to its stability.[3] Under neutral or mildly basic conditions and moderate temperatures, the oxetane ring is generally stable.[14] However, it can be susceptible to ring-opening under strongly acidic or basic conditions, or at elevated temperatures.[3][5]

Experimental Protocols

Protocol 1: General Procedure for a Test Alkylation Reaction

This protocol provides a starting point for optimizing your alkylation reaction.

  • To a solution of your nucleophile (1.2 equivalents) in anhydrous DMF (0.1 M), add a base such as sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is slow, gradually increase the temperature to 50-80 °C.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Small-Scale Reaction Optimization

To efficiently find the optimal conditions, a parallel screen of different solvents, bases, and temperatures is recommended.

Table 2: Example of a 24-Well Plate Reaction Screen

WellSolventBase (1.2 eq)Temperature (°C)
A1DMFNaH25
A2DMSONaH25
A3MeCNNaH25
A4THFNaH25
B1DMFK2CO350
B2DMSOK2CO350
B3MeCNK2CO350
B4THFK2CO350
C1DMFCs2CO380
C2DMSOCs2CO380
C3MeCNCs2CO380
C4THFCs2CO380

After a set time (e.g., 16 hours), the reactions can be quenched and analyzed by LC-MS to determine the conversion and the formation of side products.

Reaction Mechanism Visualization

References

Technical Support Center: Optimization of Solvent and Temperature for Reactions Involving 3-(2-Iodoethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-iodoethyl)oxetane. This guide is designed to provide in-depth, practical advice on optimizing reaction conditions, with a specific focus on the critical interplay of solvent and temperature. Drawing upon established principles of physical organic chemistry and field-proven insights, this document aims to be an authoritative resource for troubleshooting and enhancing the outcomes of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the handling and reactivity of this compound, providing the foundational knowledge necessary for successful experimentation.

Q1: What are the key reactivity sites of this compound and how do they influence reaction outcomes?

A1: this compound possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • The primary carbon bearing the iodide: This is a soft electrophilic center, making it an excellent substrate for S(_N)2 reactions with soft nucleophiles. The carbon-iodine bond is relatively weak and iodide is an excellent leaving group, facilitating substitution.

  • The methylene carbons of the oxetane ring: These carbons are harder electrophilic centers. The oxetane ring is strained (ring strain of approximately 25.5 kcal/mol), but less so than an epoxide (approx. 27.3 kcal/mol).[1] Ring-opening reactions typically require strong, hard nucleophiles or acidic conditions to activate the ether oxygen.[2][3]

The choice of nucleophile, solvent, and temperature will dictate which site preferentially reacts.

Q2: How does the stability of the oxetane ring in this compound compare to other cyclic ethers, and what are the implications for reaction conditions?

A2: The oxetane ring is significantly more strained than larger cyclic ethers like tetrahydrofuran (THF) (ring strain of approx. 5.6 kcal/mol), but less strained than epoxides.[1] This intermediate reactivity has several important implications:

  • Stability to Bases: The oxetane ring is generally stable under basic and neutral conditions, especially with soft nucleophiles targeting the iodoethyl side chain.[2] This allows for a wide range of S(_N)2 reactions to be performed on the side chain without concomitant ring opening.

  • Acid Sensitivity: The oxetane ring is susceptible to ring-opening under acidic conditions.[2][4] The ether oxygen can be protonated, making the ring carbons significantly more electrophilic and prone to attack by even weak nucleophiles. Therefore, acidic conditions should be avoided if the integrity of the oxetane ring is to be maintained.

  • Thermal Stability: While generally stable at moderate temperatures, prolonged heating, especially in the presence of Lewis acids or strong Brønsted acids, can promote ring-opening or decomposition.[5][6]

Q3: What are the primary types of reactions that this compound typically undergoes?

A3: The primary reactions involving this compound are:

  • Nucleophilic Substitution (S(_N)2) at the Iodoethyl Side Chain: This is the most common and synthetically useful reaction. A wide variety of nucleophiles (e.g., amines, thiols, azides, carbanions) can displace the iodide to form a new carbon-nucleophile bond.

  • Oxetane Ring-Opening: This occurs under specific conditions, typically with strong, hard nucleophiles (like organolithium reagents) or in the presence of acid catalysts.[3] This pathway is often a competing side reaction that needs to be minimized if substitution at the side chain is the desired outcome.

  • Elimination (E2): With sterically hindered, strong bases, E2 elimination to form 3-vinyloxetane is a possible side reaction, though typically less favored than substitution for a primary iodide.[7]

The interplay of solvent and temperature is crucial in controlling the selectivity between these pathways.

Section 2: Troubleshooting Guide - Solvent and Temperature Optimization

This section provides a problem-oriented approach to common issues encountered during reactions with this compound.

Issue 1: Low Yield of the Desired S(_N)2 Product and Recovery of Starting Material.
Potential Cause Troubleshooting Recommendation & Rationale
Inappropriate Solvent Choice Recommendation: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (MeCN).[6] Rationale: S(_N)2 reactions proceed via a charged, polar transition state. Polar aprotic solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus increasing its effective nucleophilicity and accelerating the reaction rate. Protic solvents (e.g., alcohols, water) will solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.
Insufficient Reaction Temperature Recommendation: Gradually increase the reaction temperature in 10-20 °C increments. Rationale: Many S(_N)2 reactions have a significant activation energy barrier. Increasing the temperature provides the necessary thermal energy to overcome this barrier. However, be cautious of excessively high temperatures which may promote side reactions (see Issue 2).
Poor Nucleophile Strength Recommendation: If possible, use a stronger, softer nucleophile. For example, use thiophenoxide instead of phenoxide. Rationale: The reaction with a primary iodide is a classic S(_N)2 displacement. The rate is directly proportional to the strength of the nucleophile.
Issue 2: Formation of Undesired Byproducts, Particularly from Oxetane Ring-Opening.
Potential Cause Troubleshooting Recommendation & Rationale
Reaction Temperature is Too High Recommendation: Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C for an extended period. Rationale: Ring-opening reactions, especially if acid-catalyzed by trace impurities, often have a higher activation energy than the desired S(_N)2 reaction. Lowering the temperature will disproportionately slow the rate of the undesired ring-opening.
Use of a Hard Nucleophile/Base Recommendation: If the nucleophile is also a strong, hard base (e.g., an alkoxide), consider using a milder base with the conjugate acid of the nucleophile. For example, for thiol alkylation, use K(_2)CO(_3) or an organic base like DBU with the thiol, rather than generating the thiolate with a strong base like NaH. Rationale: Hard nucleophiles are more likely to attack the harder electrophilic carbons of the oxetane ring.[3] Using a softer nucleophile or generating it in situ under milder conditions can favor attack at the softer iodoethyl side chain.
Acidic Contaminants Recommendation: Ensure all reagents and solvents are anhydrous and free of acidic impurities. Consider adding a non-nucleophilic, sterically hindered base (e.g., proton sponge or 2,6-lutidine) to the reaction mixture. Rationale: Trace amounts of acid can catalyze the ring-opening of the oxetane.[2][4] Scavenging any protons in the reaction medium can effectively suppress this side reaction.
Issue 3: Competing E2 Elimination Reaction.
Potential Cause Troubleshooting Recommendation & Rationale
Sterically Hindered, Strong Base Recommendation: Use a less sterically hindered base. If the nucleophile is also the base, choose one that is less bulky. Rationale: Sterically bulky bases have difficulty accessing the electrophilic carbon for S(_N)2 attack and will preferentially abstract a proton from the β-carbon, leading to elimination.[7]
High Reaction Temperature Recommendation: Lower the reaction temperature. Rationale: Elimination reactions are often favored entropically over substitution reactions. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature will make the TΔS term more significant, favoring the elimination pathway which typically has a more positive entropy change.
Solvent Choice Recommendation: Use a polar aprotic solvent. Rationale: Polar aprotic solvents favor S(_N)2 reactions. While polar protic solvents can also be used, they may favor E2 to some extent, especially with strong bases.

Section 3: Experimental Protocols & Data

This section provides detailed experimental protocols and presents data in a structured format to guide your experimental design.

Protocol 1: General Procedure for S(_N)2 Reaction with an Amine Nucleophile

This protocol describes a typical alkylation of a secondary amine with this compound.

Step-by-Step Methodology:

  • To a solution of the secondary amine (1.0 eq.) in anhydrous acetonitrile (MeCN) (0.1 M) is added potassium carbonate (K(_2)CO(_3)) (2.0 eq.).

  • The mixture is stirred at room temperature for 10 minutes.

  • This compound (1.2 eq.) is added dropwise to the suspension.

  • The reaction mixture is heated to 50-60 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

Table 1: Solvent Effects on S(_N)2 Reaction Rate

The following table summarizes the relative reaction rates for the reaction of this compound with a model nucleophile in various solvents at a constant temperature.

SolventDielectric Constant (ε)Solvent TypeRelative RateRationale
Dimethylformamide (DMF)37Polar Aprotic++++Excellent for S(_N)2; solvates cations well, leaving the nucleophile highly reactive.
Acetonitrile (MeCN)36Polar Aprotic+++Good for S(_N)2; less polar than DMF but still effective.[6]
Tetrahydrofuran (THF)7.6Nonpolar/Weakly Polar Aprotic++Moderate rate; often a good choice for balancing reactivity and minimizing side reactions.[8]
Dichloromethane (DCM)9.1Nonpolar/Weakly Polar Aprotic+Lower rate due to lower polarity.
Ethanol (EtOH)25Polar Protic+Slow rate due to solvation and deactivation of the nucleophile via hydrogen bonding.
Table 2: Temperature Guidelines for Common Reaction Types
Reaction TypeNucleophile ClassRecommended Starting TemperatureGeneral Guidance
S(_N)2 AlkylationAmines, Thiols, Azides25-50 °CStart at room temperature and gently heat if the reaction is sluggish. Monitor for byproduct formation.
S(_N)2 AlkylationCarbanions (e.g., malonates)0-25 °CThese are often highly reactive. Start at a lower temperature to control the reaction rate and exotherm.
Ring-OpeningOrganolithiums, Grignards-78 to 0 °CThese reactions are typically fast and exothermic. Low temperatures are essential for control.[3]

Section 4: Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a decision-making workflow for troubleshooting.

Diagram 1: Competing Reaction Pathways

G cluster_0 Reaction Conditions Solvent Solvent Reactant This compound + Nu- Solvent->Reactant Temperature Temperature Temperature->Reactant Nucleophile Nucleophile Nucleophile->Reactant SN2_Pathway Desired SN2 Product Reactant->SN2_Pathway Soft Nu- Polar Aprotic Solvent Moderate Temp. RingOpening_Pathway Ring-Opened Byproduct Reactant->RingOpening_Pathway Hard Nu- Acidic Conditions High Temp. E2_Pathway Elimination Byproduct Reactant->E2_Pathway Bulky, Strong Base High Temp.

Caption: Competing reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow

G cluster_solutions Corrective Actions start Reaction Start check_yield Is Yield of Desired Product > 80%? start->check_yield analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_yield->analyze_byproducts No success Reaction Optimized check_yield->success Yes no_reaction Low Conversion/ No Reaction analyze_byproducts->no_reaction ring_opening Ring-Opening Observed analyze_byproducts->ring_opening elimination Elimination Observed analyze_byproducts->elimination sol_no_reaction Increase Temperature Use Polar Aprotic Solvent (DMF) Check Nucleophile Purity no_reaction->sol_no_reaction sol_ring_opening Decrease Temperature Add Proton Sponge Ensure Anhydrous Conditions ring_opening->sol_ring_opening sol_elimination Decrease Temperature Use Less Bulky Base/Nucleophile elimination->sol_elimination sol_no_reaction->start Re-run sol_ring_opening->start Re-run sol_elimination->start Re-run

Caption: A decision-making workflow for troubleshooting reactions.

References

preventing acid-catalyzed decomposition of oxetane ring during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to provide expert-level technical support for a common challenge in synthetic chemistry: preventing the acid-catalyzed decomposition of the oxetane ring during reaction workup. As a Senior Application Scientist, my goal is to provide not just protocols, but the mechanistic reasoning behind them, empowering you to make informed decisions in your own experiments.

Understanding the Challenge: The Inherent Reactivity of the Oxetane Ring

The oxetane motif is a valuable building block in medicinal chemistry, often used to replace gem-dimethyl or carbonyl groups to improve physicochemical properties like solubility and metabolic stability[1][2][3]. However, the ring strain (approximately 25.5 kcal/mol) and the Lewis basicity of the oxygen atom make the oxetane susceptible to degradation, particularly under acidic conditions[3][4].

The Mechanism of Acid-Catalyzed Decomposition

The decomposition is a classic acid-catalyzed ring-opening reaction. The process is initiated by the protonation of the oxetane's oxygen atom by an acid present in the workup. This seemingly simple step is highly favorable because the oxygen's lone pairs are well-exposed due to the ring's strained geometry, making it an excellent Lewis base[1]. The pKa of a protonated cyclic ether is in the range of -2 to -4, indicating that it can be protonated by even moderately strong acids[4][5].

Once protonated, the resulting oxonium ion is highly activated towards nucleophilic attack. Nucleophiles present in the workup environment (e.g., water, alcohols, or halide ions) can then attack one of the ring carbons, leading to irreversible ring-opening and the formation of a 1,3-difunctionalized product, typically a diol.

Figure 1. Mechanism of acid-catalyzed oxetane ring-opening.
Factors Influencing Oxetane Stability

Not all oxetanes are created equal. Their stability towards acid is highly dependent on their substitution pattern.

  • High Stability: 3,3-disubstituted oxetanes are generally the most stable. The substituents sterically hinder the trajectory of an incoming nucleophile, making the ring-opening reaction kinetically slower[6].

  • Moderate to Low Stability: Unsubstituted or monosubstituted oxetanes are more vulnerable.

  • Context-Dependent Instability: The presence of other functional groups can also play a role. For example, an internal nucleophile like a nearby alcohol or amine can facilitate intramolecular ring-opening under acidic conditions[6][7].

Troubleshooting Guide & Preventative Protocols

This section addresses the most common issues encountered during the workup of oxetane-containing compounds.

Q1: My reaction is complete, but I am losing my oxetane-containing product during the aqueous workup. TLC/LCMS analysis shows a new, more polar spot. What is happening?

A1: You are almost certainly observing acid-catalyzed decomposition. The "more polar spot" is likely the 1,3-diol formed from the ring-opening reaction with water. The source of acid could be from:

  • Quenching the reaction with a strong acid (e.g., 1M HCl).

  • Residual acidic reagents from the reaction mixture.

  • Using an acidic drying agent like anhydrous sodium sulfate which can be slightly acidic.

Solution: The key is to maintain neutral to basic conditions throughout the entire workup and purification process. Oxetanes generally tolerate basic conditions well[8].

Protocol 1: Mild Basic or Neutral Workup

This protocol is the first line of defense and is suitable for most reaction mixtures where an acidic component needs to be neutralized.

Objective: To neutralize the reaction mixture and extract the product without exposing the oxetane to acidic pH.

Step-by-Step Methodology:

  • Cool the Reaction: Before quenching, cool your reaction mixture to 0 °C in an ice bath. This mitigates any exotherm from the neutralization.

  • Mild Quench: Instead of using HCl or NH₄Cl (which can be slightly acidic), slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.5) until gas evolution ceases (if applicable) and the aqueous layer is confirmed to be pH > 7 using pH paper.

  • Extraction: Extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with:

    • Water (to remove bulk salts).

    • Saturated aqueous sodium chloride (brine) to aid in phase separation and remove residual water.

  • Drying: Dry the organic layer over an anhydrous basic or neutral drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) .

  • Concentration: Filter off the drying agent and concentrate the solvent in vacuo. It is advisable to use moderate temperatures on the rotovap to prevent potential thermal degradation[7].

Recommended Workup Workflow start Reaction Mixture (Post-Reaction) cool Cool to 0 °C start->cool check_acid Is Acid Present? cool->check_acid quench Slowly Add Saturated aq. NaHCO₃ or pH 7.5 Buffer check_acid->quench  Yes extract Extract with Organic Solvent check_acid->extract  No quench->extract wash Wash with H₂O, then Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Filter and Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Figure 2. Decision workflow for a robust oxetane workup.

Q2: My compound is extremely sensitive, and even a mild basic wash seems to cause some degradation. Are there non-aqueous options?

A2: Yes. If your product is particularly labile or if the reaction byproducts are non-polar, you can often avoid an aqueous workup entirely.

Protocol 2: Non-Aqueous Workup

Objective: To isolate the product by directly removing solid byproducts and solvent, avoiding contact with water.

Step-by-Step Methodology:

  • Direct Filtration: If the reaction byproducts are solid (e.g., salts from a metal-catalyzed reaction, precipitated ureas), they can be removed by direct filtration.

    • Dilute the reaction mixture with a suitable organic solvent to reduce viscosity.

    • Filter the mixture through a pad of Celite® or a fritted glass funnel.

    • Wash the filter cake with additional fresh solvent to ensure complete product recovery.

  • Solvent Evaporation: The filtrate, now containing your desired product, can be concentrated directly in vacuo.

  • Direct Chromatography: If filtration is not sufficient, the crude reaction mixture can be concentrated to a smaller volume, adsorbed onto silica gel, and purified directly by column chromatography. This is a very common and effective technique.

This approach was successfully used in an enzymatic hydrolysis where the oxetane product was isolated by simply filtering off the enzyme and evaporating the solvent[1].

Data Summary & Quick Reference

Workup Reagent/Method pH Range Compatibility with Oxetanes Comments & Best Practices
1M HCl / H₂SO₄ Acidic (<2)Unsuitable Causes rapid ring-opening decomposition[1][8]. Avoid completely.
Sat. aq. NH₄Cl Mildly Acidic (4.5-6.0)Use with Caution Can still be acidic enough to degrade sensitive oxetanes. Not recommended.
Water (DI) Neutral (~7)Good Safe for washing, but will not neutralize an acidic reaction mixture.
Sat. aq. NaHCO₃ Mildly Basic (~8.3)Excellent (Recommended) The standard choice for neutralizing acidic reactions containing oxetanes.
Phosphate Buffer Neutral (7.0-7.5)Excellent A very gentle and controlled way to ensure neutral pH.
1M NaOH / KOH Basic (>12)Generally Good Most oxetanes are stable, but check for other base-labile functional groups[8].
Direct Filtration/Chromatography N/AExcellent Avoids aqueous conditions entirely. Ideal for highly sensitive substrates.

Frequently Asked Questions (FAQs)

  • Can I use trifluoroacetic acid (TFA) to remove a Boc protecting group if I have an oxetane in my molecule?

    • This is high-risk. While some robust 3,3-disubstituted oxetanes might survive, TFA is a strong acid that will likely cause significant decomposition[1]. One study noted that Boc removal required significant optimization, with TFA being one of the few successful reagents, implying that conditions must be carefully controlled (e.g., low temperature, short reaction time)[8]. If possible, choose an alternative protecting group.

  • My reaction uses a Lewis acid (e.g., BF₃·OEt₂, TMSOTf). How should I handle the workup?

    • Lewis acids are potent catalysts for oxetane ring-opening[1][9]. The workup is critical. Quench the reaction at low temperature (0 °C or colder) by slowly adding a mild base like saturated NaHCO₃ or even a triethylamine/water mixture before proceeding with a full aqueous workup as described in Protocol 1.

  • Is it safe to let my oxetane-containing compound sit on silica gel for an extended period?

    • Standard silica gel is slightly acidic and can cause degradation of sensitive compounds over time. For very sensitive oxetanes, consider using deactivated (neutral) silica gel (prepared by treating silica with triethylamine) or switching to an alternative stationary phase like alumina for chromatography.

References

common impurities in 3-(2-Iodoethyl)oxetane and removal techniques

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this technical support center provides a comprehensive guide to identifying and removing common impurities in 3-(2-Iodoethyl)oxetane. As a Senior Application Scientist, this guide is structured to offer not just protocols, but a foundational understanding of the chemical principles at play, ensuring robust and reproducible results in your experiments.

Technical Support Center: this compound

Introduction

This compound is a valuable building block in medicinal chemistry, prized for its role in introducing the oxetane motif into potential drug candidates. The oxetane ring can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] However, its synthesis and handling can introduce impurities that may compromise downstream applications. This guide provides troubleshooting advice and detailed protocols for purification.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter with this compound?

A1: Impurities typically arise from the synthetic route used to prepare the compound. A common strategy involves the iodination of a precursor alcohol, such as 3-(2-hydroxyethyl)oxetane. Based on this, you can expect several classes of impurities:

  • Unreacted Starting Material: Residual 3-(2-hydroxyethyl)oxetane is a frequent impurity.

  • Reagent-Derived Byproducts: If an Appel-type reaction is used (common for converting alcohols to iodides), byproducts like triphenylphosphine oxide (TPPO) or unreacted triphenylphosphine are very common.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., Dichloromethane (DCM), Acetonitrile, Toluene, Hexanes, Ethyl Acetate) are almost always present to some extent.[2]

  • Degradation Products:

    • Ring-Opened Species: The oxetane ring is strained and can open under strongly acidic or Lewis acidic conditions, leading to diol or ether impurities.[3][4]

    • Elimination Products: Base-promoted elimination can lead to the formation of 3-(vinyl)oxetane.

    • Oxidation/Decomposition: Alkyl iodides can be sensitive to light and air, potentially forming colored, non-polar impurities over time.[5]

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurity?

A2: ¹H NMR spectroscopy is the primary tool for identifying impurities. Cross-reference your spectrum with known chemical shifts for common laboratory solvents and reagents.

Table 1: ¹H NMR Chemical Shifts of Common Impurities in CDCl₃

Impurity Key ¹H NMR Signal (CDCl₃, δ ppm) Characteristic Multiplicity Notes
3-(2-hydroxyethyl)oxetane ~3.70 Triplet Methylene group adjacent to the hydroxyl.
Triphenylphosphine Oxide (TPPO) 7.45 - 7.75 Multiplet Broad, complex signal in the aromatic region.
Triphenylphosphine 7.25 - 7.45 Multiplet Aromatic region, distinct from TPPO.
Dichloromethane (DCM) 5.30 Singlet Common reaction and chromatography solvent.
Ethyl Acetate 2.05 (s), 4.12 (q), 1.26 (t) Singlet, Quartet, Triplet Common extraction and chromatography solvent.
Hexanes/Heptane 0.88 - 1.30 Broad Multiplets Non-polar chromatography solvent.[2]
Toluene 2.36 (s), 7.17-7.29 (m) Singlet, Multiplet Common reaction solvent.

Note: Chemical shifts can vary slightly based on concentration and sample matrix. Refer to authoritative sources for comprehensive lists of impurity chemical shifts.[2][6][7][8]

Q3: My this compound sample has a yellow or brown color. Is it usable?

A3: A light-yellow color is common for this compound.[9] However, a significant darkening to brown may indicate the presence of iodine (I₂) from decomposition. This can happen with prolonged exposure to light or air. While the material may still be usable for some applications, the presence of I₂ can interfere with downstream reactions, particularly those involving organometallic reagents. Purification by passing the material through a short plug of silica or by an aqueous thiosulfate wash is recommended.

Part 2: Troubleshooting and Purification Guide

This section provides a logical workflow for diagnosing and resolving purity issues with your this compound sample.

Workflow for Impurity Diagnosis and Removal

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Impurity Identification cluster_2 Step 3: Select Purification Strategy cluster_3 Step 4: Execute & Verify start Analyze crude or purchased This compound by ¹H NMR check_nmr Do NMR signals match the pure compound? start->check_nmr identify Identify impurity type: - Starting Material (polar) - Reagent Byproduct (e.g., TPPO) - Solvent Residue - Degradation Product (non-polar) check_nmr->identify No end_node Pure Product Ready for Use check_nmr->end_node Yes strategy Choose Method identify->strategy workup Aqueous Workup (for salts, polar impurities) strategy->workup Polar/Ionic chromatography Flash Column Chromatography (for most organic impurities) strategy->chromatography SM, TPPO, Non-polar distillation Short-Path Distillation (for non-volatile impurities) strategy->distillation High-boiling verify Verify Purity: Combine pure fractions and re-analyze by ¹H NMR workup->verify chromatography->verify distillation->verify verify->end_node

Caption: Troubleshooting workflow for this compound.
Detailed Removal Techniques

This is the first line of defense, especially after a reaction synthesis, to remove salts and highly polar species. A sodium thiosulfate wash is specifically effective for removing coloration from elemental iodine (I₂).

Protocol:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 volumes).

  • Thiosulfate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake gently and observe the disappearance of any brown/purple color in the organic layer. Separate the layers.[10]

  • Water/Brine Wash: Wash the organic layer sequentially with deionized water and then with saturated aqueous sodium chloride (brine) to remove residual water-soluble impurities and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Verification: Obtain a ¹H NMR of the resulting oil. If impurities persist, proceed to flash chromatography.

Flash chromatography is the most effective method for separating the target compound from unreacted starting materials (more polar) and reagent byproducts like TPPO (moderately polar).[11]

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel, polar) and a mobile phase (eluent, less polar).

  • Non-polar compounds (like degradation byproducts) will travel quickly through the column with the solvent front.

  • Moderately polar compounds (like the desired product and TPPO) will travel more slowly.

  • Highly polar compounds (like the precursor alcohol) will adhere strongly to the silica and elute last.

Protocol:

  • Select Eluent System: Determine the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to have the desired product spot with a Retention Factor (Rf) of approximately 0.2-0.3 for good separation.[12][13] Table 2: Recommended Starting Solvent Systems for TLC Analysis

    System Ratio (v/v) Target Impurities
    Ethyl Acetate / Hexanes 10:90 to 30:70 General purpose, good for separating product from TPPO and starting alcohol.[14]

    | Dichloromethane / Hexanes | 20:80 to 50:50 | For resolving less polar impurities. |

  • Pack the Column: Prepare a silica gel column. The amount of silica should be 30-100 times the mass of the crude material to be purified.[13] Pack the column using the initial, least polar eluent mixture.

  • Load the Sample: Dissolve the crude material in a minimal amount of the eluent or DCM. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[13]

  • Elute the Column: Begin elution with the starting solvent system, applying positive pressure. Collect fractions and monitor them by TLC. A gradient elution (gradually increasing the polarity, e.g., from 10% EtOAc in hexanes to 25% EtOAc) is often most effective for separating spots that are close together.

  • Combine and Concentrate: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

  • Verification: Confirm the purity of the final product by ¹H NMR. The absence of signals for TPPO, starting material, and other impurities indicates a successful purification.

Potential Synthetic Pathway & Impurity Origins

The following diagram illustrates a plausible synthesis of this compound and highlights where common impurities are introduced.

G cluster_0 Synthesis cluster_1 Crude Product Mixture SM 3-(2-hydroxyethyl)oxetane (Starting Material) Reaction Reaction in Solvent (e.g., DCM, CH₃CN) SM->Reaction Reagents PPh₃, Imidazole, I₂ (Appel Reaction Reagents) Reagents->Reaction Product This compound (Desired Product) Reaction->Product Impurity_SM Unreacted 3-(2-hydroxyethyl)oxetane Reaction->Impurity_SM Impurity_TPPO Triphenylphosphine Oxide (Byproduct) Reaction->Impurity_TPPO Impurity_Solvent Residual Solvent Reaction->Impurity_Solvent

Caption: Origin of common impurities during synthesis.

References

Technical Support Center: Managing Pyrophoric Reagents in Large-Scale Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe and efficient management of pyrophoric reagents in large-scale oxetane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are scaling up synthetic routes involving these highly reactive materials. The synthesis of oxetanes, critical structural motifs in modern medicinal chemistry, often necessitates the use of potent organometallic reagents that are pyrophoric—igniting spontaneously on contact with air.[1][2][3] This resource provides field-proven insights and troubleshooting protocols to ensure both the integrity of your chemistry and the safety of your laboratory personnel.

Fundamental Safety Principles: The Non-Negotiables

Before any large-scale work with pyrophoric reagents is initiated, a robust safety framework must be established. Failure to adhere to these principles can lead to severe injury, fire, or explosion.[4]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. A multi-layered approach to PPE is mandatory for all personnel involved in the handling process.

  • Body Protection : A flame-resistant (FR) lab coat, typically made of materials like Nomex®, must be worn and fully buttoned.[5][6] Standard cotton or polyester-blend lab coats are inadequate, as synthetic fibers can melt and adhere to the skin in the event of a fire.[6]

  • Eye and Face Protection : Chemical splash goggles meeting ANSI Z87.1 standards are the minimum requirement.[7][8] For large-scale transfers where the risk of splashing or exothermic events is higher, a full-face shield must be worn in addition to safety goggles.[5][9]

  • Hand Protection : A dual-glove system is recommended. An inner fire-resistant glove (e.g., Nomex®) should be worn under an outer, chemical-resistant glove (e.g., neoprene or heavy-duty nitrile).[10][11] This combination provides protection against both chemical contact and potential ignition. Always consult the Safety Data Sheet (SDS) for the specific reagent and solvent to confirm glove compatibility.[6]

PPE ItemSpecificationRationale
Lab Coat Flame-Resistant (e.g., Nomex®), fully-buttoned.[6]Protects against fire; synthetic fibers in standard coats can melt and cause severe burns.[6]
Eye Protection ANSI Z87.1 compliant chemical splash goggles.[7]Protects eyes from corrosive chemical splashes.
Face Protection Full-face shield (worn over goggles).[5]Required for large-scale transfers due to increased risk of splashes, exotherms, or explosions.[6]
Hand Protection Inner FR glove + outer chemical-resistant glove.[10]Provides dual protection from fire and chemical exposure.
Footwear Fully enclosed, non-porous shoes.[7]Protects feet from spills.
Engineering Controls & Work Area Preparation

The immediate environment must be engineered to minimize risk.

  • Inert Atmosphere : All manipulations of pyrophoric reagents must be conducted under a meticulously maintained inert atmosphere (e.g., nitrogen or argon).[1][12] This is the primary control to prevent spontaneous ignition.[8] For large-scale work, this involves using a well-designed Schlenk line or a glove box.[13][14]

  • Ventilation : All operations must occur within a certified chemical fume hood with the sash positioned at the lowest possible height.[7][9] Before starting, the hood must be cleared of all unnecessary and combustible materials, including paper towels and excess solvents.[10][13]

  • Emergency Equipment : An ABC or standard dry powder fire extinguisher, a Class D extinguisher (for combustible metal fires), and a container of powdered lime or dry sand must be immediately accessible—within arm's length.[1][13][14] An emergency safety shower and eyewash station must be within a 10-second travel distance.[9][13]

  • No Working Alone : It is imperative that no individual works alone when handling pyrophoric reagents, especially at scale.[4][6] A trained colleague must be present and aware of the procedure.[15]

Protocol: Large-Scale Transfer of Pyrophoric Reagents via Cannula

For transferring volumes greater than 20-50 mL, the double-tipped needle (cannula) technique is the industry standard. Syringe transfers are not recommended for large volumes due to the risk of the plunger failing or the needle separating.[15][16]

Step-by-Step Methodology
  • Glassware Preparation : Ensure all glassware for the reaction is meticulously oven or flame-dried and allowed to cool to room temperature under a stream of inert gas.[14][15] Any residual moisture will react violently with the reagent.[3]

  • System Assembly : Assemble the reaction vessel and clamp it securely. Equip it with an inert gas inlet connected to a bubbler to monitor gas flow and prevent over-pressurization.[4][17]

  • Reagent Bottle Setup : Securely clamp the pyrophoric reagent bottle (e.g., a Sure/Seal™ bottle) to a separate stand.[18] Do not hold the bottle by hand.[18]

  • Pressurize Reagent Bottle : Puncture the septum of the reagent bottle with a needle connected to the inert gas line. The gas pressure should be kept low (1-2 psi) and vented through a bubbler to prevent dangerous pressure buildup.[4][15]

  • Initiate Transfer : Insert one end of a stainless-steel cannula through the septum of the reagent bottle, ensuring the tip is below the liquid level. Insert the other end into the reaction flask. The slight positive pressure in the reagent bottle will drive the liquid through the cannula.[19]

  • Monitor Transfer : Continuously monitor the transfer. If the flow rate is too fast, reduce the inert gas pressure.

  • Complete Transfer : Once the desired volume is transferred, raise the cannula tip above the liquid level in the reagent bottle and allow the inert gas to flush the remaining liquid from the cannula into the reaction flask.

  • Disengage : Remove the cannula from the reaction flask first, then from the reagent bottle. This sequence prevents siphoning.

  • Rinse Cannula : Immediately quench the residual reagent in the cannula by rinsing it with a compatible anhydrous solvent (like the solvent the reagent is in) into a separate flask for later quenching.[14]

G cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Completion P1 Dry & Assemble Reaction Glassware P2 Secure Reagent Bottle T1 Establish Inert Gas Flow to Reagent Bottle (Low Pressure) P2->T1 T2 Insert Cannula into Reagent & Reaction Vessels T1->T2 T3 Initiate & Monitor Liquid Transfer T2->T3 T4 Flush Cannula with Inert Gas T3->T4 C1 Remove Cannula (Reaction Vessel First) T4->C1 C2 Immediately Rinse Cannula with Anhydrous Solvent C1->C2 caption Workflow: Large-Scale Cannula Transfer

Caption: Workflow: Large-Scale Cannula Transfer

Application in Oxetane Synthesis

Pyrophoric reagents are frequently used in key steps of oxetane synthesis. For example, in preparing substituted oxetanes via Williamson etherification, a strong base is required to deprotonate a diol precursor. Organolithium reagents like n-butyllithium (n-BuLi) are ideal for this transformation due to their high basicity.[20]

In a typical large-scale procedure, a solution of the 1,3-diol in an anhydrous solvent like THF would be cooled, and n-BuLi would be added slowly via the cannula transfer method described above to form the lithium alkoxide.[20] Maintaining strict inert conditions and controlling the addition rate are paramount to prevent side reactions and ensure a safe process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling of pyrophoric reagents for large-scale synthesis.

Q1: My cannula is clogged during a transfer. What should I do?

A1: A clogged cannula is a hazardous situation as pressure can build up.

  • Immediate Action : First, lift the cannula tip above the liquid level in the source bottle to stop the liquid flow.

  • Troubleshooting : The clog is often caused by a small particle or by localized reaction with trace air/moisture at the cannula tip, forming insoluble salts.[11] Try carefully increasing the inert gas pressure slightly to dislodge the plug.

  • If Unsuccessful : Abort the transfer. Safely remove the cannula (reaction vessel side first). Use a new, dry cannula to complete the transfer. The clogged cannula must be quenched with extreme care by immersing it in a beaker of a compatible, high-boiling inert solvent (e.g., heptane) before slowly introducing a quenching agent like isopropanol.[15]

Q2: I observed a small, localized fire at the needle tip when puncturing the septum. What is the immediate action?

A2: This is a common occurrence if the needle tip is not properly purged or if there's a small amount of reagent on the outside of the needle from a previous use.

  • Immediate Action : Do not panic. Use a beaker to smother the flame.[21] Alternatively, a small container of dry sand or powdered lime can be used to extinguish it.[13][14]

  • Causality & Prevention : This happens because of exposure to air.[8] Ensure all needles are purged with inert gas immediately before use. When transferring, an "inert gas buffer" can be drawn into the syringe after the reagent to ensure no liquid is at the very tip during insertion.[22]

Q3: The reaction is proceeding slower than expected, and I suspect my pyrophoric reagent has degraded. How can I confirm this?

A3: Reagent degradation is usually due to slow reaction with trace oxygen or moisture during storage, especially after a bottle has been used multiple times.[16][23]

  • Visual Inspection : Degraded organolithium solutions may appear cloudy or have significant precipitate (lithium alkoxides or hydroxides).[16]

  • Titration : The most reliable method is to determine the active concentration of the reagent. The Gilman double titration method is a classic and reliable technique. Other methods using indicators like 1,3-diphenyl-2-propanone p-tosylhydrazone are also effective. It is crucial to perform this analysis before committing large quantities of starting material to a reaction.

Q4: How do I safely quench a large-scale reaction or surplus reagent?

A4: Quenching is a highly exothermic process that must be done with extreme care. Never add water or alcohol directly to the neat reagent.[13]

  • Step 1: Dilution : First, dilute the reaction mixture or surplus reagent with an inert, high-boiling point solvent (e.g., heptane, toluene) to help dissipate heat.[15][24]

  • Step 2: Cooling : Cool the vessel in a large ice-water or dry ice/acetone bath.[24]

  • Step 3: Sequential Quenching : Slowly add a less reactive quenching agent first. The standard sequence is:

    • Isopropanol : Add dropwise until the initial vigorous reaction subsides.[15][24]

    • Methanol : Once the reaction with isopropanol is calm, slowly add methanol.[15][24]

    • Water : Finally, after the reaction with methanol is complete, slowly add water to ensure all pyrophoric material is destroyed.[24]

Quenching AgentOrder of AdditionReactivityRationale
Isopropanol 1stLowControls the initial, most vigorous phase of the exotherm safely.[24]
Methanol 2ndMediumQuenches remaining reagent after the bulk has been consumed by isopropanol.[24]
Water 3rdHighEnsures complete destruction of any residual reactive material.[24]

Q5: My pyrophoric reagent is stored in THF. Are there any special considerations?

A5: Yes. Butyllithium reagents can deprotonate THF, especially at temperatures above -20 °C.[3] This process consumes the reagent and can lead to ring-opening of the THF. Therefore, reactions involving BuLi in THF are typically conducted at very low temperatures (-78 °C) to minimize this side reaction and ensure accurate stoichiometry.[3]

G Spill Pyrophoric Reagent Spill Occurs Assess Assess Spill Size Spill->Assess Small Small & Contained Spill Assess->Small Small Large Large or Uncontained Spill Assess->Large Large Smother Smother with Powdered Lime or Dry Sand Small->Smother Evacuate Alert Personnel & Evacuate Area Large->Evacuate Quench Collect & Quench Contaminated Material Smother->Quench FireAlarm Activate Fire Alarm Evacuate->FireAlarm Call911 Call Emergency Services (911) FireAlarm->Call911 caption Decision Tree: Pyrophoric Spill Response

Caption: Decision Tree: Pyrophoric Spill Response

References

Technical Support Center: Catalyst Screening for Suzuki-Miyaura Coupling of 3-(2-Iodoethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the Suzuki-Miyaura cross-coupling of 3-(2-iodoethyl)oxetane, a valuable building block in medicinal chemistry. The inherent challenges of coupling sp³-hybridized carbons, particularly those with β-hydrogens and strained ring systems, necessitate a carefully considered approach to catalyst and condition screening. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this transformation and achieve optimal results.

Troubleshooting Guide: Common Issues and Solutions

The Suzuki-Miyaura coupling of a primary iodoalkane like this compound is prone to specific challenges. This section provides a systematic approach to diagnosing and resolving common experimental hurdles.

Issue Potential Causes Recommended Solutions & Rationale
Low to No Conversion 1. Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) or Ni(0) catalyst.Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[1][2]
2. Inefficient Oxidative Addition: The C(sp³)-I bond is less reactive towards oxidative addition than C(sp²)-X bonds.Select Electron-Rich Ligands: Employ bulky, electron-donating phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes). These ligands increase the electron density on the metal center, promoting oxidative addition.[3][4][5][6]
3. Suboptimal Base: The base is crucial for activating the boronic acid for transmetalation.[7] Insufficiently strong or poorly soluble bases can stall the reaction.Screen a Range of Bases: Start with common bases like K₃PO₄ or Cs₂CO₃. If solubility is an issue in your chosen solvent, consider using a different base or a solvent system that better solubilizes the base (e.g., dioxane/water mixtures).[1][2][8]
4. Low Reaction Temperature: While high temperatures can cause degradation, some catalyst systems require thermal energy to overcome activation barriers.Optimize Reaction Temperature: If using a thermally stable catalyst system, consider a stepwise increase in temperature (e.g., from 80 °C to 100 °C). Monitor for product formation and potential decomposition.[2]
Significant β-Hydride Elimination 1. Unfavorable Ligand Sterics: Ligands that are not sufficiently bulky may not effectively suppress the formation of the syn-coplanar intermediate required for β-hydride elimination.Employ Bulky Ligands: The use of sterically demanding phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or NHC ligands can create a steric shield around the metal center, disfavoring the conformation necessary for β-hydride elimination.[9][10][11]
2. High Reaction Temperature: Increased thermal energy can promote the β-hydride elimination pathway.Lower the Reaction Temperature: If significant elimination is observed, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
3. Inappropriate Metal Catalyst: In some cases, nickel catalysts may offer better selectivity against β-hydride elimination compared to palladium for certain alkyl substrates.[12][13][14]Screen Nickel Catalysts: Consider evaluating nickel-based catalyst systems, such as NiCl₂(dppp) or other Ni(II) precatalysts with suitable ligands.[2]
Oxetane Ring Opening 1. Harsh Reaction Conditions: The strained oxetane ring can be susceptible to opening under strongly acidic or overly harsh thermal conditions.Maintain Mild Conditions: Use weaker bases where feasible and avoid excessive temperatures. Ensure that the reaction workup does not involve strongly acidic conditions. The oxetane ring is generally stable under the basic conditions of the Suzuki-Miyaura reaction.[2]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of the boronic acid.Rigorous Degassing: This is the most critical factor in preventing homocoupling. Ensure all components of the reaction are thoroughly deoxygenated.[15]
2. Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can be reduced to the active Pd(0) species via homocoupling of the boronic acid.Consider a Pd(0) Source: If homocoupling is a persistent issue, starting with a Pd(0) precatalyst such as Pd₂(dba)₃ may be beneficial.
Protodeborylation of Boronic Acid 1. Excess Water or Protic Solvents: The presence of water or other protic species can lead to the cleavage of the C-B bond.Use Anhydrous Conditions (if necessary): While some water is often beneficial for Suzuki couplings, excessive amounts can be detrimental. Consider using anhydrous solvents and reagents if protodeborylation is significant.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is the best starting point for the Suzuki-Miyaura coupling of this compound?

For C(sp³)-C(sp²) couplings of primary alkyl iodides, both palladium and nickel catalysts have shown success. A good starting point would be a palladium-based system with a bulky, electron-rich phosphine ligand. For example, a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos or XPhos is a robust choice.[6][12] Alternatively, given the specific challenges of this substrate, a nickel-based catalyst such as NiCl₂(dppp) has been reported to be effective for the coupling of 3-iodooxetane and should be considered.[2]

Q2: What is the role of the base in this reaction, and how do I choose the right one?

The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium or nickel center.[7] The choice of base is crucial and can be influenced by the solvent and the stability of your substrates.

  • Common choices: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and are good starting points for screening.[2]

  • Solubility is key: Ensure your chosen base has some solubility in the reaction medium. For instance, K₃PO₄ is often used in solvent systems containing water, such as dioxane/water or THF/water.[1][8]

Q3: How can I effectively minimize the formation of the β-hydride elimination byproduct?

β-hydride elimination is a common side reaction in Suzuki couplings of alkyl halides containing β-hydrogens.[9] To suppress this unwanted pathway:

  • Use Sterically Hindered Ligands: Bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbene (NHC) ligands create a sterically congested environment around the metal center. This disfavors the planar geometry required for the syn-elimination to occur.[9][10][11]

  • Lower Reaction Temperature: This side reaction often has a higher activation energy than the desired reductive elimination. Running the reaction at the lowest effective temperature can favor product formation.

  • Consider Nickel Catalysis: For some alkyl electrophiles, nickel catalysts have shown a lower propensity for β-hydride elimination compared to palladium.[12][13][14]

Q4: Is the oxetane ring stable under typical Suzuki-Miyaura conditions?

The oxetane ring is generally stable under the basic conditions employed in Suzuki-Miyaura couplings.[2] However, it can be sensitive to strong acids and high temperatures. Therefore, it is advisable to use moderate reaction temperatures and avoid acidic workup procedures to maintain the integrity of the oxetane moiety.

Catalyst Screening Protocol: A Step-by-Step Guide

A systematic approach to screening catalysts and conditions is essential for optimizing the Suzuki-Miyaura coupling of this compound. The following protocol outlines a general procedure for small-scale parallel screening.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium and/or nickel precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, NiCl₂(dppp))

  • Ligands (e.g., SPhos, XPhos, P(t-Bu)₃, IPr)

  • Bases (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvents (e.g., dioxane, THF, toluene)

  • Array of reaction vials with stir bars

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the arylboronic acid (1.2-1.5 equivalents), the base (2-3 equivalents), the palladium or nickel precatalyst (1-5 mol%), and the ligand (1.1-1.2 equivalents relative to the metal) to each reaction vial.

  • Substrate Addition: Add the this compound (1.0 equivalent) to each vial.

  • Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate. Stir the reactions at the desired temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).

  • Reaction Monitoring: After the allotted time, cool the reactions to room temperature. Take a small aliquot from each reaction, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by TLC, GC-MS, or LC-MS to determine the conversion and product formation.

  • Optimization: Based on the initial screening results, further optimize the reaction conditions by varying the catalyst loading, ligand-to-metal ratio, base, solvent, and temperature.

Data Presentation: Representative Catalyst Systems

The following table summarizes catalyst systems that have been successfully employed for the Suzuki-Miyaura coupling of primary alkyl halides. This data can serve as a starting point for your catalyst screening efforts.

Catalyst SystemSubstrate TypeBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosPrimary Alkyl BromideK₃PO₄Toluene/H₂O10085-95--INVALID-LINK--
Pd₂(dba)₃ / P(t-Bu)₃Primary Alkyl IodideK₃PO₄THF8070-90--INVALID-LINK--
NiCl₂(dppp)3-IodooxetaneK₃PO₄Dioxane/H₂O8070-85--INVALID-LINK--
[Pd(IPr)(cinnamyl)Cl]Primary Alkyl BromideK₃PO₄Dioxane10080-95--INVALID-LINK--

Visualizing the Catalytic Cycle and Key Side Reaction

The following diagram, generated using DOT language, illustrates the catalytic cycle for the Suzuki-Miyaura coupling and the competing β-hydride elimination pathway.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-I) Pd0->OxAdd PdII_RI R-Pd(II)L_n(I) OxAdd->PdII_RI This compound Transmetal Transmetalation (Ar-B(OR)2 + Base) PdII_RI->Transmetal BetaElim β-Hydride Elimination PdII_RI->BetaElim PdII_RAr R-Pd(II)L_n(Ar) Transmetal->PdII_RAr Arylboronic acid RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product HydridoPd H-Pd(II)L_n(I) BetaElim->HydridoPd Alkene Alkene byproduct HydridoPd->Alkene + Pd(0)L_n + HI

Caption: Catalytic cycle of the Suzuki-Miyaura coupling and the competing β-hydride elimination pathway.

References

Validation & Comparative

A Comparative Guide to Oxetane Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Four-Membered Ring in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking molecular scaffolds that can confer improved properties upon drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable building block in modern drug design.[1][2] Initially perceived as a niche, strained heterocycle, its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure is now widely recognized as a powerful tool for fine-tuning the physicochemical and pharmacokinetic profiles of potential drugs.[1][2][3]

The incorporation of an oxetane motif can lead to significant improvements in critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[2][3][4][5] Furthermore, its presence can modulate the basicity (pKa) of nearby functional groups, a crucial parameter for optimizing target engagement and minimizing off-target effects like hERG channel inhibition.[2][3][6] This guide provides a comparative analysis of oxetane building blocks, offering experimental insights and data-driven comparisons to inform their strategic application in drug discovery campaigns.

The Oxetane Moiety as a Versatile Bioisostere

A primary role of the oxetane ring in medicinal chemistry is as a bioisostere—a substituent that can replace another common functional group while retaining or enhancing biological activity and improving drug-like properties.[2][3][5]

  • gem-Dimethyl Group Replacement: The oxetane ring is an excellent hydrophilic surrogate for the often metabolically labile gem-dimethyl group.[3][5] It occupies a similar steric volume but introduces polarity, which can disrupt undesirable lipophilic interactions, block metabolism at vulnerable C-H bonds, and dramatically improve aqueous solubility.[2][3][5]

  • Carbonyl Group Replacement: With a similar spatial arrangement of oxygen lone pairs, the oxetane can act as a metabolically stable isostere for a carbonyl group.[3][5][7] This replacement can enhance metabolic stability and influence the conformational preferences of a molecule.[3][7]

Below is a diagram illustrating this bioisosteric replacement strategy.

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane.

Comparative Analysis of Physicochemical Properties

The decision to incorporate an oxetane building block is driven by the desire to modulate key absorption, distribution, metabolism, and excretion (ADME) properties. The impact of this substitution is often profound and can be the deciding factor in advancing a lead compound.

Aqueous Solubility & Lipophilicity (LogD)

One of the most dramatic effects of introducing an oxetane is the enhancement of aqueous solubility.[3][4] Poor solubility is a primary reason for the failure of drug candidates, leading to low and variable oral bioavailability.[8][9] Replacing a lipophilic group like a gem-dimethyl with a polar oxetane can increase solubility by orders of magnitude.[2][4][7][10] This effect is context-dependent but has been observed to increase solubility from 4-fold to over 4000-fold.[2][4][7][10]

Concurrently, this substitution typically reduces lipophilicity, as measured by the distribution coefficient (LogD). A lower LogD is often beneficial for reducing off-target toxicity and improving overall drug-like properties.[1][2]

Table 1: Matched Molecular Pair Analysis Data

Parent Compound MotifOxetane Analogue MotifChange in LogD (ΔLogD)Fold Increase in Aqueous Solubility
p-tert-butylp-(oxetan-3-yl)-1.7~4000x[10]
gem-dimethyl on pyrrolidinespiro-oxetane on pyrrolidine-0.8~40x[10]
gem-dimethyl on piperidinespiro-oxetane on piperidine-1.2~25x[10]

Data synthesized from multiple sources illustrating general trends.[10]

Metabolic Stability

Incorporating a gem-dimethyl group is a common strategy to block metabolically susceptible positions. However, this increases lipophilicity, which can create other liabilities.[5] Oxetanes offer a superior alternative by providing a metabolically robust, polar shield.[3][5] The ether linkage of the oxetane is generally stable to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the clearance of most drugs.[4] This can lead to a significant increase in the half-life of a compound in liver microsomes.[3][5]

Interestingly, while stable against CYP enzymes, oxetanes can sometimes be metabolized by non-CYP pathways, such as microsomal epoxide hydrolase (mEH), which hydrolyzes the ring to a diol.[4] This provides a valuable strategy to direct metabolism away from CYP-mediated pathways, thereby reducing the potential for drug-drug interactions (DDIs).[4]

Table 2: Comparative Metabolic Stability

Compound PairKey Structural FeatureIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Primary Metabolic Pathway
Lead Compound A gem-dimethyl group15CYP3A4 Oxidation
Oxetane Analogue A 3,3-disubstituted oxetane> 120mEH Hydrolysis[4]
Lead Compound B Methylene group8CYP2D6 Oxidation
Oxetane Analogue B 3-substituted oxetane95Reduced CYP metabolism

Illustrative data based on trends reported in medicinal chemistry literature.[3][5]

Basicity (pKa) Modulation

The oxetane ring is strongly electron-withdrawing. When placed adjacent to a basic nitrogen, such as in a piperidine or piperazine ring, it can significantly lower the amine's pKa.[1][2][3] This is a critical tool for medicinal chemists. High basicity can lead to undesirable properties such as poor cell permeability and potent inhibition of the hERG potassium channel, a major cause of cardiotoxicity. By strategically placing an oxetane, the basicity can be fine-tuned to mitigate these risks while maintaining desired interactions with the biological target.[3][6] Placing an oxetane alpha to an amine can reduce its pKa by as much as 2.7 units.[2][11]

Experimental Protocols for Comparative Evaluation

To objectively compare building blocks, robust and standardized experimental protocols are essential. The following sections detail methodologies for assessing the key properties discussed above.

Protocol 1: Kinetic Aqueous Solubility Assessment via Nephelometry

This high-throughput method is ideal for early-stage drug discovery to rank compounds based on their kinetic solubility.[8][12][13]

Principle: A compound is first dissolved in dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate, causing turbidity which can be measured by light scattering (nephelometry).[12]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (e.g., the gem-dimethyl parent and the oxetane analogue) in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solutions to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well clear-bottom plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a 100-fold dilution and a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity (e.g., absorbance at 620 nm).[13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control.

Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay determines the rate of Phase I metabolism of a compound, providing an estimate of its intrinsic clearance.[14][15]

Principle: The test compound is incubated with HLMs, a subcellular fraction containing high concentrations of CYP enzymes.[15] The reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS.[15][16]

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the test compound at 1 µM in potassium phosphate buffer (50 mM, pH 7.4).[10]

    • Prepare a suspension of pooled human liver microsomes (e.g., from 50 donors) at a protein concentration of 0.5 mg/mL in the same buffer.[15]

    • Prepare a solution of the NADPH cofactor at 1 mM.[15]

  • Incubation:

    • In a 96-well plate, combine the test compound solution and the HLM suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.[15]

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard (a structurally similar, stable compound).

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.[17]

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (k / protein concentration).[17]

Synthetic Accessibility: Accessing Key Building Blocks

The increasing adoption of oxetanes in drug discovery has been fueled by symbiotic efforts in academia and industry to develop efficient synthetic routes.[1][18] While once considered synthetically challenging, a variety of functionalized oxetane building blocks are now commercially available or accessible through established protocols.[19][20]

The most common starting material for many building blocks is oxetan-3-one .[1][7] From this versatile precursor, key derivatives can be synthesized:

  • 3-Amino-oxetanes: Widely used building blocks, often incorporated via reductive amination, amide couplings, or SNAr reactions.[1]

  • 3-Hydroxy-oxetanes (Oxetanols): Formed by the addition of organometallic reagents to oxetan-3-one.[1]

  • 3-Carboxylic Acid-oxetanes: Can be further functionalized into a variety of derivatives.

The stability of the oxetane ring to a wide range of common chemical transformations, including many oxidations, reductions, and C-C bond-forming reactions, has been demonstrated, making it a robust scaffold for complex molecule synthesis.[19]

Conclusion and Future Outlook

Oxetane building blocks have firmly established their place in the medicinal chemist's toolbox. Their ability to simultaneously improve solubility, metabolic stability, and lipophilicity while offering a handle to modulate pKa makes them an exceptionally powerful motif for lead optimization.[1][3][5] The comparative data and experimental protocols provided in this guide demonstrate the tangible benefits of replacing traditional groups like gem-dimethyls with this unique four-membered heterocycle. As synthetic methods continue to evolve and our understanding of their metabolic fate deepens, the strategic deployment of oxetane building blocks will undoubtedly continue to accelerate the discovery of safer and more effective medicines.[6][7]

References

A Comparative Guide to the Synthetic Routes of 3-Substituted Oxetanes for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Moiety in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in modern medicinal chemistry. Its unique physicochemical properties, including low lipophilicity, metabolic stability, and its ability to act as a hydrogen bond acceptor, make it an attractive surrogate for more common functional groups like gem-dimethyl or carbonyl groups.[1][2] The incorporation of a 3-substituted oxetane can significantly enhance the aqueous solubility and metabolic profile of a drug candidate, while also providing a rigid scaffold that can favorably influence binding to biological targets.[2]

This guide provides a comprehensive comparison of the most prevalent and effective synthetic routes to 3-substituted oxetanes. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their strengths and weaknesses to empower researchers in their selection of the optimal synthetic strategy.

Key Synthetic Strategies at a Glance

The construction of the strained four-membered oxetane ring presents a unique synthetic challenge.[3] Over the years, several reliable methods have been developed, each with its own set of advantages and limitations. The most prominent strategies can be broadly categorized as follows:

  • Intramolecular Williamson Etherification: A classic and robust method involving the cyclization of a 1,3-diol or its derivatives.

  • The Paternò-Büchi Reaction: A powerful photochemical [2+2] cycloaddition that forges the oxetane ring in a single step.

  • Derivatization of 3-Oxetanone: A versatile approach that leverages a commercially available building block to access a wide array of 3-substituted oxetanes.

  • Formal [2+2] Cycloadditions: Stepwise cycloaddition reactions, often catalyzed by Lewis acids, offering an alternative to photochemical methods.

The following sections will explore each of these routes in detail, providing the necessary information for their practical implementation in a research setting.

The Workhorse: Intramolecular Williamson Etherification

The intramolecular Williamson etherification is arguably the most widely employed method for the synthesis of oxetanes, owing to its reliability and the ready availability of starting materials.[3][4] The core of this strategy lies in the base-mediated intramolecular SN2 reaction of a 1,3-halohydrin or a 1,3-diol derivative bearing a suitable leaving group.[5][6]

Causality Behind Experimental Choices

The success of the intramolecular Williamson etherification hinges on several key factors:

  • Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the alcohol, forming the nucleophilic alkoxide without competing in intermolecular side reactions. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used for this purpose.[5][6]

  • Leaving Group: The efficiency of the cyclization is highly dependent on the nature of the leaving group. Tosylates (OTs) and mesylates (OMs) are excellent leaving groups, as are halides (I > Br > Cl).[7]

  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred as they effectively solvate the cation of the alkoxide without solvating the nucleophilic oxygen, thus enhancing its reactivity.[6]

  • Stereochemistry: The SN2 mechanism dictates that the cyclization proceeds with inversion of configuration at the carbon bearing the leaving group. This stereochemical outcome is a critical consideration in the synthesis of chiral oxetanes.[8]

Experimental Protocol: Synthesis of a 3-Aryloxetane

This protocol describes the synthesis of a 3-aryloxetane from a 1,3-diol, a common precursor that can be synthesized through various methods, including asymmetric dihydroxylation or reduction of a β-hydroxy ketone.

Step 1: Monotosylation of the 1,3-Diol

  • To a solution of the 1,3-diol (1.0 equiv) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portionwise.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude monotosylate.

Step 2: Intramolecular Cyclization

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C, add a solution of the monotosylate (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted oxetane.

Performance Data
Substrate/ProductLeaving GroupBaseSolventYield (%)Reference
2-phenylpropane-1,3-diol derivativeOTsNaHTHF85[8]
1,3-diphenylpropane-1,3-diol derivativeOMsKOtBuDMF78[3]
3,3-disubstituted 1,3-diol derivativeOTsNaHTHF59-87[8]

The Elegant Approach: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing a direct and atom-economical route to the oxetane ring.[9][10] This reaction is particularly attractive as it constructs the four-membered ring in a single step, often with high regio- and stereoselectivity.[11]

Causality Behind Experimental Choices

The outcome of the Paternò-Büchi reaction is governed by the photophysical and photochemical properties of the reactants:

  • Excitation: The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet state (S1), which can then undergo intersystem crossing to the more stable triplet state (T1).[10] The reaction can proceed through either the S1 or T1 state, influencing the stereochemical outcome.

  • Regioselectivity: The regioselectivity is primarily determined by the stability of the 1,4-diradical intermediate formed upon addition of the excited carbonyl to the alkene. The more stable diradical is preferentially formed.[11]

  • Stereoselectivity: The stereoselectivity is often high, with the stereochemistry of the alkene being retained in the product, particularly in reactions proceeding through the singlet excited state. Reactions involving the triplet state can sometimes lead to a loss of stereochemistry due to the longer lifetime of the diradical intermediate.[12]

  • Solvent: Non-polar solvents are generally preferred to minimize competing side reactions.[12]

Experimental Protocol: Synthesis of a Spirocyclic Oxetane

This protocol describes the synthesis of a spirocyclic oxetane from a cyclic ketone and an alkene.[2]

  • In a quartz reaction vessel, dissolve the cyclic ketone (1.0 equiv) and the alkene (1.2-2.0 equiv) in a suitable solvent such as acetonitrile or benzene.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiate the reaction mixture with a medium-pressure mercury lamp (typically with a Pyrex filter to block wavelengths below 290 nm) at room temperature.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the spirocyclic oxetane.

Performance Data
Carbonyl CompoundAlkeneSolventYield (%)Reference
Benzaldehyde2,3-Dimethyl-2-buteneBenzene75[10]
AcetoneFuranNeat60[10]
CyclohexanoneMaleic anhydrideAcetonitrileup to 42 (over 3 steps)[2]

The Versatile Building Block: Derivatization of 3-Oxetanone

The commercial availability of 3-oxetanone has made it a highly valuable and versatile starting material for the synthesis of a diverse range of 3-substituted oxetanes.[1][13] This approach avoids the need to construct the oxetane ring itself, instead focusing on the functionalization of the C3 position.

Causality Behind Experimental Choices

The reactivity of 3-oxetanone is dominated by its ketone functionality, allowing for a wide array of standard ketone transformations:

  • Nucleophilic Addition: Grignard reagents, organolithium reagents, and other nucleophiles readily add to the carbonyl group to form 3-hydroxy-3-substituted oxetanes.[14]

  • Reductive Amination: Condensation with amines followed by reduction provides access to 3-aminooxetanes.[2]

  • Wittig and Related Reactions: The carbonyl group can be converted to an exocyclic double bond, which can then be further functionalized.

  • Enolate Chemistry: While less common due to the strained nature of the ring, enolate formation and subsequent reaction with electrophiles can be achieved under specific conditions.

Experimental Protocol: Synthesis of a 3-Amino-3-aryloxetane

This protocol outlines a two-step synthesis of a 3-amino-3-aryloxetane starting from 3-oxetanone.

Step 1: Nucleophilic Addition of a Grignard Reagent

  • To a solution of the aryl magnesium bromide (1.2 equiv) in anhydrous THF at 0 °C, add a solution of 3-oxetanone (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 3-aryl-3-hydroxyoxetane.

Step 2: Ritter Reaction for Amination

  • To a solution of the 3-aryl-3-hydroxyoxetane (1.0 equiv) in acetonitrile, add concentrated sulfuric acid (2.0 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto ice and basify with aqueous NaOH solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 3-acetylamino-3-aryloxetane, which can be hydrolyzed to the corresponding primary amine if desired.

Performance Data
Electrophile/NucleophileReaction TypeProductYield (%)Reference
3-Oxetanone / Phenylmagnesium bromideGrignard Addition3-Hydroxy-3-phenyloxetane93[14]
3-Oxetanone / Methylamine, NaBH(OAc)3Reductive Amination3-(Methylamino)oxetane75[2]
3-Oxetanone / (Carbethoxymethylene)triphenylphosphoraneWittig ReactionEthyl 2-(oxetan-3-ylidene)acetate82[15]

An Alternative Pathway: Formal [2+2] Cycloadditions

Formal [2+2] cycloadditions provide a non-photochemical alternative for the synthesis of oxetanes. These reactions are typically catalyzed by Lewis acids and proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate.[3][16]

Causality Behind Experimental Choices

The key to a successful formal [2+2] cycloaddition is the appropriate choice of catalyst and reactants:

  • Lewis Acid Catalyst: The Lewis acid activates the carbonyl component, making it more electrophilic and susceptible to nucleophilic attack by the alkene. Common Lewis acids include TiCl4, SnCl4, and various chiral metal complexes for asymmetric variants.[3][16]

  • Reactant Polarity: These reactions generally work best with electron-rich alkenes (e.g., enol ethers, enamines) and electron-deficient carbonyl compounds.

  • Stepwise Mechanism: The stepwise nature of the reaction allows for the interception of intermediates, which can sometimes lead to side products. However, it also offers opportunities for controlling the stereochemical outcome through catalyst design.

Experimental Protocol: Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol describes a general procedure for the Lewis acid-catalyzed [2+2] cycloaddition of an aldehyde and a silyl enol ether.[8]

  • To a solution of the aldehyde (1.0 equiv) in a dry, non-coordinating solvent such as dichloromethane at -78 °C, add the Lewis acid catalyst (e.g., TiCl4, 1.1 equiv) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of the silyl enol ether (1.2 equiv) in dichloromethane dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Data
Carbonyl CompoundAlkeneLewis AcidYield (%)Reference
Benzaldehyde1-MethoxycyclohexeneTiCl470[8]
TrifluoropyruvatePhenylacetylene(S)-BINAP-Pd95[3][16]
Trifluoromethyl ketonesAllenoatesNHC>90[17]

Comparative Analysis of Synthetic Routes

Synthetic RouteAdvantagesDisadvantagesSubstrate Scope
Intramolecular Williamson Etherification Reliable, well-established, good for complex molecules, predictable stereochemistry.Often requires multi-step synthesis of precursors, can be substrate-dependent.Broad, particularly for 2- and 3-substituted oxetanes.
Paternò-Büchi Reaction Atom-economical, single-step synthesis, good for spirocyclic systems.Requires specialized photochemical equipment, can have regioselectivity and side reaction issues.Generally requires electron-rich alkenes and aromatic carbonyls.
Derivatization of 3-Oxetanone Utilizes a readily available starting material, highly versatile for 3-substitution.Limited to substitution at the 3-position, may require multiple steps for complex targets.Very broad for introducing diverse functionalities at the 3-position.
Formal [2+2] Cycloaddition Non-photochemical, potential for asymmetric catalysis.Can be sensitive to reaction conditions, may require strongly activated substrates.Good for electron-rich alkenes and electron-deficient carbonyls.

Visualization of Key Mechanisms and Workflows

Intramolecular Williamson Etherification

G cluster_0 Williamson Etherification Diol 1,3-Diol Tosylate Monotosylate Diol->Tosylate TsCl, Pyridine Alkoxide Alkoxide Intermediate Tosylate->Alkoxide NaH Oxetane 3-Substituted Oxetane Alkoxide->Oxetane Intramolecular SN2

Caption: Workflow for Williamson Etherification.

Paternò-Büchi Reaction Mechanism

G cluster_1 Paternò-Büchi Reaction Reactants Carbonyl + Alkene Excited_Carbonyl Excited Carbonyl* Reactants->Excited_Carbonyl Diradical 1,4-Diradical Intermediate Excited_Carbonyl->Diradical + Alkene Product Oxetane Diradical->Product Ring Closure

Caption: Mechanism of the Paternò-Büchi Reaction.

Conclusion: A Strategic Approach to 3-Substituted Oxetane Synthesis

The synthesis of 3-substituted oxetanes is a vibrant area of research, driven by the increasing importance of this motif in drug discovery. This guide has provided a comparative overview of the key synthetic strategies, highlighting the underlying principles, practical considerations, and performance of each method.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For complex targets where a convergent synthesis is desired, the intramolecular Williamson etherification remains a stalwart method. For rapid, atom-economical access to certain oxetane scaffolds, the Paternò-Büchi reaction offers an elegant solution. When a wide variety of substituents are desired at the 3-position, the derivatization of 3-oxetanone is an unparalleled strategy. Finally, formal [2+2] cycloadditions provide a valuable non-photochemical alternative, with growing potential for asymmetric synthesis.

By understanding the nuances of each of these powerful synthetic tools, researchers can strategically navigate the challenges of oxetane synthesis and unlock the potential of this fascinating heterocyclic scaffold in the development of new and improved therapeutics.

References

A Comparative Guide to the SN2 Reactivity of 3-(2-Iodoethyl)oxetane Versus Other Alkyl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the precise control of reaction kinetics is paramount. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-C and C-heteroatom bond formation, and the choice of substrate can dramatically influence reaction efficiency. This guide provides an in-depth comparison of the SN2 reactivity of 3-(2-iodoethyl)oxetane against common primary alkyl iodides, offering a blend of theoretical insights and a robust framework for experimental validation.

Introduction: The SN2 Reaction and the Intriguing Case of this compound

The SN2 reaction is a single-step process where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a concerted fashion.[1][2] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, and is highly sensitive to steric hindrance around the reaction center.[3][4] The general order of reactivity for alkyl halides in SN2 reactions is methyl > primary > secondary >> tertiary, a direct consequence of increasing steric bulk impeding the backside attack of the nucleophile.[4][5]

Iodide is an exceptional leaving group in SN2 reactions due to the weak carbon-iodine bond and the high stability of the resulting iodide anion.[6] This makes alkyl iodides highly reactive substrates. This compound presents an interesting case study. As a primary alkyl iodide, it is expected to be reactive. However, the presence of the oxetane ring at the β-position introduces a degree of steric hindrance that may differentiate its reactivity from simpler primary alkyl iodides like ethyl iodide or n-butyl iodide. The oxetane moiety itself is a valuable functional group in medicinal chemistry, known for its ability to modulate physicochemical properties such as solubility and metabolic stability.[7] Therefore, understanding its influence on the reactivity of an adjacent electrophilic center is of significant practical importance.

Theoretical Comparison: Steric Hindrance as the Deciding Factor

The rate of an SN2 reaction is exquisitely sensitive to the steric environment around the α-carbon (the carbon bearing the leaving group). Bulky substituents hinder the approach of the nucleophile to the backside of the C-I bond, increasing the activation energy of the reaction and thus decreasing the rate.[4]

Let's compare the structures of ethyl iodide, n-butyl iodide, and this compound:

  • Ethyl Iodide: The α-carbon is attached to a methyl group.

  • n-Butyl Iodide: The α-carbon is attached to a propyl group.

  • This compound: The α-carbon is attached to a (3-oxetanyl)methyl group.

The oxetane ring, being a cyclic structure, is significantly bulkier than a linear alkyl chain. This increased steric hindrance is expected to make the backside attack of a nucleophile on the α-carbon of this compound more difficult compared to the analogous attack on ethyl iodide or n-butyl iodide. Consequently, the SN2 reactivity is predicted to follow the trend:

Ethyl Iodide > n-Butyl Iodide > this compound

This prediction is based on the increasing steric bulk of the substituent attached to the α-carbon.

Data Presentation

To provide a clear, albeit hypothetical, illustration of the expected trend in reactivity, the following table summarizes the predicted relative rate constants for the SN2 reaction of these alkyl iodides with a common nucleophile, such as sodium azide in acetone.

Alkyl IodideStructurePredicted Relative Rate Constant (k_rel)
Ethyl IodideCH₃CH₂I1.0
n-Butyl IodideCH₃(CH₂)₃I~0.4
This compoundC₄H₇OCH₂CH₂I< 0.4

Note: The relative rate constant for n-butyl iodide compared to ethyl iodide is an approximation based on literature data for similar primary alkyl halides. The value for this compound is a qualitative prediction of being lower than n-butyl iodide due to increased steric hindrance.

Experimental Protocols: A Guide to Determining Relative SN2 Reactivity via a Competition Experiment

To empirically validate the predicted reactivity trend, a competition experiment is the most direct and elegant approach. In this setup, two different alkyl iodides are allowed to compete for a limited amount of a common nucleophile. The relative amounts of the products formed, or the unreacted starting materials remaining, directly reflect the relative rates of the two competing SN2 reactions. Gas chromatography (GC) is an excellent analytical technique for quantifying the components of the reaction mixture.[8][9]

Objective:

To determine the relative SN2 reactivity of this compound and n-butyl iodide by reacting them in a competitive manner with sodium azide.

Materials:
  • This compound

  • n-Butyl iodide

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Dodecane (internal standard for GC analysis)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_workup Workup cluster_analysis Analysis start Combine Alkyl Iodides, NaN₃, and Acetone react Heat to Reflux start->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash1 Wash with NaHCO₃ extract->wash1 wash2 Wash with Brine wash1->wash2 dry Dry with MgSO₄ wash2->dry filter Filter and Concentrate dry->filter gc GC Analysis filter->gc data Data Analysis gc->data

Caption: Experimental workflow for the competitive SN2 reaction.

Step-by-Step Methodology:
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), n-butyl iodide (1.0 mmol), sodium azide (0.5 mmol, the limiting reagent), and anhydrous acetone (20 mL).

    • Add a known amount of dodecane (e.g., 0.5 mmol) as an internal standard for GC analysis.

    • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC. This will allow for the determination of the reaction kinetics if desired, but for a simple endpoint analysis, a single time point after several hours is sufficient. For this protocol, we will proceed with an endpoint analysis after 4 hours.

  • Workup:

    • After 4 hours, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the filtrate using a rotary evaporator.

  • GC Analysis:

    • Prepare a standard mixture containing known concentrations of the starting materials (this compound and n-butyl iodide) and the internal standard (dodecane) to determine their response factors.

    • Inject the concentrated reaction mixture into the GC.

    • Identify the peaks corresponding to the unreacted starting materials and the internal standard based on their retention times, as determined from the standard mixture.

    • Integrate the peak areas of the two starting materials and the internal standard.

  • Data Analysis:

    • Using the predetermined response factors, calculate the molar ratio of the remaining this compound and n-butyl iodide.

    • The alkyl iodide that has been consumed to a greater extent is the more reactive substrate.

    • The relative rate constant (k_rel) can be calculated using the following equation, assuming the reaction is pseudo-first order in each alkyl iodide:

      • k_rel = k_A / k_B = log([A]₀ / [A]t) / log([B]₀ / [B]t)

      • Where [A]₀ and [B]₀ are the initial concentrations of the two alkyl iodides, and [A]t and [B]t are their concentrations at time t. Since the initial concentrations are equal, the equation simplifies.

Logical Relationships Diagram

G cluster_reactivity SN2 Reactivity cluster_factors Influencing Factors cluster_comparison Substrate Comparison reactivity SN2 Reaction Rate sterics Steric Hindrance sterics->reactivity inversely proportional lg Leaving Group Ability lg->reactivity directly proportional nuc Nucleophile Strength nuc->reactivity directly proportional solv Solvent solv->reactivity influences oxetane This compound oxetane->reactivity Slower oxetane->sterics Higher butyl n-Butyl Iodide butyl->reactivity Intermediate butyl->sterics Moderate ethyl Ethyl Iodide ethyl->reactivity Faster ethyl->sterics Lower

Caption: Factors influencing SN2 reactivity and the predicted trend.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be less reactive in SN2 reactions than simpler primary alkyl iodides such as ethyl iodide and n-butyl iodide. This is attributed to the increased steric hindrance imposed by the oxetane ring. For researchers and drug development professionals, this implies that reactions involving nucleophilic substitution at the iodoethyl side chain of this molecule may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger nucleophiles) compared to analogous reactions with less sterically encumbered substrates. The provided experimental protocol offers a reliable method for quantifying these reactivity differences, enabling the rational design and optimization of synthetic routes involving this valuable building block.

References

A Comparative Guide to Spectroscopic Data Validation for Novel 3-(2-Iodoethyl)oxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the drug discovery pipeline. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the validation of 3-(2-iodoethyl)oxetane derivatives, a class of compounds of growing interest in medicinal chemistry due to the unique physicochemical properties imparted by the oxetane ring. We will move beyond a simple listing of methods to explain the "why" behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Central Role of Spectroscopic Validation

In drug discovery, the journey from a promising molecular design to a clinical candidate is paved with data. The initial and most critical data points are those that confirm the identity and purity of the synthesized molecule.[1][2] For novel this compound derivatives, this validation is paramount. The strained four-membered oxetane ring and the reactive iodoethyl group can present unique synthetic and stability challenges. Therefore, a multi-faceted spectroscopic approach is not just best practice; it is essential for mitigating risks and ensuring the reliability of downstream biological and toxicological data.

This guide will use a representative, hypothetical molecule, 3-(2-iodoethyl)-3-methyloxetane , to illustrate the principles and experimental details of spectroscopic validation.

Hypothetical Compound:

  • Name: 3-(2-iodoethyl)-3-methyloxetane

  • Structure:

  • Molecular Formula: C₆H₁₁IO

  • Molecular Weight: 242.06 g/mol

Core Spectroscopic Techniques: A Comparative Analysis

The primary toolkit for the structural elucidation of small organic molecules includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2][3] Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule.[1] It provides detailed information about the carbon-hydrogen framework. For our target molecule, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-(2-iodoethyl)-3-methyloxetane derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.[4]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -1 to 9 ppm.[4]

    • Number of Scans: 16-32 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all peaks.

Expected ¹H NMR Data for 3-(2-iodoethyl)-3-methyloxetane

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~1.3s3H-CH₃Singlet due to no adjacent protons. Located in the typical aliphatic region.
b~2.1t, J ≈ 7 Hz2H-CH₂CH₂ITriplet due to coupling with the adjacent CH₂ group (c).
c~3.2t, J ≈ 7 Hz2H-CH₂CH₂ITriplet due to coupling with the adjacent CH₂ group (b). Deshielded by the electronegative iodine atom.
d~4.5d, J ≈ 6 Hz2HOxetane -CH₂-Part of an AB quartet system. Protons on the oxetane ring adjacent to the oxygen are deshielded.[5][6]
e~4.6d, J ≈ 6 Hz2HOxetane -CH₂-The other part of the AB quartet system.[5][6]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: -10 to 180 ppm.[4]

    • Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply a Fourier transform, phase correct, and reference the spectrum (the CDCl₃ solvent peak at 77.16 ppm is often used).

Expected ¹³C NMR Data for 3-(2-iodoethyl)-3-methyloxetane

Chemical Shift (δ, ppm)AssignmentRationale
~5-CH₂CH₂I The carbon directly attached to iodine is significantly shielded by the heavy atom effect.
~25-C H₃Typical aliphatic methyl carbon.
~40-C (CH₃)(CH₂CH₂I)Quaternary carbon of the oxetane ring.
~45-C H₂CH₂IAliphatic methylene carbon.
~80Oxetane -C H₂-Methylene carbons of the oxetane ring, deshielded by the adjacent oxygen atom.

Advanced NMR Techniques (2D NMR): For more complex derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), the elemental composition.[7][8] This is a crucial validation step.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography (LC) system (LC-MS).

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the [M+H]⁺ or [M+Na]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the elemental composition.

Expected HRMS Data for 3-(2-iodoethyl)-3-methyloxetane

IonCalculated m/zObserved m/z
[C₆H₁₁IO + H]⁺242.9825Within 5 ppm of calculated

A Note on Halogens in MS: While chlorine and bromine have characteristic isotopic patterns (M+2 peaks), iodine is monoisotopic (¹²⁷I).[9][10][11][12] Therefore, no M+2 peak is expected, simplifying the spectrum. The fragmentation pattern can also provide structural information, with a common fragment being the loss of iodine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation.[2] It is a rapid and effective way to confirm the presence of the key oxetane ether linkage.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: If the sample is a liquid, a thin film can be placed between two salt (NaCl or KBr) plates. If it is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands.

Expected IR Data for 3-(2-iodoethyl)-3-methyloxetane

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2850-3000C-H stretchAliphatic
~1100-1300C-O-C stretchEther (Oxetane)
~980Ring breathingOxetane ring[13]
~500-600C-I stretchAlkyl iodide

Workflow and Data Integration

A robust validation strategy relies on the integration of data from all these techniques. The workflow should be logical and self-validating.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Reporting Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C, 2D) Purification->NMR Purified Sample MS HRMS Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Integrate & Correlate Data NMR->Data_Integration Structural Framework MS->Data_Integration Molecular Formula IR->Data_Integration Functional Groups Final_Report Final Validated Structure Data_Integration->Final_Report Consistent?

Caption: Workflow for Spectroscopic Validation.

Comparative Summary and Alternative Techniques

TechniqueStrengthsLimitationsRole in Validation
¹H & ¹³C NMR Provides detailed structural connectivity.Can be complex for molecules with overlapping signals. Requires larger sample amounts than MS.Primary: Defines the core structure.
HRMS Highly sensitive, provides exact molecular formula.Does not provide connectivity information. Isomers are indistinguishable.Primary: Confirms elemental composition and molecular weight.
IR Spectroscopy Fast, simple, good for functional group identification.Provides limited structural detail. Not suitable for complex mixtures.Confirmatory: Verifies the presence of key functional groups like the oxetane ring.
Elemental Analysis Provides percentage composition of C, H, N, etc.Less precise than HRMS. Requires a very pure sample.Alternative: Can be used to support the molecular formula from HRMS.
X-ray Crystallography Provides an unambiguous 3D structure.Requires a single, high-quality crystal, which can be difficult to obtain.Gold Standard: Used for absolute proof of structure and stereochemistry when possible.

Ensuring Trustworthiness: Adherence to Regulatory Standards

For compounds intended for drug development, spectroscopic data must be reported in a manner consistent with regulatory expectations. Guidelines from the International Council for Harmonisation (ICH), such as Q3A and Q3B, detail the requirements for characterizing and reporting new drug substances and their impurities.[14][15][16][17] Furthermore, initiatives from organizations like the International Union of Pure and Applied Chemistry (IUPAC) promote the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles for spectroscopic data, ensuring its long-term value and integrity.[18][19]

G cluster_data Raw Spectroscopic Data cluster_validation Validation Logic cluster_conclusion Conclusion NMR_Data NMR (FID) Comparison Comparison & Correlation NMR_Data->Comparison MS_Data MS (Raw) MS_Data->Comparison IR_Data IR (Interferogram) IR_Data->Comparison Structure Proposed Structure Predicted_Spectra Predicted Spectra Structure->Predicted_Spectra Predicted_Spectra->Comparison Validated_Structure Validated Structure Comparison->Validated_Structure Match

Caption: Logical Relationship in Data Validation.

Conclusion

The validation of novel this compound derivatives is a critical, multi-step process that relies on the synergistic use of NMR, MS, and IR spectroscopy. By understanding the strengths and limitations of each technique and adhering to a logical, self-validating workflow, researchers can establish the structure of their compounds with a high degree of confidence. This rigorous approach not only ensures the integrity of the immediate research but also lays a solid foundation for subsequent stages of drug discovery and development.

References

A Comparative Guide to Alternative Reagents for Introducing the 2-(Oxetane-3-yl)ethyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate physicochemical properties and explore novel chemical space. Among these, the oxetane motif is particularly prized for its ability to act as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups.[1][2] Specifically, the 2-(oxetane-3-yl)ethyl side chain has emerged as a valuable substituent, capable of improving aqueous solubility, reducing lipophilicity, and altering the basicity of nearby amines without introducing significant steric bulk.[2][3]

Traditionally, the installation of this moiety relies on nucleophilic substitution reactions using electrophilic reagents such as 2-(oxetane-3-yl)ethyl tosylates or halides. While effective, these methods can be limited by the availability of the starting materials and the harsh conditions sometimes required, which may not be compatible with complex, late-stage intermediates.

This guide provides an in-depth comparison of modern, alternative reagents for introducing the 2-(oxetane-3-yl)ethyl group, focusing on their synthesis, scope, and practical application. We will explore organometallic cross-coupling partners and radical precursors, providing experimental insights to guide your selection of the optimal reagent for your specific synthetic challenge.

The Established Benchmark: 2-(Oxetane-3-yl)ethyl Halides and Tosylates

Before delving into alternatives, it is crucial to understand the baseline. The classical approach involves the SN2 displacement of a leaving group (e.g., Br, I, OTs) by a suitable nucleophile (e.g., an amine, alcohol, or enolate).

Workflow for Classical Alkylation

cluster_0 Reagent Preparation cluster_1 Alkylation Reaction Oxetane3Methanol Oxetan-3-ylmethanol TosylChloride + TsCl, Base Oxetane3Methanol->TosylChloride OxetaneTosyl 2-(Oxetan-3-yl)methyl Tosylate TosylChloride->OxetaneTosyl NucleophilicHalide + NaBr or NaI OxetaneTosyl->NucleophilicHalide OxetaneHalide 3-(Halomethyl)oxetane NucleophilicHalide->OxetaneHalide Nucleophile Nucleophile (Nu-H) Base + Base Nucleophile->Base Product Nu-CH2-Oxetane Base->Product SN2 Displacement OxetaneHalide_ref 3-(Halomethyl)oxetane OxetaneHalide_ref->Product SN2 Displacement

Caption: Classical synthesis and application of 2-(oxetane-3-yl)ethyl electrophiles.

While reliable, this pathway can be multi-step and the alkylating agents themselves can be unstable. The need for strong bases or elevated temperatures can also limit functional group tolerance, prompting the development of milder and more versatile alternatives.

Transition Metal-Catalyzed Cross-Coupling Reagents

The advent of cross-coupling chemistry has revolutionized C-C bond formation. By employing organometallic reagents, the 2-(oxetane-3-yl)ethyl moiety can be introduced under mild conditions with exceptional functional group tolerance.

Organoboron Reagents (Suzuki-Miyaura Coupling)

2-(Oxetane-3-yl)ethyl boronic acids and their pinacol esters (Bpin) are highly versatile coupling partners for Suzuki-Miyaura reactions.[4][5] They are generally stable, crystalline solids or oils that can be handled in air and are compatible with a wide range of reaction conditions.

Synthesis: These reagents are typically prepared from the corresponding Grignard or organolithium reagent, followed by trapping with a borate ester.[6][7]

Suzuki-Miyaura Coupling Mechanism

Suzuki_Miyaura pd0 Pd(0)L₂ oxidative_addition {Oxidative Addition} pd0->oxidative_addition aryl_halide {Ar-X} aryl_halide->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation {Transmetalation} pd2_complex->transmetalation boronic_ester {Oxetane-Et-Bpin} boronic_ester->transmetalation base {Base} base->transmetalation pd2_intermediate Ar-Pd(II)L₂-Et-Oxetane transmetalation->pd2_intermediate reductive_elimination {Reductive Elimination} pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product {Ar-Et-Oxetane} reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Organozinc Reagents (Negishi Coupling)

Organozinc reagents offer a powerful alternative, particularly when higher reactivity is needed.[8] The Negishi coupling is known for its exceptional functional group tolerance, even allowing for the presence of esters and ketones.[9] The 2-(oxetane-3-yl)ethylzinc halides can be prepared in situ from the corresponding halide and activated zinc (e.g., Rieke® Zinc) or via cobalt-catalyzed zinc insertion into alkyl bromides.[9][10]

Advantages:

  • High Reactivity: Often more reactive than corresponding boronic esters, allowing for coupling with less reactive electrophiles like aryl chlorides.[11]

  • Excellent Functional Group Tolerance: Compatible with a wide array of sensitive functional groups.[8]

Radical-Based Approaches

Recent advances in photoredox catalysis have opened new avenues for installing the 2-(oxetane-3-yl)ethyl moiety through radical intermediates.[12][13] These methods operate under exceptionally mild conditions (often at room temperature) and can offer unique reactivity patterns.

Decarboxylative Coupling

Starting from a suitable carboxylic acid precursor, such as 3-(oxetane-3-yl)propanoic acid, a photocatalyst can facilitate single-electron transfer to generate a 2-(oxetane-3-yl)ethyl radical. This radical can then be trapped by a variety of acceptors, such as electron-deficient alkenes (Giese addition) or coupled with aryl halides via dual photoredox/nickel catalysis.[12][14]

C–H Functionalization

A particularly innovative strategy involves the direct functionalization of alcohols via a photoredox-mediated hydrogen atom transfer (HAT) process.[15][16][17] This approach can generate an oxetane ring from an unactivated alcohol, offering a novel and highly convergent synthetic route.[16][18] While not directly introducing the 2-(oxetane-3-yl)ethyl group, it represents a paradigm shift in oxetane synthesis that can be adapted for related structures.[19]

Comparative Performance Data

Reagent TypeTypical PrecursorKey AdvantagesKey DisadvantagesFunctional Group Tolerance
Alkyl Halide/Tosylate 2-(Oxetan-3-yl)ethanolWell-established, readily availableRequires strong base/nucleophile, potential for elimination side reactionsModerate
Boronic Acid/Ester 2-(Oxetan-3-yl)ethyl halideHigh stability, broad commercial availability, excellent for sp²-sp³ couplingCan be sluggish with unactivated halides, requires stoichiometric baseVery Good
Organozinc Halide 2-(Oxetan-3-yl)ethyl halideHigh reactivity, couples with aryl chlorides, excellent toleranceMoisture sensitive, often prepared and used in situExcellent
Carboxylic Acid (Photoredox) 3-(Oxetan-3-yl)propanoic acidExtremely mild conditions, avoids organometallic intermediatesRequires photocatalyst and light source, substrate scope can be specificVery Good

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using 2-(Oxetan-3-yl)ethylboronic Acid Pinacol Ester

This protocol is representative for the palladium-catalyzed coupling of an aryl bromide.

  • Reaction Setup: To an oven-dried vial, add the aryl bromide (1.0 equiv), 2-(oxetan-3-yl)ethylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the vial with argon three times. Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).

  • Reaction: Stir the mixture at 80-100 °C until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Photoredox-Mediated Decarboxylative Giese Addition

This protocol illustrates the coupling of an oxetane-containing carboxylic acid with an activated alkene.

  • Reaction Setup: In a vial, combine 3-(oxetane-3-yl)propanoic acid (1.0 equiv), the activated alkene (e.g., an acrylate, 1.5 equiv), an organic photocatalyst like 4CzIPN (0.01-0.05 equiv), and a base such as Cs₂CO₃ (1.5 equiv).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., DMF or DMSO).

  • Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen) and irradiate with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via silica gel chromatography.

Conclusion and Outlook

While classical alkylating agents remain useful tools, the development of alternative reagents based on organoboron, organozinc, and radical chemistry has significantly expanded the synthetic chemist's ability to introduce the valuable 2-(oxetane-3-yl)ethyl moiety.

  • For robust, scalable sp²-sp³ couplings , 2-(oxetane-3-yl)ethyl boronic esters are often the reagent of choice due to their stability and ease of handling.

  • For challenging couplings or substrates with sensitive functional groups , the increased reactivity of organozinc reagents in Negishi couplings provides a powerful solution.

  • For late-stage functionalization under exceptionally mild conditions , photoredox-mediated radical approaches offer unparalleled advantages, avoiding harsh reagents and high temperatures.

The selection of the appropriate reagent is a strategic decision that depends on the specific molecular context, desired scale, and available synthetic precursors. As synthetic methodologies continue to advance, we can anticipate the emergence of even more efficient and selective strategies for incorporating this and other important pharmacophores, further enabling the exploration of new frontiers in drug discovery.[20]

References

A Comparative Guide to the Computational Modeling of Transition States in 3-(2-Iodoethyl)oxetane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Mechanistic Dichotomy of 3-(2-Iodoethyl)oxetane: A Computational Perspective

The reactivity of this compound is governed by a fascinating interplay of steric and electronic factors, leading to a competition between intramolecular cyclization and ring-opening reactions. The strained oxetane ring, with bond angles significantly deviating from the ideal tetrahedral geometry, possesses a ring strain energy of approximately 25.5 kcal/mol, making it susceptible to nucleophilic attack.[1] Concurrently, the iodoethyl substituent presents a classic scenario for an intramolecular Williamson ether synthesis, where the oxetane oxygen can act as an internal nucleophile to displace the iodide and form a bicyclic ether.[2]

Understanding the transition states of these competing pathways is paramount for predicting reaction outcomes and designing selective synthetic strategies. Computational modeling offers a powerful lens to elucidate these fleeting, high-energy structures that are often inaccessible to direct experimental observation.

Comparing Computational Models for Transition State Analysis

The choice of computational method is critical for obtaining accurate and reliable predictions of transition state geometries and energies. Here, we compare several widely used approaches, highlighting their strengths and weaknesses for the specific case of this compound.

Computational MethodTheoretical BasisStrengthsWeaknessesTypical Application for this compound
Density Functional Theory (DFT) Electron density is used to calculate the energy of the system. A variety of functionals approximate the exchange-correlation energy.Good balance of accuracy and computational cost.[3] Can handle a wide range of chemical systems.Accuracy is highly dependent on the choice of functional. May not accurately describe dispersion interactions without empirical corrections.Locating transition states for both intramolecular cyclization and ring-opening pathways. Calculating activation energies and reaction profiles.
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock method that includes electron correlation by treating it as a perturbation to the Hartree-Fock Hamiltonian.Generally more accurate than DFT for systems where electron correlation is important. Good for describing non-covalent interactions.Computationally more expensive than DFT, especially for larger systems.High-accuracy single-point energy calculations on DFT-optimized geometries to refine activation energies.
Semi-empirical Methods (e.g., AM1, PM7) Uses a simplified Hamiltonian and parameters derived from experimental data to speed up calculations.Very fast, suitable for high-throughput screening of reaction pathways.Less accurate than DFT or MP2. May not be reliable for systems with unusual bonding or heavy elements like iodine.Initial exploration of potential energy surfaces to identify approximate transition state structures for further refinement with higher-level methods.

Rationale for Method Selection:

For a molecule like this compound, a hybrid approach is often the most effective. An initial conformational search and preliminary transition state optimization can be performed using a computationally efficient DFT functional. Subsequently, the located stationary points can be re-optimized with a more robust functional, and single-point energy calculations using a higher-level method like MP2 can provide more accurate energy barriers.

The Crucial Role of Basis Sets and Solvation Models

Basis Sets for Iodine:

The presence of iodine, a heavy element, necessitates careful consideration of the basis set. Standard basis sets like Pople's 6-31G(d) are inadequate for iodine. Effective Core Potentials (ECPs), such as LANL2DZ, are a common and effective choice, where the core electrons are replaced by a potential, reducing computational cost while maintaining accuracy for the valence electrons which are critical for chemical bonding.[4] For higher accuracy, a full-electron basis set like dgdzvp can be employed, which has shown good agreement with experimental data for iodine-containing compounds.[5]

Solvation Models:

Reactions are typically carried out in a solvent, and its effect on the reaction energetics can be significant. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for the bulk solvent effects by treating the solvent as a continuous dielectric medium. For reactions where specific solvent-solute interactions, like hydrogen bonding, are crucial, an explicit solvent model, where individual solvent molecules are included in the calculation, may be necessary, though at a much higher computational cost.

Experimental Workflow: A Step-by-Step Protocol for Transition State Modeling

The following protocol outlines a robust workflow for the computational investigation of the intramolecular cyclization of this compound using Density Functional Theory.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Protocol:

  • Reactant and Product Structure Preparation:

    • Construct the 3D structure of this compound (reactant) and the bicyclic ether product.

    • Perform a conformational search for the reactant to identify the lowest energy conformer. This is crucial as the starting geometry can significantly influence the transition state search.

  • Geometry Optimization:

    • Optimize the geometries of the lowest energy conformer of the reactant and the product.

    • Level of Theory: A suitable DFT functional, such as M06-2X (which is good for kinetics), paired with a mixed basis set is recommended. For iodine, use an ECP basis set like LANL2DZ, and for C, H, and O, a Pople-style basis set like 6-31+G(d,p) is appropriate.[3]

    • Include a solvation model (e.g., PCM with a solvent like acetonitrile or DMSO) to simulate realistic reaction conditions.

  • Transition State (TS) Search:

    • Use an initial guess for the transition state geometry. This can be generated using a linear interpolation between the reactant and product structures or by using a dedicated transition state search algorithm like the Berny optimization in Gaussian.

    • Perform a transition state optimization using the same level of theory as the geometry optimizations.

  • Transition State Verification:

    • Perform a frequency calculation on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the bond breaking and forming process).

    • Visualize the imaginary frequency to ensure it represents the desired reaction pathway (in this case, the C-I bond breaking and the C-O bond formation).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the verified transition state. This calculation maps the reaction pathway from the transition state down to the reactant and product, confirming that the located TS connects the desired minima on the potential energy surface.

  • Energy Profile and Activation Energy Calculation:

    • Calculate the single-point energies of the optimized reactant, transition state, and product at a higher level of theory (e.g., a larger basis set or a different functional) for improved accuracy.

    • The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactant. The reaction energy (ΔGr) is the difference in Gibbs free energy between the product and the reactant.

Visualizing the Computational Workflow and Reaction Profile

A clear visualization of the computational workflow and the resulting energy profile is essential for understanding the reaction mechanism.

Computational Workflow for Transition State Modeling cluster_start 1. Input Structures cluster_optimization 2. Geometry Optimization cluster_ts 3. Transition State Search cluster_verification 4. Verification cluster_analysis 5. Energetics Reactant Reactant: this compound Opt_Reactant Optimize Reactant Geometry Reactant->Opt_Reactant Product Product: Bicyclic Ether Opt_Product Optimize Product Geometry Product->Opt_Product TS_Search Transition State Optimization Opt_Reactant->TS_Search Opt_Product->TS_Search Freq_Calc Frequency Calculation (1 Imaginary Freq) TS_Search->Freq_Calc IRC_Calc IRC Calculation Freq_Calc->IRC_Calc Energy_Calc Single-Point Energy Calculation IRC_Calc->Energy_Calc Activation_Energy Calculate Activation Energy (ΔG‡) Energy_Calc->Activation_Energy

Caption: A schematic of the computational workflow for modeling the transition state.

Reaction Energy Profile R Reactant (this compound) R->R_path_start TS Transition State P Product (Bicyclic Ether) R_path_start->TS_path   ΔG‡ TS_path->P_path_end P_path_end->P Y_axis_start->Y_axis_end X_axis_start->X_axis_end

Caption: A representative reaction energy profile for an intramolecular cyclization.

Conclusion and Future Directions

Computational modeling provides an indispensable toolkit for dissecting the complex reaction mechanisms of molecules like this compound. While the absence of direct experimental data for this specific substrate necessitates a predictive approach, the methodologies outlined in this guide offer a robust framework for generating reliable theoretical insights. By carefully selecting computational models, basis sets, and solvation methods, researchers can gain a deeper understanding of the factors governing the competition between intramolecular cyclization and ring-opening reactions.

Future experimental studies to determine the kinetic and thermodynamic parameters of this compound reactions would be invaluable for benchmarking and further refining these computational models. The synergy between computational prediction and experimental validation will ultimately pave the way for the rational design of novel synthetic methodologies and the development of new chemical entities with tailored reactivity.

References

The Oxetane vs. gem-Dimethyl Dilemma: A Medicinal Chemist's Guide to Strategic Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the journey from a promising hit to a clinical candidate is often a tale of molecular refinement. Medicinal chemists must meticulously sculpt lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. A key strategy in this optimization process is bioisosteric replacement, where a functional group is swapped for another with similar steric or electronic properties to fine-tune the molecule's behavior.

Among the most impactful bioisosteric pairs are the oxetane and the gem-dimethyl group.[1][2] Both are frequently employed to address a common metabolic liability: the oxidation of a vulnerable methylene (CH₂) group. However, they achieve this through fundamentally different physicochemical means, leading to profoundly different downstream effects on a drug's overall profile. The gem-dimethyl group acts as a bulky, lipophilic shield, while the 3,3-disubstituted oxetane serves as a polar, metabolically robust equivalent.[3][4]

This guide provides an in-depth comparison of these two critical motifs for researchers and drug development professionals. We will explore their differential impacts on physicochemical properties, metabolic stability, and molecular conformation, supported by quantitative data and detailed experimental protocols. Understanding the causality behind their effects empowers chemists to make rational, data-driven decisions in the design of superior drug candidates.

Section 1: The Physicochemical Divide - Lipophilicity, Solubility, and Permeability

The most immediate and dramatic consequence of swapping a gem-dimethyl group for an oxetane is the alteration of the compound's polarity and, consequently, its lipophilicity (LogP/LogD) and aqueous solubility.

The Causality Behind the Change

The gem-dimethyl group , composed of two nonpolar methyl groups, inherently increases the lipophilicity of a molecule.[3] This addition of greasy surface area often leads to a predictable increase in the octanol-water partition coefficient (LogP). While this can sometimes improve membrane permeability, it frequently comes at the cost of reduced aqueous solubility, which can hinder formulation and bioavailability.[5]

Conversely, the oxetane ring introduces a polar ether oxygen atom within a strained four-membered ring.[1] This oxygen acts as a strong hydrogen bond acceptor, significantly enhancing interactions with water molecules.[4] The result is a substantial decrease in lipophilicity and a corresponding, often dramatic, increase in aqueous solubility.[6] This effect is so pronounced that replacing a gem-dimethyl group with an oxetane can boost solubility by factors ranging from 4 to over 4000, depending on the molecular context.[6][7]

G cluster_0 Bioisosteric Relationship Scaffold Scaffold Methylene R-CH2-R' Scaffold->Methylene Metabolically Labile Site gem_Dimethyl R-C(CH3)2-R' Methylene->gem_Dimethyl Replace with (Increases LogP) Oxetane R-(C4H6O)-R' Methylene->Oxetane Replace with (Decreases LogP) gem_Dimethyl->Oxetane Bioisosteric Pair (Similar Volume)

Caption: Bioisosteric replacement of a labile methylene group.

Quantitative Comparison

The following table, compiled from seminal work by Carreira, Rogers-Evans, and Müller, illustrates the stark differences in physicochemical properties between analogous compounds.[6][7][8]

Parent ScaffoldMoietycLogPAqueous Solubility (µg/mL)
Pyrrolidine gem-Dimethyl1.81,600
Oxetane0.2>200,000
Carbonyl-0.3>200,000
Piperidine gem-Dimethyl2.3400
Oxetane0.7100,000
Carbonyl0.2>200,000
Azepane gem-Dimethyl2.8100
Oxetane1.220,000
Carbonyl0.7>200,000

Data synthesized from references[6][7][8]. cLogP is the calculated LogP.

This data clearly demonstrates that the oxetane motif consistently and significantly reduces lipophilicity and boosts aqueous solubility compared to its gem-dimethyl counterpart, often bringing it closer to the properties of the highly polar carbonyl analogue.

Section 2: The Core Directive - Enhancing Metabolic Stability

Both motifs are introduced to block metabolism, but their mechanisms of action and resulting metabolic profiles are distinct.

The Causality Behind Stability

The gem-dimethyl group provides metabolic stability primarily through steric hindrance. The two methyl groups form a bulky shield that physically blocks the approach of metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, to the adjacent carbon atom.[9][10] This is a classic and effective strategy but offers no intrinsic electronic protection and reinforces the molecule's lipophilic character, a feature generally favored by CYP substrates.

The oxetane ring's stability is more nuanced. While it also provides steric bulk, its primary advantage is electronic. The four-membered ring is generally resistant to oxidative metabolism by CYPs.[11] The polar nature of the oxetane also helps to reduce the overall lipophilicity of the molecule, making it a less favorable substrate for many CYP isoforms.[3] Interestingly, a novel, non-CYP metabolic pathway for oxetanes has been identified involving microsomal epoxide hydrolase (mEH), which can hydrolyze the ring to form a diol.[12][13][14] This provides an alternative clearance pathway that can divert metabolism away from the often-problematic CYP system, potentially reducing drug-drug interactions.[14]

G cluster_0 gem-Dimethyl: Steric Shielding cluster_1 Oxetane: Electronic Resistance & Alternative Pathway cyp CYP450 Enzyme mol_gd Drug-C(CH3)2-R' cyp->mol_gd Approach Blocked label_gd Result: No Metabolism at this site cyp2 CYP450 Enzyme mol_ox Drug-(C4H6O)-R' cyp2->mol_ox Low Affinity (Poor Substrate) meh mEH Enzyme diol Drug-C(CH2OH)2-R' mol_ox->diol Hydrolysis

Caption: Contrasting mechanisms of metabolic stabilization.

Quantitative Comparison

Direct comparison highlights the oxetane's ability to reduce metabolic clearance. In one study, an oxetane-containing spirocycle was metabolized 5 times more slowly than its gem-dimethyl analogue.[8]

Parent ScaffoldMoietyMetabolic Stability in Human Liver Microsomes (% remaining after 30 min)
Pyrrolidine gem-Dimethyl85%
Oxetane97%
Piperidine gem-Dimethyl93%
Oxetane97%
Azepane gem-Dimethyl90%
Oxetane98%

Data synthesized from reference[6]. Higher percentage indicates greater stability.

This improved metabolic stability, coupled with massively increased solubility, was a key factor in the optimization of an EZH2 inhibitor, where a lead compound suffered from both poor solubility and high metabolic clearance.[1][2][4] Replacing a lipophilic motif with a methoxymethyl-oxetane substituent drastically improved both parameters, leading to a clinical candidate.[2][4]

Section 3: Conformational Consequences - The Thorpe-Ingold Effect

Beyond direct physicochemical and metabolic effects, these groups influence the molecule's shape and flexibility.

The gem-dimethyl group is well-known to promote the Thorpe-Ingold effect (or gem-dimethyl effect).[15] The steric bulk of the two methyl groups compresses the bond angle of the carbon to which they are attached. This can favor a "gauche" or "synclinal" conformation in an adjacent chain, pre-organizing the molecule for cyclization or locking it into a specific bioactive conformation.[9][10][16] This conformational restriction can reduce the entropic penalty of binding to a target protein, thereby increasing potency.[5]

The oxetane also imparts conformational rigidity. Due to the constraints of the four-membered ring, it favors a gauche arrangement in the attached aliphatic chain, similar to the gem-dimethyl group.[6] However, the underlying cause is the ring structure itself rather than purely steric compression. This means that while both motifs can achieve similar conformational outcomes, the choice may be dictated by the other desired properties, such as polarity.

G cluster_0 Thorpe-Ingold Effect cluster_1 Angle Compression node_a A-C-B node_b A-C(CH3)2-B node_a->node_b Add gem-dimethyl group angle_a Angle(A-C-B) ≈ 109.5° angle_b Angle(A-C-B) < 109.5° result Result: Groups A and B are forced closer together, favoring intramolecular reactions or specific conformations. node_b->result G cluster_0 Workflow cluster_1 4. Time-Point Sampling prep 1. Prepare Incubation Mix (Microsomes, Buffer) start 2. Start Reaction (Add Compound + NADPH) prep->start incubate 3. Incubate at 37°C start->incubate t0 T=0 min incubate->t0 t5 T=5 min incubate->t5 t15 T=15 min incubate->t15 t30 T=30 min incubate->t30 quench 5. Quench Reaction (Add cold Acetonitrile with Internal Standard) t0->quench t5->quench t15->quench t30->quench analyze 6. Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Iodoethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount for ensuring a safe and compliant laboratory environment. 3-(2-Iodoethyl)oxetane is a valuable heterocyclic building block, but its halogenated nature and reactivity necessitate a rigorous and informed approach to its disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Adherence to these protocols is critical for mitigating risks to personnel and the environment.

Hazard Identification and Chemical Profile

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance due to its combination of flammability and irritant properties. Its chemical structure, featuring both an oxetane ring and an iodo-functional group, dictates its specific handling and disposal requirements.

Key hazardous properties include its status as a flammable liquid and vapor, and its capacity to cause skin, eye, and respiratory irritation.[1][2][3][4] The primary guiding principle for its disposal is its classification as a halogenated organic compound .[5][6]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
Molecular Formula C₅H₉IO[7]
Molecular Weight 212.03 g/mol [7]
Appearance Light yellow to brown liquid[8]
Primary Hazards Irritant[7]
Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][4]

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its strict segregation as a halogenated organic waste. This is not merely an administrative categorization; it is based on the fundamental chemistry of the disposal process.

Causality: Halogenated and non-halogenated solvents are treated differently by waste management facilities.[6]

  • Non-halogenated solvents can often be recycled or used as fuel additives for industrial processes, such as in cement kilns.[6]

  • Halogenated solvents , when incinerated, produce acidic and corrosive gases (e.g., hydrogen iodide from iodo-compounds). This requires specialized, high-cost incineration facilities equipped with "scrubbers" to neutralize these harmful byproducts and prevent environmental pollution.[6]

Mixing even small amounts of halogenated waste into a non-halogenated waste stream contaminates the entire batch, forcing it to be treated by the more expensive and complex incineration process.[6] Therefore, proper segregation from the point of generation is both environmentally responsible and cost-effective.

G Waste Waste Generation (e.g., reaction quench, rinsate) Decision Does the waste contain a Carbon-Halogen bond (F, Cl, Br, I)? Waste->Decision Halogenated Segregate into HALOGENATED Organic Waste Container Decision->Halogenated  Yes   NonHalogenated Segregate into NON-HALOGENATED Organic Waste Container Decision->NonHalogenated  No  

Caption: Initial waste segregation decision point.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves for integrity before use.[3]

  • Eye Protection: Safety goggles and a face shield must be worn to protect against splashes.[1]

  • Lab Coat: A flame-resistant lab coat should be worn.

Step 2: Waste Collection and Containerization

All liquid waste containing this compound must be collected at the point of generation.

  • Designate a Container: Use a specific, clearly labeled waste container for halogenated organic liquids.[5][9]

  • Container Material: The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting screw-top lid to prevent leaks and the escape of flammable vapors.[1][9][10]

  • Labeling: The container must be labeled clearly with the words "Hazardous Waste: Halogenated Organics" .[1][9] Maintain a log of the contents, including the full chemical name "this compound" and approximate volumes of all components. Do not use abbreviations or chemical formulas on the primary label.[9]

  • Keep Closed: The waste container must remain closed at all times except when waste is being actively added.[9][11] This is a critical safety measure to prevent the accumulation of flammable and harmful vapors in the lab.

Step 3: Handling Contaminated Materials

Solid waste and empty containers are also considered hazardous waste.

  • Solid Waste: All materials contaminated with this compound, such as pipette tips, wipes, and contaminated gloves, must be collected in a designated, sealed container or bag and disposed of as solid hazardous waste.[1]

  • Empty Container Disposal: Do not discard the original reagent bottle in the general trash. It must be decontaminated first.

    • Thoroughly empty all contents from the original container into the designated hazardous waste stream.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[1]

    • Crucially, collect all rinsate as chemical waste and add it to the designated halogenated organic waste container.[1]

    • After rinsing, obliterate or deface the label on the empty container before disposal according to your institution's guidelines for chemically rinsed glass.[1]

Step 4: Temporary Waste Storage

Store the sealed waste container in a designated, secure area within the laboratory pending collection.

  • Secondary Containment: The container should be placed within a larger, chemically resistant secondary containment bin to contain any potential leaks.

  • Location: Store in a well-ventilated area, away from heat, sparks, and open flames.[3][4] If available, an approved flammable storage cabinet is the preferred location.[1]

Step 5: Final Disposal

The final disposal must be carried out by professionals.

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.[1]

  • Licensed Disposal: EHS will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all federal, state, and local regulations.[2][12]

Prohibited Practices and Chemical Incompatibilities

To ensure safety, it is equally important to know what actions to avoid.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[9][13] This can cause significant environmental harm and damage to aquatic life.[12]

  • DO NOT dispose of this chemical in the general laboratory trash.[1]

  • DO NOT mix halogenated waste with non-halogenated waste streams.[11]

  • DO NOT autoclave materials containing iodine, as this can create dangerous iodine vapor.[13]

Chemical Incompatibilities: The oxetane ring is generally stable but can be opened under strongly acidic conditions.[14] Therefore, avoid mixing this compound waste with strong acids. It is also a member of the broader iodo-compound family, which has known incompatibilities.

Table 2: Key Chemical Incompatibilities

Incompatible MaterialReason for HazardSource
Strong Oxidizing Agents Can lead to vigorous or violent reactions. Iodine itself is a strong oxidizer that enhances combustion.[15]
Strong Acids Risk of oxetane ring-opening, potentially leading to an uncontrolled reaction or formation of byproducts.[14]
Bleach (Sodium Hypochlorite) Mixing iodine-containing solutions with bleach can create toxic fumes.[13]
Reducing Agents (e.g., hydrides) Iodine compounds can form explosive or shock-sensitive materials when mixed with reducing agents.[15]

Disposal Workflow Visualization

The following diagram outlines the comprehensive workflow for the lifecycle management of this compound waste within a laboratory setting.

G cluster_lab Laboratory Operations cluster_disposal Disposal Operations A Start: Waste Generated (Liquid or Contaminated Solid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into Labeled, Compatible HALOGENATED Waste Container B->C D Keep Container Securely Closed When Not in Use C->D E Store Container in Designated Secondary Containment Area (e.g., Flammables Cabinet) D->E F Container Full or Experiment Complete? E->F F->C  No, continue collecting   G Contact Institutional EHS Office for Waste Pickup Request F->G  Yes   H EHS Collects Waste and Transfers to Licensed Hazardous Waste Vendor G->H I End: Compliant Disposal (e.g., High-Temp Incineration) H->I

Caption: End-to-end workflow for this compound waste management.

By integrating these scientifically grounded procedures into your laboratory's safety culture, you ensure that the innovative potential of reagents like this compound is realized without compromising the safety of your team or the integrity of the environment.

References

A Comprehensive Guide to the Safe Handling of 3-(2-Iodoethyl)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the promise of novel molecular scaffolds is weighed against the imperative of safety. 3-(2-Iodoethyl)oxetane, a valuable building block in contemporary drug discovery, requires a nuanced understanding of its handling, storage, and disposal. This guide provides an in-depth, procedural framework for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation. A thorough risk assessment should be conducted before any procedure involving this compound.

Table 1: Hazard Profile of this compound

Hazard ClassGHS Hazard StatementSignal Word
Flammable LiquidsH227: Combustible liquidWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarning

Source: Sigma-Aldrich

The oxetane ring, while a valuable pharmacophore, possesses inherent ring strain, making it susceptible to ring-opening reactions under certain conditions. The presence of an iodo-substituent introduces the potential for reactivity with strong bases and nucleophiles.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. A multi-layered approach is essential to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides comprehensive protection against splashes and vapors.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Offers a barrier against skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Flame-resistant lab coatProtects against splashes and potential ignition sources.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to minimize inhalation of vapors.[2]

Diagram 1: PPE Selection Workflow

PPE_Selection PPE Selection for this compound Handling start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood eye_protection Wear chemical splash goggles and face shield fume_hood->eye_protection Yes stop STOP: Do not proceed without a fume hood fume_hood->stop No hand_protection Wear nitrile or neoprene gloves eye_protection->hand_protection body_protection Wear a flame-resistant lab coat hand_protection->body_protection end Proceed with experiment body_protection->end

Caption: A flowchart outlining the mandatory PPE for handling this compound.

Operational Plan: From Receipt to Reaction

A meticulous operational plan is crucial for the safe handling of this compound at every stage.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Keep the container tightly closed to prevent the escape of vapors.

  • The compound is light-sensitive and should be stored in an opaque or amber container.

3.2. Handling and Use

  • Preparation : Before handling, ensure that a chemical spill kit is readily available and that you are familiar with its contents and use. Eyewash stations and safety showers must be accessible and in good working order.[1]

  • Aliquotting : All transfers and measurements of this compound should be performed within a certified chemical fume hood.

  • Inert Atmosphere : For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid Incompatibilities : Keep away from strong oxidizing agents, strong bases, and reducing agents.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

Diagram 2: Emergency Response Protocol

Emergency_Response Emergency Response for this compound Incidents cluster_first_aid First Aid Measures spill_exposure Spill or Exposure Occurs assess_situation Assess the situation spill_exposure->assess_situation skin_contact Skin Contact assess_situation->skin_contact Skin eye_contact Eye Contact assess_situation->eye_contact Eyes inhalation Inhalation assess_situation->inhalation Inhaled ingestion Ingestion assess_situation->ingestion Ingested spill Spill assess_situation->spill Spill wash_skin Immediately wash with soap and water for 15 minutes skin_contact->wash_skin rinse_eyes Rinse with water for 15 minutes, lifting eyelids eye_contact->rinse_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth contain_spill Contain the spill with absorbent material spill->contain_spill ventilate Ensure adequate ventilation spill->ventilate cleanup Clean up with appropriate kit spill->cleanup seek_medical Seek immediate medical attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical cleanup->seek_medical

Caption: A flowchart detailing the immediate actions to take in case of a spill or exposure to this compound.

First Aid Measures:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol:

  • Waste Segregation : Collect all waste containing this compound, including contaminated gloves, pipette tips, and absorbent materials, in a designated, labeled, and sealed container for halogenated organic waste.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, irritant).

  • Storage of Waste : Store the sealed waste container in a designated secondary containment area, away from incompatible materials.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.